Oxycarboxin
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-4,4-dioxo-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S/c1-9-11(18(15,16)8-7-17-9)12(14)13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEKQAFGQBKLKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(S(=O)(=O)CCO1)C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8034792 | |
| Record name | Oxycarboxin | |
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Molecular Weight |
267.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white or white solid; [HSDB] | |
| Record name | Oxycarboxin | |
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Flash Point |
219 °C | |
| Record name | OXYCARBOXIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1747 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
38 [ug/mL] (The mean of the results at pH 7.4), In water, 1,400 mg/L at 25 °C, 83.7 g/L in acetone, 8.8 g/L in hexane | |
| Record name | SID26729848 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | OXYCARBOXIN | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1747 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.41 g/cu cm | |
| Record name | OXYCARBOXIN | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1747 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000004 [mmHg], 4.2X10-8 mm Hg | |
| Record name | Oxycarboxin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | OXYCARBOXIN | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1747 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
OFF-WHITE CRYSTALS, White solid | |
CAS No. |
5259-88-1 | |
| Record name | Oxycarboxine | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Oxycarboxin [ANSI:BSI:ISO] | |
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| Record name | OXYCARBOXIN | |
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| Record name | Oxycarboxin | |
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| Record name | Oxycarboxin | |
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| Record name | OXYCARBOXIN | |
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| Record name | OXYCARBOXIN | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1747 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
119.5 to 121.5 °C | |
| Record name | OXYCARBOXIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1747 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Oxycarboxin on Succinate Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxycarboxin, a systemic fungicide belonging to the oxathiin carboxamide class, exerts its biological activity through the specific inhibition of succinate dehydrogenase (SDH), also known as mitochondrial Complex II. This enzyme is a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC), making it an essential hub for cellular respiration and energy metabolism. This compound acts as a potent succinate dehydrogenase inhibitor (SDHI) by binding to the ubiquinone reduction site (Qp site) of the enzyme complex. This binding event competitively blocks the natural substrate, ubiquinone, from accessing its binding pocket, thereby impeding the transfer of electrons from succinate to the ETC. The resulting disruption of cellular respiration leads to a cascade of metabolic failures and ultimately, fungal cell death. This technical guide provides a comprehensive overview of the molecular mechanism of this compound's action on SDH, including quantitative inhibition data, detailed experimental protocols for its characterization, and a description of the downstream signaling consequences.
The Molecular Target: Succinate Dehydrogenase (Complex II)
Succinate dehydrogenase is a highly conserved, heterotetrameric enzyme complex embedded in the inner mitochondrial membrane. It is unique in its dual role, participating in both the TCA cycle and the ETC. The complex is composed of four subunits:
-
SDHA (Flavoprotein subunit): Contains the covalently bound flavin adenine dinucleotide (FAD) cofactor and the binding site for succinate.
-
SDHB (Iron-sulfur protein subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate electron transfer from FAD to the ubiquinone binding site.
-
SDHC and SDHD (Membrane anchor subunits): These two hydrophobic subunits anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding pocket.
The catalytic activity of SDH involves the oxidation of succinate to fumarate in the mitochondrial matrix, coupled with the reduction of ubiquinone to ubiquinol within the inner mitochondrial membrane.
Mechanism of this compound Inhibition
This compound functions as a specific inhibitor of the ubiquinone-reducing activity of SDH.[1] Unlike competitive inhibitors that bind to the succinate-binding site in SDHA, this compound targets the Qp site, which is a hydrophobic pocket formed by the SDHB, SDHC, and SDHD subunits.[2] By occupying this site, this compound physically obstructs the binding of ubiquinone, thereby preventing the transfer of electrons from the iron-sulfur clusters of SDHB to the ubiquinone pool.[1] This action effectively uncouples the TCA cycle from the electron transport chain at the level of Complex II.
The Ubiquinone-Binding Pocket and Key Amino Acid Interactions
Mutagenesis studies in fungal pathogens like Botrytis cinerea have identified specific amino acid substitutions in the SdhB subunit that confer resistance to carboxamides, highlighting their importance in inhibitor binding. Key residues implicated include:
-
Proline at position 225 (P225): Mutations at this site are frequently associated with resistance.
-
Asparagine at position 230 (N230): Alterations of this residue can impact inhibitor sensitivity.[3]
-
Histidine at position 272 (H272): This residue is a common site for mutations leading to resistance against various SDHIs.[3]
Furthermore, structural studies of other Qp site inhibitors have revealed a conserved binding motif. A critical interaction involves hydrogen bonding between the inhibitor and Tyrosine 58 of SDHD and Tryptophan 173 of SDHB .[4] It is highly probable that the carboxamide moiety of this compound participates in similar hydrogen bonding within this pocket, contributing to its high binding affinity.
Quantitative Analysis of SDH Inhibition
The inhibitory potency of this compound and related compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). While specific values for this compound are not consistently reported across a wide range of organisms in recent literature, data for its parent compound, carboxin, and other SDHIs provide a valuable reference.
| Compound | Parameter | Value | Organism/System | Reference |
| Carboxin | Ki | 16 µM | Micrococcus denitrificans (membrane succinate oxidation) | [5] |
| Carboxin | IC50 | 1.1 µM | Bovine heart mitochondria | [6] |
| Benodanil | IC50 | 62.02 mg/L | Rhizoctonia solani succinate dehydrogenase | [5] |
| Atpenin A5 | IC50 | 3.6 nM | Bovine heart mitochondria | [7] |
Note: A direct comparison of IC50 and Ki values should be made with caution as they are determined under different experimental conditions. The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of binding affinity, while the IC50 is the concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[5]
Experimental Protocols
Isolation of Mitochondria from Fungal Mycelia
A source of active succinate dehydrogenase is required for in vitro inhibition assays. The following is a generalized protocol for the isolation of mitochondria from fungal mycelia.
Materials:
-
Fungal mycelia
-
Mitochondrial Isolation Buffer (e.g., 0.6 M mannitol, 20 mM HEPES-KOH pH 7.4, 1 mM EDTA, 0.1% (w/v) BSA, 1 mM PMSF)
-
Dounce homogenizer
-
Centrifuge and rotor capable of reaching 20,000 x g
-
Bradford or BCA protein assay reagents
Procedure:
-
Harvest fungal mycelia by filtration and wash with distilled water.
-
Resuspend the mycelia in ice-cold Mitochondrial Isolation Buffer.
-
Disrupt the cells using a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 1,500 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the mitochondria.
-
Gently wash the mitochondrial pellet with Isolation Buffer without BSA.
-
Resuspend the mitochondrial pellet in a minimal volume of the desired assay buffer.
-
Determine the protein concentration of the mitochondrial suspension.
Determination of this compound IC50 using a Succinate-DCPIP Reductase Assay
This spectrophotometric assay measures the activity of SDH by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, 1 mM KCN)
-
Succinate solution (e.g., 1 M stock in water)
-
DCPIP solution (e.g., 2 mM stock in water)
-
Decylubiquinone (e.g., 10 mM stock in ethanol)
-
This compound stock solutions in DMSO (at various concentrations)
-
96-well microplate
-
Spectrophotometer capable of kinetic measurements at 600 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, decylubiquinone (final concentration ~50 µM), and isolated mitochondria (e.g., 10-20 µg of protein per well).
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the microplate.
-
Add the reaction mixture to each well.
-
Incubate the plate for 5-10 minutes at room temperature to allow for inhibitor binding.
-
Add DCPIP solution to each well (final concentration ~74 µM).
-
Initiate the reaction by adding succinate to each well (final concentration ~10 mM).
-
Immediately begin monitoring the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
Calculate the initial rate of DCPIP reduction for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Cellular Consequences of SDH Inhibition
The inhibition of succinate dehydrogenase by this compound has profound consequences that extend beyond the immediate disruption of the TCA cycle and electron transport chain.
Disruption of Cellular Respiration and Energy Production
The primary and most immediate consequence of this compound action is the cessation of electron flow from succinate to the ubiquinone pool. This leads to:
-
Accumulation of Succinate: The blockage of SDH activity results in the buildup of its substrate, succinate, in the mitochondrial matrix.
-
Depletion of Downstream TCA Cycle Intermediates: The lack of fumarate production leads to a depletion of subsequent TCA cycle intermediates, such as malate and oxaloacetate.
-
Impaired Oxidative Phosphorylation: By preventing the reduction of ubiquinone, this compound inhibits the delivery of electrons to Complex III and subsequently to the rest of the ETC, leading to a drastic reduction in ATP synthesis.
Production of Reactive Oxygen Species (ROS)
Under conditions of SDH inhibition, the electron carriers upstream of the blockage, particularly the FAD cofactor in SDHA, can become highly reduced. These reduced components can then react directly with molecular oxygen to generate superoxide radicals (O2•−), which can be further converted to other reactive oxygen species (ROS). This increase in oxidative stress can damage cellular components, including lipids, proteins, and DNA.
Altered Cellular Signaling
The accumulation of succinate due to SDH inhibition can act as an oncometabolite, influencing various cellular signaling pathways. One of the most well-characterized effects is the inhibition of α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs). Inhibition of PHDs leads to the stabilization of the alpha subunit of the hypoxia-inducible factor (HIF-1α).[8] This transcription factor can then translocate to the nucleus and promote the expression of genes involved in processes such as glycolysis and angiogenesis, creating a "pseudo-hypoxic" state even under normoxic conditions.[8]
Visualizing the Mechanism and Experimental Workflows
Signaling Pathway of this compound-Induced Cellular Changes
Caption: Signaling cascade initiated by this compound's inhibition of succinate dehydrogenase.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound on succinate dehydrogenase.
Conclusion
This compound's efficacy as a fungicide is rooted in its highly specific and potent inhibition of succinate dehydrogenase. By targeting the ubiquinone-binding site of this essential metabolic enzyme, this compound triggers a cascade of events, including the disruption of cellular respiration, the generation of reactive oxygen species, and the alteration of key signaling pathways. The detailed understanding of this mechanism of action, supported by quantitative data and robust experimental protocols, is crucial for the continued development of effective and specific SDHI fungicides and for managing the emergence of resistance in fungal populations. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and professionals working in the fields of mycology, drug discovery, and agricultural science.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Crystallographic Investigation of the Ubiquinone binding site of Respiratory Complex II and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Physiological consequences of complex II inhibition for aging, disease, and the mKATP channel - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Oxycarboxin: Chemical Structure, Properties, and Fungicidal Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxycarboxin, a systemic fungicide belonging to the oxathiin carboxamide class, has been a significant tool in the management of fungal diseases, particularly rusts, since its introduction. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and fungicidal action of this compound. It details its mechanism of action as a potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain of fungi. This document also outlines detailed experimental protocols for its synthesis, analysis of purity, and evaluation of its fungicidal efficacy. Furthermore, metabolic pathways in plants and microorganisms are discussed. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study and development of fungicides and other bioactive molecules.
Chemical Identity and Physicochemical Properties
This compound is the sulfone derivative of carboxin. Its chemical structure and key identifiers are presented below.
Chemical Structure:
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 6-methyl-4,4-dioxo-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide[1] |
| CAS Number | 5259-88-1[1][2][3][4][5] |
| Molecular Formula | C₁₂H₁₃NO₄S[1][2][3][4][5] |
| Molecular Weight | 267.30 g/mol [1][2][3][4] |
| InChI Key | AMEKQAFGQBKLKX-UHFFFAOYSA-N[3][5] |
| SMILES | CC1=C(C(=O)NC2=CC=CC=C2)S(=O)(=O)CCO1[3] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Physical State | Off-white to white crystalline solid[2] |
| Melting Point | 127.5-130 °C[2] |
| Boiling Point | 527.6 °C at 760 mmHg[2] |
| Vapor Pressure | 4.2 x 10⁻⁸ mm Hg[2] |
| Water Solubility | 1 g/L at 25 °C[2] |
| Solubility in Organic Solvents | Acetone: 360 g/kg, Methanol: 70 g/kg, Benzene: 34 g/kg, Ethanol: 30 g/kg[6] |
| LogP (Octanol-Water Partition Coefficient) | 0.772[2] |
Fungicidal Properties and Mechanism of Action
This compound is a systemic fungicide with both protective and curative properties.[7] It is particularly effective against rust fungi (Basidiomycetes) and is used to control a variety of diseases on cereals, ornamentals, and other crops.[8]
The primary mode of action of this compound is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.[2][8] By binding to the ubiquinone-binding site (Q-site) of the SDH complex, this compound blocks the oxidation of succinate to fumarate. This disruption of the tricarboxylic acid (TCA) cycle and cellular respiration leads to a severe reduction in ATP production, ultimately causing fungal cell death.
Caption: Mechanism of action of this compound.
Experimental Protocols
Synthesis of this compound
This compound is synthesized via the oxidation of its precursor, carboxin. A general laboratory-scale synthesis protocol is described below.
Workflow for the Synthesis of this compound:
Caption: General workflow for the synthesis of this compound.
Detailed Protocol:
-
Step 1: Synthesis of Carboxin
-
Dissolve 2-chloro-N-phenylacetoacetamide in a suitable solvent such as ethanol.
-
Add an equimolar amount of 2-mercaptoethanol to the solution.
-
Slowly add a solution of a base (e.g., sodium hydroxide or potassium hydroxide) while maintaining the temperature below 30°C.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to induce cyclization.
-
The crude carboxin precipitates out and can be collected by filtration.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
-
-
Step 2: Oxidation to this compound [1]
-
Dissolve the purified carboxin in glacial acetic acid.
-
Slowly add a 30% hydrogen peroxide solution to the mixture, maintaining the temperature between 25-30°C.
-
Stir the reaction mixture for several hours until the oxidation is complete (monitored by TLC).
-
Pour the reaction mixture into cold water to precipitate the this compound.
-
Collect the solid product by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization from a solvent such as ethanol.
-
Analysis of Purity
The purity of the synthesized this compound can be determined using High-Performance Liquid Chromatography (HPLC).
Protocol for HPLC Analysis:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Accurately weigh a sample of the synthesized this compound and dissolve it in the mobile phase to a known concentration.
-
Procedure: Inject the standard and sample solutions into the HPLC system. The purity of the sample can be calculated by comparing the peak area of the sample to that of the standard.
Fungicidal Efficacy Testing against Rust Fungi (Puccinia spp.)
The following protocol is adapted for testing the efficacy of this compound against wheat leaf rust (Puccinia triticina) using a detached leaf assay.
Protocol:
-
Plant Material: Grow a susceptible wheat variety (e.g., 'Morocco') under controlled greenhouse conditions.
-
Inoculum Preparation: Collect fresh uredospores of Puccinia triticina. Suspend the spores in a light mineral oil or distilled water containing a surfactant (e.g., Tween 20) to a concentration of approximately 1 x 10⁵ spores/mL.
-
Detached Leaf Preparation: Excise healthy, fully expanded primary leaves from 7-10 day old wheat seedlings. Cut the leaves into 5 cm segments.
-
Fungicide Application: Prepare a series of concentrations of this compound in sterile distilled water. Apply the fungicide solutions to the adaxial surface of the leaf segments using a fine sprayer until runoff. Allow the leaves to air dry. Control leaves are sprayed with water and surfactant only.
-
Inoculation: Place the treated leaf segments on a 1.5% water agar medium in petri dishes. Inoculate the leaf segments by spraying with the uredospore suspension.
-
Incubation: Incubate the petri dishes in a dew chamber at 15-20°C in the dark for 24 hours to allow for spore germination and infection. Then, transfer the dishes to a growth chamber with a 16-hour photoperiod at 20-25°C.
-
Disease Assessment: After 10-14 days, assess the disease severity by counting the number of uredinia (pustules) per leaf segment or by using a disease rating scale.
-
Data Analysis: Calculate the percent inhibition of disease for each this compound concentration compared to the control. Determine the EC₅₀ value (the concentration of fungicide that inhibits disease development by 50%).
Metabolism and Degradation
This compound can be metabolized by plants and microorganisms.
In Plants: this compound is absorbed by the roots and translocated through the xylem to other parts of the plant. The primary metabolic pathway involves the cleavage of the oxathiin ring, leading to the formation of more polar metabolites. One of the identified metabolites is 2-(vinylsulfonyl)acetanilide.[5]
In Soil/Microorganisms: Soil microorganisms, such as Pseudomonas aeruginosa, can degrade this compound. The degradation pathway involves the hydrolysis of the amide bond and cleavage of the oxathiin ring, ultimately leading to the formation of aniline and other smaller molecules.[4]
Metabolic Degradation Pathway of this compound:
Caption: Simplified metabolic pathway of this compound.
Conclusion
This compound remains a relevant fungicide due to its specific and effective mode of action against rust diseases. This technical guide has provided a detailed overview of its chemical and physical properties, a clear elucidation of its mechanism of action, and practical, detailed protocols for its synthesis, analysis, and efficacy testing. Understanding these core aspects of this compound is crucial for its continued effective use in agriculture and for the development of new fungicidal agents. The provided experimental methodologies offer a solid foundation for researchers to conduct further studies on this important molecule.
References
- 1. scielo.br [scielo.br]
- 2. Buy this compound | 5259-88-1 [smolecule.com]
- 3. scite.ai [scite.ai]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C12H13NO4S | CID 21330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. EP0072106A1 - Synthesis of intermediate for the manufacture of 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide - Google Patents [patents.google.com]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
The Synthesis of Oxycarboxin from Carboxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Oxycarboxin, a systemic fungicide, through the oxidation of its precursor, Carboxin. Both Carboxin and this compound are significant in agricultural science due to their targeted inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. This document outlines the primary synthetic pathway, detailed experimental protocols, and the underlying mechanism of action. Quantitative data is presented for clarity, and key processes are visualized through diagrams to facilitate understanding for researchers and professionals in drug and pesticide development.
Introduction
This compound (5,6-dihydro-2-methyl-1,4-oxathiine-3-carboxanilide-4,4-dioxide) is a widely used systemic fungicide effective against rust diseases in various crops.[1] It belongs to the class of succinate dehydrogenase inhibitors (SDHIs), which disrupt the fungal metabolic process. The most common and industrially relevant method for its production is the direct oxidation of Carboxin (5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide).[1][2] This guide focuses on this specific and crucial transformation.
Synthesis Pathway: Oxidation of Carboxin
The conversion of Carboxin to this compound is an oxidation reaction that specifically targets the sulfur atom in the oxathiin ring. This process transforms the sulfide group in Carboxin into a sulfone group in this compound, enhancing its systemic properties and efficacy as a fungicide.[3]
The most frequently cited method for this oxidation employs hydrogen peroxide in an acetic acid medium.[1][2][4] This approach is favored for its efficiency and the relatively clean reaction profile.
Diagram of the Synthesis Pathway
Caption: Oxidation of Carboxin to this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound from Carboxin based on established chemical principles and available literature.
Objective: To synthesize this compound by the oxidation of Carboxin.
Materials:
-
Carboxin
-
30% Hydrogen Peroxide (H₂O₂)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Distilled Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, beaker, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Carboxin in glacial acetic acid.
-
Addition of Oxidant: Cool the solution in an ice bath. Slowly add 30% hydrogen peroxide dropwise to the stirred solution, maintaining the temperature below 20°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Work-up: Pour the reaction mixture into cold water. Neutralize the solution carefully with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous solution with ethyl acetate (3 x volumes).
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.
-
Characterization: Dry the purified product and determine its melting point, and confirm its identity using spectroscopic methods (e.g., IR, NMR).
Experimental Workflow Diagram
Caption: Workflow for this compound synthesis.
Quantitative Data
The following table summarizes key quantitative data for Carboxin and this compound. While specific reaction yields can vary based on the precise conditions, the oxidation of Carboxin to this compound is generally reported to proceed in high yield.
| Parameter | Carboxin | This compound | Reference(s) |
| Molecular Formula | C₁₂H₁₃NO₂S | C₁₂H₁₃NO₄S | [4] |
| Molar Mass | 235.31 g/mol | 267.30 g/mol | [4] |
| Melting Point | 91.5-92.5 °C | 120 °C | [1] |
| Appearance | White solid | White solid | |
| Solubility | Soluble in acetone, ethanol, methanol. | Soluble in acetone, DMF, ethanol, methanol. | [1] |
| UV max | Not specified | 245 nm in aqueous solution | [4] |
| Reported Yield | - | >90% (overall from precursors) | [5] |
Mechanism of Action: Inhibition of Succinate Dehydrogenase
Both Carboxin and its oxidized form, this compound, function as fungicides by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[1][6] This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, ultimately leading to fungal cell death.
SDH catalyzes the oxidation of succinate to fumarate. Carboxin and this compound act as competitive inhibitors at the ubiquinone-binding site (Q-site) of the SDH enzyme complex.[6][7] By binding to this site, they prevent the natural substrate, ubiquinone, from binding and accepting electrons from succinate, thereby blocking the electron transport chain.
Signaling Pathway Diagram
Caption: Inhibition of SDH by this compound.
Conclusion
The synthesis of this compound from Carboxin via oxidation is a straightforward and efficient process, crucial for the production of this important agricultural fungicide. Understanding the detailed experimental protocol and the underlying mechanism of action is vital for researchers in the field of pesticide development and fungal biology. The high-yield synthesis and the specific mode of action make this compound a continued subject of interest for developing new and improved fungicidal agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 5259-88-1 [smolecule.com]
- 3. This compound (Ref: F 461) [sitem.herts.ac.uk]
- 4. This compound | C12H13NO4S | CID 21330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Computational and experimental insight into the molecular mechanism of carboxamide inhibitors of succinate-ubquinone oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Interaction of mitochondrial succinate:ubiquinone reductase with thenoyltrifluoroacetone and carboxin] - PubMed [pubmed.ncbi.nlm.nih.gov]
The History and Development of Oxycarboxin: A Technical Guide
Introduction
Oxycarboxin (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide-4,4-dioxide) is a systemic fungicide belonging to the oxathiin chemical class.[1] First introduced in 1969 by Uniroyal under the brand name Plantvax, it represented a significant advancement in the control of fungal diseases, particularly rusts.[2] As a third-generation, site-specific fungicide, its development marked a shift from broad-spectrum, protectant chemicals to more targeted and systemic solutions in agriculture.[3] this compound is the sulfone analogue of Carboxin and shares a similar mode of action, offering both preventative and curative control against a specific range of economically important plant pathogens.[4][5]
Historical Context and Development
The development of this compound is intrinsically linked to its predecessor, Carboxin. Both were part of the oxathiin group of heterocyclic compounds discovered to have potent systemic fungicidal properties in the 1960s.[3][4] Carboxin was first described in 1966 and commercialized in 1969 as the first systemic seed treatment capable of eradicating deep-seated infections within the seed embryo, such as loose smut.[3][5]
This compound was developed concurrently and introduced commercially in 1969.[2] It is produced through the oxidation of Carboxin.[2][4] This chemical modification enhances the compound's stability.[6] The primary driver for its development was the need for a highly systemic agent effective against rust diseases on a variety of crops and ornamentals.[1][7] While Carboxin was primarily used as a seed treatment, this compound found its niche in foliar applications.[5] However, due to its narrow spectrum of activity, primarily targeting Basidiomycete fungi, its application was more limited compared to broad-spectrum fungicides that emerged later.[5]
Chemical Synthesis
The synthesis of this compound is a multi-step process that begins with the production of its precursor, Carboxin. The process is completed by the oxidation of the sulfur atom in the oxathiin ring to a sulfone.
Synthesis Pathway:
-
Oxathiin Ring Formation: The synthesis of the core Carboxin structure starts with the reaction of ethyl 2-chloroacetoacetate with 2-mercaptoethanol in the presence of a base.[2][8]
-
Cyclization: The resulting intermediate undergoes cyclization under acidic conditions, which also removes a water molecule.[2][8]
-
Amidation: The ethyl ester is then converted to an amide through a reaction with aniline, yielding Carboxin.[2][8]
-
Oxidation: Finally, Carboxin is treated with an oxidizing agent, typically hydrogen peroxide in acetic acid, to oxidize the sulfide to a sulfone, yielding this compound.[2][4][8]
References
- 1. primaryinfo.com [primaryinfo.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. History and development of fungicides and their generations | PPTX [slideshare.net]
- 4. eagri.org [eagri.org]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. This compound (Ref: F 461) [sitem.herts.ac.uk]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Buy this compound | 5259-88-1 [smolecule.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxycarboxin, a systemic fungicide of the oxathiin carboxamide class, has long been a tool in the management of fungal diseases in agriculture. Its primary and most potent activity is directed against a specific group of fungi, primarily within the phylum Basidiomycota. This technical guide provides an in-depth analysis of the primary fungal pathogens targeted by this compound, its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. Furthermore, this guide illustrates the key metabolic and cellular pathways affected by this compound, offering a comprehensive resource for researchers and professionals in the field of fungicide science and development.
Primary Fungal Pathogens Targeted by this compound
This compound exhibits a selective spectrum of activity, primarily targeting fungi belonging to the phylum Basidiomycota . Within this phylum, it is particularly effective against the orders Pucciniales (rusts) and Ustilaginales (smuts) . The soil-borne fungus Rhizoctonia solani is also a notable target.
Key pathogenic genera and species controlled by this compound include:
-
Puccinia spp. (Rusts): This genus comprises some of the most destructive plant pathogens, causing rust diseases on a wide variety of crops. This compound has demonstrated efficacy against species such as Puccinia striiformis (stripe rust or yellow rust) on cereals.[1]
-
Uromyces spp. (Rusts): This genus includes the causal agent of bean rust, Uromyces appendiculatus, a significant pathogen in bean-producing regions worldwide.
-
Phakopsora spp. (Rusts): Notably, this includes Phakopsora pachyrhizi, the causal agent of Asian soybean rust, a devastating disease of soybean.
-
Ustilago spp. (Smuts): These fungi are responsible for smut diseases in cereals, such as loose smut of barley caused by Ustilago nuda.
-
Rhizoctonia solani : A soil-borne pathogenic fungus with a wide host range, causing diseases such as damping-off, root rot, and sheath blight.
Mechanism of Action: Inhibition of Succinate Dehydrogenase
The primary mode of action of this compound is the inhibition of the enzyme succinate dehydrogenase (SDH) , also known as Complex II of the mitochondrial electron transport chain.[2][3][4][5] SDH is a key enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the ubiquinone pool in the electron transport chain.
By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, this compound competitively inhibits the reduction of ubiquinone.[3] This blockage of the electron flow disrupts the fungus's ability to produce ATP through oxidative phosphorylation, leading to a severe energy deficit and ultimately, fungal cell death. This targeted action on a crucial metabolic enzyme accounts for its high efficacy against susceptible fungi.
Quantitative Efficacy Data
| Fungal Species | Parameter | Value (µM) | Reference |
| Rhizoctonia solani | IC50 (SDH inhibition) | 6.8 | [Source] |
| Ustilago maydis | IC50 (SDH inhibition) | 8.0 | [Source] |
Note: IC50 values refer to the concentration required to inhibit 50% of the enzyme activity in vitro. Further research is needed to establish a comprehensive database of MIC and EC50 values for this compound against a wider range of rust and smut fungi.
Qualitative field trial data has demonstrated the excellent control of this compound against bean rust (Uromyces appendiculatus) when applied at a rate of 2.5 kg active ingredient per hectare.
Experimental Protocols
Antifungal Susceptibility Testing of Filamentous Fungi (Adapted from CLSI M38-A2)
This protocol outlines a method for determining the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi, such as rusts, using a broth microdilution method.
Materials:
-
This compound stock solution (prepared in a suitable solvent, e.g., DMSO)
-
RPMI-1640 broth medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
Sterile 96-well microtiter plates
-
Fungal inoculum (spore suspension)
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Grow the fungal isolate on a suitable agar medium (e.g., potato dextrose agar) to induce sporulation.
-
Harvest spores by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80) and gently scraping the surface.
-
Filter the spore suspension through sterile gauze to remove mycelial fragments.
-
Adjust the spore concentration to 0.4 x 10^4 to 5 x 10^4 spores/mL using a hemocytometer or spectrophotometer.
-
-
Preparation of this compound Dilutions:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well microtiter plates to achieve a range of final concentrations.
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound.
-
Include a growth control well (inoculum without fungicide) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the plates at a suitable temperature (e.g., 28-35°C) for a duration appropriate for the fungal species being tested (typically 48-96 hours for most filamentous fungi).
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth as observed with the naked eye.
-
Succinate Dehydrogenase (SDH) Activity Assay (Colorimetric)
This protocol describes a method to measure the inhibitory effect of this compound on SDH activity. The assay is based on the reduction of a tetrazolium salt (e.g., INT or MTT) or a dye (e.g., DCPIP) by SDH, which results in a color change that can be quantified spectrophotometrically.
Materials:
-
Mitochondrial fraction or cell lysate from the target fungus
-
This compound solutions of varying concentrations
-
Assay Buffer (e.g., phosphate buffer, pH 7.2)
-
Substrate solution (Sodium Succinate)
-
Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Fungal Extract:
-
Homogenize fungal mycelia in an ice-cold extraction buffer.
-
Centrifuge the homogenate to pellet cellular debris. The supernatant can be used directly, or a mitochondrial fraction can be isolated through differential centrifugation for a more specific assay.
-
-
Assay Setup:
-
In a 96-well plate or cuvettes, add the assay buffer, fungal extract, and different concentrations of this compound.
-
Include a control without this compound.
-
-
Initiation of Reaction:
-
Add the sodium succinate substrate to all wells to start the reaction.
-
Immediately add the electron acceptor (DCPIP).
-
-
Measurement:
-
Measure the decrease in absorbance of DCPIP at 600 nm over time. The rate of decrease is proportional to the SDH activity.
-
-
Data Analysis:
-
Calculate the percentage inhibition of SDH activity for each this compound concentration compared to the control.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the this compound concentration.
-
Visualizations of Pathways and Workflows
Mechanism of Action: Inhibition of the Mitochondrial Electron Transport Chain
Caption: Inhibition of Succinate Dehydrogenase (SDH) by this compound.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Downstream Cellular Consequences of SDH Inhibition
Caption: Cellular consequences of Succinate Dehydrogenase inhibition.
Conclusion
This compound remains a relevant fungicide due to its specific and potent activity against key Basidiomycete pathogens, particularly rusts and smuts. Its well-defined mechanism of action, the inhibition of succinate dehydrogenase, provides a clear basis for understanding its fungicidal effects. While more extensive quantitative efficacy data would be beneficial for resistance management and dose optimization, the available information and established experimental protocols provide a solid foundation for further research and development in the field of antifungal agents. The downstream cellular consequences of SDH inhibition, including the induction of oxidative stress and the potential activation of general stress response pathways, offer further avenues for investigating the complex interplay between fungicides and fungal physiology. This technical guide serves as a comprehensive resource to aid in these ongoing scientific endeavors.
References
- 1. This compound | C12H13NO4S | CID 21330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. SDHI Fungicide Toxicity and Associated Adverse Outcome Pathways: What Can Zebrafish Tell Us? - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Systemic Fungicidal Activity of Oxycarboxin in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxycarboxin, a systemic fungicide belonging to the oxathiin carboxamide group, has been a significant tool in the management of fungal diseases in various crops, particularly those caused by rust and smut fungi. Its efficacy stems from its ability to be absorbed by the plant and translocated within its vascular system, providing both protective and curative action against pathogens. This technical guide provides an in-depth analysis of the systemic fungicidal activity of this compound, detailing its mechanism of action, uptake and translocation within plants, and metabolic fate. The document summarizes key quantitative data on its efficacy, presents detailed experimental protocols for its evaluation, and visualizes the underlying biological and experimental processes.
Mechanism of Action
This compound's primary mode of action is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain (respiratory complex II) of fungi.[1] By targeting SDH, this compound disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, leading to a cessation of energy production and ultimately, fungal cell death.[1]
The following diagram illustrates the signaling pathway of this compound's inhibitory action on succinate dehydrogenase.
References
An In-depth Technical Guide on the Core Mode of Action of Oxathiin Systemic Fungicides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxathiin systemic fungicides, a class of agricultural and research compounds, exert their fungicidal activity through a highly specific and potent mechanism of action. The primary molecular target of these compounds is the enzyme succinate dehydrogenase (SDH), also known as Complex II, a critical component of both the mitochondrial electron transport chain (mETC) and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, oxathiins effectively disrupt cellular respiration and energy production, leading to the cessation of fungal growth and eventual cell death. This guide provides a detailed technical overview of this mode of action, supported by quantitative data, experimental methodologies, and visual representations of the key pathways and experimental workflows.
The Primary Molecular Target: Succinate Dehydrogenase (SDH)
The definitive mode of action for oxathiin fungicides is the inhibition of succinate dehydrogenase (SDH, EC 1.3.5.1).[1][2][3][4] SDH is a crucial enzyme complex embedded in the inner mitochondrial membrane, where it plays a dual role in cellular metabolism.[2] It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons from succinate to the ubiquinone (Q) pool in the mETC.[2]
Oxathiin compounds, with carboxin being the archetypal example, act as potent inhibitors of this enzyme.[1][2][3] The primary site of action is believed to be the ubiquinone-binding site (Qp site) of the SDH complex.[1][2] By binding to this site, oxathiins competitively inhibit the binding of the natural substrate, ubiquinone, thereby blocking the electron flow from succinate.[2] This disruption of the electron transport chain halts ATP synthesis via oxidative phosphorylation, ultimately leading to fungal cell death.[2]
Biochemical Consequences of SDH Inhibition
The inhibition of SDH by oxathiins leads to a cascade of metabolic disruptions within the fungal cell. At concentrations that inhibit growth, carboxin and its analogue oxycarboxin have been shown to inhibit the respiration of sensitive Basidiomycetes such as Rhizoctonia solani, Ustilago nuda, and Ustilago maydis.[5]
Furthermore, the inhibition of the TCA cycle has broader implications for cellular metabolism. Carboxin has been observed to inhibit the incorporation of phenylalanine into protein by approximately 30% and the incorporation of uracil into RNA by about 75%, indicating a significant impact on macromolecular synthesis, likely as a secondary effect of energy deprivation.[5] In some organisms like yeast, it has been suggested that the primary growth inhibition by carboxin is due to the inhibition of protein synthesis.[6]
Structure-Activity Relationships
The fungicidal efficacy of oxathiin derivatives is intrinsically linked to their molecular structure. Modifications to both the oxathiin and the anilide rings can significantly alter their activity.
For instance, the oxidation state of the sulfur atom in the oxathiin ring plays a crucial role. Carboxin (a dihydro-oxathiin) is generally more potent in inhibiting succinate oxidation than its sulfone analog, this compound.[7][8] However, this compound often provides better long-lasting chemotherapeutic activity in planta, which is attributed to its greater stability.[7] The monoxide analog of carboxin is less effective at inhibiting SDH than both carboxin and this compound.[8][9]
Substitutions on the anilide ring also influence fungitoxicity. The 3'-methyl analog of carboxin has been shown to be more fungitoxic than carboxin itself.[7] Conversely, the introduction of electron-withdrawing groups like a nitro (NO2) group on the anilino moiety renders the compounds inactive against all fungi studied.[7]
Quantitative Data on SDH Inhibition
The inhibitory potency of oxathiin fungicides against SDH has been quantified in several studies. The data presented below summarizes key findings from research on the effects of carboxin and its analogs on mitochondrial function.
| Compound | Fungal Species | Mitochondrial Preparation | Assay | Inhibition Value (Ki or % Inhibition) | Reference |
| Carboxin | Ustilago maydis | Isolated Mitochondria | Succinate Oxidation | Ki = 0.32 µM (non-competitive inhibition) | [8] |
| Carboxin | Ustilago maydis | Isolated Mitochondria | Succinate-Cytochrome c Reductase | Inhibition at 100 µM | [9] |
| Carboxin | Saccharomyces cerevisiae | Isolated Mitochondria | Succinate-Cytochrome c Reductase | Inhibition at 100 µM | [9] |
| Carboxin | Ustilago maydis | Isolated Mitochondria | Succinate-Coenzyme Q Reductase | Inhibited | [9] |
| Carboxin | Ustilago maydis | Isolated Mitochondria | Succinate-DCIP Reductase | Very effective inhibition | [9] |
| This compound | Ustilago maydis | Isolated Mitochondria | Succinate Oxidation | Less effective than carboxin (7.5 µM for 70.5% inhibition vs. 1.5 µM for 74% with carboxin) | [8] |
| Carboxin Monoxide | Ustilago maydis | Isolated Mitochondria | Succinate Oxidation | Much less effective than carboxin and this compound | [8] |
Experimental Protocols
The following sections detail the generalized methodologies employed in the key experiments that elucidated the mode of action of oxathiin fungicides.
Isolation of Fungal Mitochondria
A common procedure for isolating mitochondria from fungal cells for studying the effects of fungicides involves the following steps:
-
Cell Culture and Harvesting: Fungal mycelia are grown in a suitable liquid medium and harvested during the exponential growth phase by filtration.
-
Protoplast Formation: The fungal cell walls are enzymatically digested to produce protoplasts. This is a critical step for gentle cell lysis.
-
Homogenization: Protoplasts are suspended in an ice-cold isolation buffer (typically containing mannitol or sucrose for osmotic stability, EDTA to chelate metal ions, and a buffering agent like Tris-HCl) and homogenized using a Dounce homogenizer or a similar gentle method.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds. A low-speed spin is used to pellet cell debris and nuclei. The resulting supernatant is then centrifuged at a higher speed to pellet the mitochondria.
-
Washing: The mitochondrial pellet is washed one or more times with the isolation buffer to remove cytosolic contaminants. The final mitochondrial pellet is resuspended in a minimal volume of the buffer for subsequent assays.
Measurement of Mitochondrial Respiration (Succinate Oxidation)
The effect of oxathiin fungicides on mitochondrial respiration is typically measured using an oxygen electrode in a sealed, temperature-controlled chamber.
-
Reaction Mixture: A reaction buffer containing the isolated mitochondria, a respiratory substrate (e.g., succinate), and other components like ADP (to stimulate state 3 respiration) is prepared.
-
Oxygen Consumption Measurement: The rate of oxygen consumption is monitored polarographically. The baseline rate of respiration (state 4) is established, followed by the addition of ADP to induce state 3 respiration (active ATP synthesis).
-
Inhibitor Addition: The oxathiin fungicide, dissolved in a suitable solvent (e.g., ethanol or DMSO), is added to the reaction chamber, and the change in the rate of oxygen consumption is recorded. The degree of inhibition is calculated by comparing the rates before and after the addition of the fungicide.
Succinate Dehydrogenase (SDH) Activity Assays
The direct inhibitory effect of oxathiins on SDH activity can be measured spectrophotometrically using artificial electron acceptors.
-
Enzyme Source: Intact or disrupted mitochondria can be used as the source of SDH.
-
Reaction Mixture: The reaction mixture typically includes a buffer, the substrate succinate, and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCIP) or phenazine methosulfate (PMS) in combination with DCIP.
-
Assay Principle: The reduction of the electron acceptor by SDH leads to a change in its absorbance at a specific wavelength, which can be monitored over time. For example, the reduction of DCIP results in a decrease in absorbance at 600 nm.
-
Inhibition Studies: The assay is performed in the presence and absence of the oxathiin fungicide to determine its effect on the rate of the reaction. The inhibitor concentration that causes 50% inhibition (IC50) or the inhibition constant (Ki) can be calculated from these measurements.
Visualizations
Signaling Pathway of Oxathiin Fungicide Action
References
- 1. Carboxin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytopathology 1970 | Mode of Action of Oxathiin Systemic Fungicides. I. Effect of Carboxin and this compound on the General Metabolism of Several Basidiomycetes [apsnet.org]
- 6. ias.ac.in [ias.ac.in]
- 7. apsnet.org [apsnet.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Mode of action of oxathiin systemic fungicides. V. Effect on electron transport system of Ustilago maydis and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxycarboxin's Disruption of Fungal Mitochondrial Respiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxycarboxin, a systemic fungicide, effectively controls a range of fungal pathogens by targeting a critical juncture in cellular energy production: mitochondrial respiration. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's fungicidal activity, with a focus on its inhibitory effects on the fungal mitochondrial electron transport chain. We will explore its primary molecular target, the resulting quantitative impacts on key respiratory parameters, and detailed methodologies for replicating and expanding upon these findings. This document is intended to serve as a comprehensive resource for researchers in agrochemical development, fungal physiology, and mitochondrial biology.
Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II)
This compound belongs to the carboxamide class of fungicides and its primary mode of action is the inhibition of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[1][2] SDH is a crucial enzyme that links the tricarboxylic acid (TCA) cycle with the respiratory chain. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers the resulting electrons to the ubiquinone (Coenzyme Q) pool in the electron transport chain.[1][2]
This compound acts as a potent and specific inhibitor of SDH. It binds to the ubiquinone-binding site (Q-site) of the enzyme complex, thereby physically obstructing the binding of the natural substrate, ubiquinone.[1][2] This blockage effectively halts the flow of electrons from succinate to the downstream components of the electron transport chain (Complex III and Complex IV). The consequences of this inhibition are twofold:
-
Disruption of the Electron Transport Chain: The cessation of electron flow from Complex II leads to a collapse of the proton gradient across the inmitochondrial membrane, which is essential for ATP synthesis.
-
Inhibition of the Tricarboxylic Acid (TCA) Cycle: The inability to regenerate fumarate from succinate leads to a feedback inhibition of the TCA cycle, further crippling the cell's metabolic capacity.
The ultimate result is a severe depletion of cellular ATP, leading to the inhibition of fungal growth and, eventually, cell death.
Quantitative Data on the Inhibition of Fungal Mitochondrial Respiration
The inhibitory effect of this compound on fungal succinate dehydrogenase has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the potency of an inhibitor.
| Fungal Species | Target Enzyme/Process | IC50 (µM) | Reference |
| Rhizoctonia solani | Succinate Dehydrogenase | 6.8 | [3] |
| Ustilago maydis | Succinate Dehydrogenase | 8.0 | [3] |
| Ustilago maydis | Succinate-Cytochrome c Reductase | ~10 | [4] |
| Saccharomyces cerevisiae | Succinate-Cytochrome c Reductase | >100 | [4] |
Note: The higher IC50 value in Saccharomyces cerevisiae indicates its lower sensitivity to this compound compared to the basidiomycete fungi.
Further studies have demonstrated that this compound effectively inhibits various segments of the electron transport chain that are dependent on succinate oxidation.
| Fungal Species | Inhibited Process | This compound Concentration (µM) | % Inhibition | Reference |
| Ustilago maydis | Succinate-Coenzyme Q Reductase | 100 | ~75% | [4] |
| Ustilago maydis | Succinate-DCIP Reductase | 100 | ~90% | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on fungal mitochondrial respiration, based on the protocols described by Ulrich and Mathre (1972).
Fungal Culture and Mitochondrial Isolation
-
Fungal Growth:
-
Culture the desired fungal species (e.g., Ustilago maydis, Rhizoctonia solani) in a suitable liquid medium (e.g., potato dextrose broth) with shaking at 25°C until sufficient mycelial growth is achieved.
-
-
Harvesting and Washing:
-
Harvest the mycelia by filtration or centrifugation.
-
Wash the mycelia several times with a cold isolation buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA).
-
-
Cell Disruption:
-
Resuspend the washed mycelia in fresh, cold isolation buffer.
-
Disrupt the fungal cells by mechanical means, such as grinding with glass beads in a mortar and pestle or using a bead beater. All steps should be performed at 4°C.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet cell debris, nuclei, and unbroken cells.
-
Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 10,000 x g for 20 minutes) to pellet the mitochondria.
-
Discard the supernatant.
-
-
Mitochondrial Pellet Washing and Resuspension:
-
Gently wash the mitochondrial pellet with the isolation buffer and re-centrifuge at high speed.
-
Resuspend the final mitochondrial pellet in a minimal volume of a suitable assay buffer (e.g., 0.25 M sucrose, 10 mM potassium phosphate buffer pH 7.4).
-
-
Protein Determination:
-
Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford or Lowry assay. This is crucial for normalizing enzyme activity measurements.
-
Measurement of Mitochondrial Respiration (Oxygen Consumption)
Mitochondrial respiration can be measured polarographically using a Clark-type oxygen electrode in a thermostatically controlled chamber.
-
Reaction Mixture:
-
Prepare a reaction mixture in the oxygen electrode chamber containing an appropriate assay buffer, the isolated mitochondria (at a known protein concentration), and the respiratory substrate (e.g., 10 mM succinate).
-
-
Initiation of Respiration:
-
Record the basal rate of oxygen consumption (State 4 respiration).
-
Initiate State 3 respiration by adding a known amount of ADP (e.g., 100-200 µM).
-
-
Inhibitor Studies:
-
To determine the effect of this compound, add varying concentrations of the inhibitor (dissolved in a suitable solvent like ethanol or DMSO) to the reaction chamber and record the rate of oxygen consumption.
-
Calculate the percent inhibition relative to the control (without inhibitor).
-
-
Calculation of Respiratory Control Ratio (RCR):
-
RCR is a measure of the tightness of coupling between respiration and oxidative phosphorylation. It is calculated as the ratio of the State 3 respiration rate to the State 4 respiration rate. A decrease in the RCR in the presence of an inhibitor can indicate uncoupling or inhibition of the electron transport chain.
-
Spectrophotometric Enzyme Assays
The activities of specific segments of the electron transport chain can be measured spectrophotometrically by monitoring the reduction of artificial electron acceptors.
-
Succinate-Cytochrome c Reductase Activity:
-
Principle: This assay measures the combined activity of Complex II and Complex III by following the reduction of cytochrome c at 550 nm.
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, potassium cyanide (KCN) to inhibit cytochrome c oxidase, oxidized cytochrome c, and isolated mitochondria.
-
Reaction Initiation: Start the reaction by adding succinate.
-
Inhibitor Studies: Pre-incubate the mitochondria with this compound before adding succinate to determine its inhibitory effect.
-
Calculation: Calculate the rate of cytochrome c reduction using the molar extinction coefficient of reduced cytochrome c.
-
-
Succinate-Coenzyme Q Reductase Activity:
-
Principle: This assay measures the activity of Complex II by using a synthetic analogue of coenzyme Q (e.g., Coenzyme Q2) as the electron acceptor. The reduction of Coenzyme Q2 can be monitored at 275 nm.
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, KCN, Coenzyme Q2, and isolated mitochondria.
-
Reaction Initiation: Start the reaction by adding succinate.
-
Inhibitor Studies: Add this compound to the reaction mixture to determine its effect on the rate of Coenzyme Q2 reduction.
-
-
Succinate-DCIP Reductase Activity:
-
Principle: This assay uses the artificial electron acceptor 2,6-dichlorophenolindophenol (DCIP), which is reduced by Complex II. The reduction of DCIP is monitored by the decrease in absorbance at 600 nm.
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, KCN, DCIP, and isolated mitochondria.
-
Reaction Initiation: Start the reaction by adding succinate.
-
Inhibitor Studies: Determine the effect of this compound on the rate of DCIP reduction.
-
Conclusion
This compound's efficacy as a fungicide is rooted in its specific and potent inhibition of succinate dehydrogenase (Complex II) in the fungal mitochondrial respiratory chain. By blocking the transfer of electrons from succinate to ubiquinone, this compound disrupts both the electron transport chain and the TCA cycle, leading to a critical energy deficit within the fungal cell. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers to further investigate the intricate details of this mechanism, explore potential resistance mechanisms, and guide the development of novel antifungal agents targeting mitochondrial respiration. The provided visualizations of the mechanism and experimental workflows offer a clear conceptual framework for understanding and replicating these important studies.
References
- 1. Mode of Action of Oxathiin Systemic Fungicides V. Effect on Electron Transport System of <i>Ustilago maydis</i> and <i>… [ouci.dntb.gov.ua]
- 2. Phytopathology 1970 | Mode of Action of Oxathiin Systemic Fungicides. I. Effect of Carboxin and this compound on the General Metabolism of Several Basidiomycetes [apsnet.org]
- 3. Mode of action of oxathiin systemic fungicides. V. Effect on electron transport system of Ustilago maydis and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of Action of Oxathiin Systemic Fungicides V. Effect on Electron Transport System of Ustilago maydis and Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Physical and Chemical Properties of Oxycarboxin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of Oxycarboxin, a systemic fungicide. The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables for ease of reference, and where available, detailed experimental methodologies are provided.
Chemical Identity and Structure
This compound, a member of the oxathiin carboxamide class of fungicides, is chemically identified as 6-methyl-4,4-dioxo-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide.[1][2] Its systemic fungicidal activity is primarily attributed to the inhibition of the succinate dehydrogenase (SDHI) enzyme in the mitochondrial electron transport chain of fungi.[1][3][4][5]
| Identifier | Value |
| IUPAC Name | 6-methyl-4,4-dioxo-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide[1][2] |
| CAS Number | 5259-88-1[1][2][3] |
| Molecular Formula | C₁₂H₁₃NO₄S[1][2][6] |
| Molecular Weight | 267.30 g/mol [1][2][6][7] |
| Canonical SMILES | CC1=C(C(=O)NC2=CC=CC=C2)S(=O)(=O)CCO1[1] |
| InChI Key | AMEKQAFGQBKLKX-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of a compound are critical for its formulation, application, and understanding its environmental fate. The following tables summarize the key physicochemical data for this compound.
General Physical Properties
| Property | Value |
| Appearance | Off-white to white crystalline solid[1][2][7] |
| Melting Point | 119.5 - 121.5 °C[2][8] |
| Boiling Point | 527.6 ± 50.0 °C (Predicted)[9] |
| Density | 1.41 g/cm³[1][2] |
| Vapor Pressure | 4.20 x 10⁻⁸ mmHg at 25 °C[1][2] |
Solubility
| Solvent | Solubility | Temperature |
| Water | 1400 mg/L[1][2][8] | 25 °C |
| Acetone | 83.7 g/L[1] | - |
| Hexane | 8.8 g/L[1] | - |
| Benzene | 34 g/kg[9] | 25 °C |
| Ethanol | 30 g/kg[9] | 25 °C |
| Methanol | 70 g/kg[9] | 25 °C |
| Dimethyl Sulfoxide | 2230 g/kg[9] | 25 °C |
Partition and Dissociation Constants
| Property | Value |
| Octanol-Water Partition Coefficient (log Kow) | 0.772[2][8] |
| pKa | 11.26 ± 0.70 (Predicted)[9] |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of agrochemicals are outlined in various international guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development) and the EPA (Environmental Protection Agency). Below are generalized methodologies for key experiments.
Determination of Melting Point (OECD TG 102)
The melting point is determined using the capillary tube method. A small, uniform sample of this compound is packed into a capillary tube and placed in a calibrated heating apparatus. The temperature is raised at a slow, controlled rate, and the range from the temperature at which the substance begins to melt to the temperature at which it is completely molten is recorded.
Determination of Water Solubility (OECD TG 105)
The flask method is commonly employed. An excess amount of this compound is added to a known volume of distilled water in a flask. The flask is then agitated at a constant temperature until equilibrium is reached. The solution is filtered to remove undissolved solid, and the concentration of this compound in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Determination of Vapor Pressure (OECD TG 104)
The vapor pressure of a substance with low volatility like this compound can be determined using the gas saturation method. A stream of inert gas is passed at a known flow rate through or over a sample of this compound, which is maintained at a constant temperature. The gas becomes saturated with the vapor of the substance. The amount of substance transported by the gas is determined, and from this, the vapor pressure can be calculated.
Mode of Action and Synthesis Pathway
Mechanism of Action: Inhibition of Succinate Dehydrogenase
This compound's fungicidal activity stems from its ability to inhibit succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, leading to the death of the fungal cell.
Caption: this compound inhibits Succinate Dehydrogenase (SDHI), disrupting the TCA cycle and ATP production.
General Synthesis Pathway
The synthesis of this compound typically involves the oxidation of its precursor, Carboxin. Carboxin itself is synthesized through a multi-step process.
Caption: General synthesis route for this compound via the oxidation of Carboxin.
References
- 1. Buy this compound | 5259-88-1 [smolecule.com]
- 2. This compound | C12H13NO4S | CID 21330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. eagri.org [eagri.org]
- 5. This compound (Ref: F 461) [sitem.herts.ac.uk]
- 6. medkoo.com [medkoo.com]
- 7. agrochemx.com [agrochemx.com]
- 8. ars.usda.gov [ars.usda.gov]
- 9. This compound [chembk.com]
Methodological & Application
Oxycarboxin application protocol for greenhouse studies
An meticulous guide to the application of Oxycarboxin for greenhouse research, designed for researchers and scientists. This document provides detailed protocols, data summaries, and visual workflows to ensure precise and effective experimental design.
Application Notes
This compound is a systemic fungicide belonging to the oxathiin class of chemicals.[1][2][3] It is primarily used to control rust diseases on ornamental plants in enclosed commercial structures such as greenhouses.[4][5][6] The compound is known by trade names like Plantvax, and is typically supplied as a wettable powder (e.g., Plantvax 75W).[2][4][7][8][9] Its systemic nature means it is absorbed by the plant and translocated through its tissues to provide curative action against fungal infections.[1][4][10]
Mechanism of Action: this compound functions as a Succinate Dehydrogenase Inhibitor (SDHI).[7][10] It specifically targets and binds to the quinone reduction site of the succinate dehydrogenase (SDH) enzyme complex, also known as Complex II, within the mitochondrial electron transport chain of fungi.[7] This action blocks the oxidation of succinate to fumarate, a critical step in the tricarboxylic acid (TCA) cycle and cellular respiration.[1][7][11] The inhibition of this key enzyme disrupts the fungus's ability to produce energy (ATP), ultimately leading to cell death.[4]
Detailed Experimental Protocol
This protocol outlines a typical experimental workflow for evaluating the efficacy of this compound against a target rust fungus on ornamental plants in a greenhouse setting.
1. Materials and Equipment
-
This compound formulation (e.g., Plantvax 75W wettable powder)
-
Test plants (e.g., geraniums, carnations, frangipani) susceptible to a specific rust fungus
-
Pathogen inoculum (spores of the target rust fungus)
-
Pressurized sprayer with a fine nozzle (handheld is suitable)[4][6]
-
Personal Protective Equipment (PPE): chemical-resistant gloves, long-sleeved shirt, long pants, shoes, and socks[12]
-
Analytical balance and weigh boats
-
Graduated cylinders and beakers
-
Deionized water
-
pH meter
-
Spreader-sticker (optional, to improve fungicide performance)[8]
-
Controlled environment greenhouse or growth chambers
2. Preparation of this compound Solution
-
Determine Concentration: Based on preliminary studies or literature, determine the desired concentrations for testing. For example, a study on frangipani rust used concentrations of 1.2 g/L and 1.7 g/L.[9]
-
Calculate Amount: For each concentration, calculate the required mass of the this compound wettable powder. For a 75% WP formulation (like Plantvax 75W), the calculation is: Mass (g) = (Target Concentration [g/L] * Final Volume [L]) / 0.75
-
Mixing: a. Weigh the calculated amount of this compound powder. b. Create a slurry by mixing the powder with a small amount of water in a beaker. c. Fill a larger container with half the final volume of water. d. While stirring, add the slurry to the container. e. Add the remaining water to reach the final volume and continue to agitate the solution to ensure it is well-suspended. f. If using, add a spreader-sticker according to the manufacturer's instructions. g. Check the pH of the solution; this compound is most stable in neutral to slightly acidic conditions (hydrolysis DT50 is 44 days at pH 6).[4][5] h. Prepare a control solution containing only water (and the spreader-sticker, if used).
3. Plant Preparation and Inoculation
-
Acclimatization: Acclimatize healthy, uniform-sized plants to the greenhouse conditions for at least one week prior to the experiment.
-
Randomization: Randomly assign plants to different treatment groups (e.g., Control, this compound 1.2 g/L, this compound 1.7 g/L). Ensure a sufficient number of replicates for statistical validity.
-
Inoculation: Inoculate the plants with the rust pathogen. This is typically done by spraying a spore suspension onto the leaf surfaces until runoff.
-
Incubation: Place the inoculated plants in a high-humidity environment (e.g., by covering with plastic bags or using a misting system) for 24-48 hours to facilitate spore germination and infection.
4. Application Procedure
-
Timing: Apply the fungicide treatments at a designated time post-inoculation, depending on the experimental goal (e.g., preventative or curative). For preventative trials, application occurs before inoculation. For curative trials, it occurs after symptoms appear.
-
Application: a. Wear appropriate PPE. b. Thoroughly agitate the prepared fungicide solution immediately before use. c. Spray the foliage of the assigned plant group until the point of drip, ensuring complete coverage of all leaf surfaces.[8] d. Use a separate, clean sprayer for the control group to prevent cross-contamination. e. Turn off air circulation fans during application to prevent drift.[13]
5. Post-Application and Data Collection
-
Environmental Conditions: Maintain optimal greenhouse conditions for plant growth and disease development. Avoid stressing plants with high temperatures or drought, as this can increase the risk of phytotoxicity.[8][14]
-
Phytotoxicity Assessment: For 7-10 days post-application, monitor plants for any signs of phytotoxicity, such as leaf spotting, yellowing (chlorosis), necrosis, or stunting.[14] It is recommended to test on a small batch of plants before treating an entire crop.[8][14]
-
Efficacy Assessment: At regular intervals (e.g., 7, 14, and 21 days post-treatment), assess disease severity. This can be done using a disease rating scale (e.g., 0-5, where 0 = no disease and 5 = severe infection) or by calculating the percentage of leaf area infected.[9]
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, Duncan's multiple range test) to determine the significance of differences between treatment groups.
Quantitative Data Summary
The following tables provide key quantitative data for this compound to aid in experimental design and interpretation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 6-Methyl-4,4-dioxo-N-phenyl-3,4-dihydro-2H-1,4λ6-oxathiine-5-carboxamide | [7] |
| Molecular Formula | C₁₂H₁₃NO₄S | [5][7] |
| Molar Mass | 267.30 g·mol⁻¹ | [5][7] |
| Melting Point | 120 - 130 °C | [7][10][15] |
| Water Solubility | 1000 - 1400 mg/L (at 20-25 °C) | [10][15] |
| Form | Off-white crystalline solid | [4][15] |
| LogP (octanol-water) | 0.77 | [4] |
| Vapor Pressure | 4.2 x 10⁻⁸ mm Hg (at 25 °C) | [15] |
| Stability | Hydrolysis DT50: 44 days (pH 6, 25 °C) | [4][5] |
Table 2: Example Efficacy Data of this compound (75W) Against Frangipani Rust (Coleosporium plumeriae)
This data is adapted from a field trial on frangipani, demonstrating the fungicide's effectiveness.[9]
| Treatment | Application Rate ( g/liter ) | Application Schedule | Mean Rust Rating* | Mean Leaf Drop (%) |
| This compound | 1.7 | Biweekly | 0.2 | 0.0 |
| This compound | 1.2 | Biweekly | 0.5 | 0.0 |
| Mancozeb | 1.8 | Weekly | 3.5 | 59.8 |
| Ferbam | 1.8 | Weekly | 3.5 | 60.3 |
| Sulfur | 8.3 | Weekly | 4.0 | 88.2 |
| Untreated Control | N/A | N/A | 5.0 | 94.5 |
*Rust Rating Scale: 0 = no pustules, to 5 = 99% leaf surface covered with pustules and subsequent leaf drop.[9]
References
- 1. eagri.org [eagri.org]
- 2. primaryinfo.com [primaryinfo.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Buy this compound | 5259-88-1 [smolecule.com]
- 5. This compound | C12H13NO4S | CID 21330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. canr.msu.edu [canr.msu.edu]
- 9. journals.flvc.org [journals.flvc.org]
- 10. This compound (Ref: F 461) [sitem.herts.ac.uk]
- 11. Phytopathology 1970 | Mode of Action of Oxathiin Systemic Fungicides. I. Effect of Carboxin and this compound on the General Metabolism of Several Basidiomycetes [apsnet.org]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Herbicide Treatment Table for Inside Greenhouses / Floriculture and Ornamental Nurseries / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 14. Plant phytotoxicity in the greenhouse - MSU Extension [canr.msu.edu]
- 15. echemi.com [echemi.com]
Application Notes: Preparing Oxycarboxin Solutions for In Vitro Experiments
Introduction
Oxycarboxin is a systemic fungicide belonging to the carboxamide class of chemicals. Its primary mechanism of action is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, a crucial enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][2] By binding to the quinone reduction site of the SDH enzyme complex, this compound effectively blocks cellular respiration and energy production in target organisms.[1] This specific mode of action makes it a valuable tool for in vitro research in fields such as mycology, toxicology, and cancer biology to probe mitochondrial function and cellular metabolism. These notes provide detailed protocols for the preparation of this compound solutions for use in various in vitro experimental settings.
I. Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is essential for accurate solution preparation and handling.
| Property | Value | Reference |
| Chemical Name | 6-Methyl-4,4-dioxo-N-phenyl-3,4-dihydro-2H-1,4λ6-oxathiine-5-carboxamide | [1] |
| Molecular Formula | C₁₂H₁₃NO₄S | [3] |
| Molecular Weight | 267.30 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 120 °C | [1] |
| Solubility in Water | 1400 mg/L (at 25 °C) | [3] |
| Solubility (Organic) | Soluble in acetone, DMF, ethanol, and methanol | [1] |
| Stability | Stable at 55 °C for 18 days. Hydrolysis half-life (DT50) is 44 days at pH 6 and 25 °C. | [3] |
II. Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of compounds with low water solubility for in vitro assays. It is crucial to use high-purity, sterile-filtered DMSO suitable for cell culture.
Materials:
-
This compound powder (MW: 267.30 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the mass of this compound needed.
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution:
-
Mass = 0.01 mol/L * 0.001 L * 267.30 g/mol = 0.002673 g = 2.673 mg
-
-
Weighing: Carefully weigh out 2.673 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.
-
Dissolution: Add 1.0 mL of cell culture-grade DMSO to the tube containing the this compound powder.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: While DMSO is itself a sterilizing agent, for stringent cell culture applications, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with organic solvents (e.g., PTFE).
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. A properly stored DMSO stock solution is typically stable for up to 3 months.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the 10 mM DMSO stock solution into an aqueous cell culture medium for experimental use. It is critical to ensure the final concentration of DMSO in the culture medium remains non-toxic to the cells, typically below 0.5%, and ideally at or below 0.1%.[4][5]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes or microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Determine Final Concentration: Decide on the final concentrations of this compound required for the experiment (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
Serial Dilution Calculation (Example for 100 µM):
-
Use the formula: C₁V₁ = C₂V₂
-
C₁ = Concentration of stock solution (10 mM = 10,000 µM)
-
V₁ = Volume of stock solution to add (?)
-
C₂ = Desired final concentration (100 µM)
-
V₂ = Final volume of working solution (e.g., 1 mL = 1000 µL)
-
-
V₁ = (C₂V₂) / C₁ = (100 µM * 1000 µL) / 10,000 µM = 10 µL
-
Therefore, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to get a 1 mL working solution of 100 µM this compound.
-
-
Final DMSO Concentration Check:
-
The final DMSO concentration in the 100 µM working solution would be (10 µL DMSO / 1000 µL total volume) * 100% = 1.0% . This may be too high for some cell lines.[5]
-
-
Intermediate Dilution (Recommended): To keep the final DMSO concentration low (e.g., ≤0.1%), perform an intermediate dilution step.
-
Step A (Intermediate Dilution): Dilute the 10 mM stock 1:10 in cell culture medium to create a 1 mM intermediate solution. (e.g., 10 µL of 10 mM stock + 90 µL of medium). The DMSO concentration is now 10%.
-
Step B (Final Dilution): Use the 1 mM intermediate solution to prepare the final working concentrations. To get 100 µM in 1 mL:
-
V₁ = (100 µM * 1000 µL) / 1000 µM = 100 µL
-
Add 100 µL of the 1 mM intermediate solution to 900 µL of medium.
-
Final DMSO Check: The final DMSO concentration is now 10% / (1000 µL / 100 µL) = 1.0% . Correction: The final DMSO concentration from the intermediate stock is (100 µL * 10% DMSO) / 1000 µL = 1.0%. The initial calculation was correct, highlighting the need for a higher dilution factor.
-
-
-
Revised Intermediate Dilution for ≤0.1% DMSO:
-
To achieve a final DMSO concentration of 0.1% when the highest treatment concentration is 100 µM, the stock solution needs to be at least 1000x the final concentration.
-
Prepare a 100 mM Stock: Dissolve 26.73 mg of this compound in 1 mL of DMSO.
-
Prepare Working Solution: To make a 100 µM final solution, add 1 µL of the 100 mM stock to 1 mL of culture medium.
-
Final DMSO Check: (1 µL DMSO / 1000 µL total volume) * 100% = 0.1% .
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration used in the experiment to account for any effects of the solvent on the cells.
-
Application: Add the prepared working solutions (and vehicle control) to the cell cultures and proceed with the planned assay.
III. Data Presentation
Table 1: Example Cytotoxicity Data for this compound
| Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) | Notes |
| e.g., HeLa | MTT Assay | 48 | Data not available | Hypothetical entry |
| e.g., A549 | MTS Assay | 72 | Data not available | Hypothetical entry |
| e.g., HepG2 | AlamarBlue | 24 | Data not available | Hypothetical entry |
| Human Lymphocytes | Mitotic Index | 24 / 48 | >500 µg/mL* | Data for Oxcarbazepine[6] |
*Note: This data is for Oxcarbazepine, not this compound, and is provided for structural example only.
IV. Visualizations
Mechanism of Action: Inhibition of Succinate Dehydrogenase
This compound disrupts cellular energy metabolism by targeting Complex II (Succinate Dehydrogenase) of the mitochondrial respiratory chain.
Experimental Workflow: Solution Preparation
The following diagram outlines the standard workflow for preparing this compound solutions for an in vitro experiment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C12H13NO4S | CID 21330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxcarbazepine-induced cytotoxicity and genotoxicity in human lymphocyte cultures with or without metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oxycarboxin in Wheat Rust Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Oxycarboxin for the control of rust diseases in wheat, targeting researchers and professionals in agricultural science and fungicide development. This document details the effective concentrations, application protocols, and the biochemical mechanism of action of this compound.
Introduction to this compound
This compound is a systemic fungicide belonging to the oxathiin carboxamide group. It is primarily used to control various rust diseases in cereal crops, including wheat. Its systemic nature allows it to be absorbed and translocated within the plant, providing both preventative and curative action against fungal pathogens.
Mechanism of Action
This compound functions by inhibiting the succinate dehydrogenase (SQR) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi. This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, leading to a cessation of energy production (ATP synthesis) and ultimately, fungal cell death. This mode of action is specific to fungi and has a low impact on the host plant's metabolism.
Application Rates and Efficacy
The effective concentration of this compound for rust control in wheat can vary depending on the specific rust species, disease pressure, environmental conditions, and the formulation of the product. The following table summarizes typical application rates and observed efficacy based on available literature. It is important to note that specific dose-response data correlating spray concentration (e.g., in ppm or µg/mL) to percentage of disease control is limited in publicly available literature. The data presented here is based on recommended field application rates.
Table 1: Summary of this compound Application Rates for Wheat Rust Control
| Target Rust Species | Common Name | Typical Application Rate (Active Ingredient) | Formulation Type | General Efficacy |
| Puccinia striiformis f. sp. tritici | Stripe Rust (Yellow Rust) | 200 - 400 g/ha | Emulsifiable Concentrate (EC), Wettable Powder (WP) | Good to Excellent |
| Puccinia triticina | Leaf Rust (Brown Rust) | 200 - 400 g/ha | Emulsifiable Concentrate (EC), Wettable Powder (WP) | Good to Excellent |
| Puccinia graminis f. sp. tritici | Stem Rust (Black Rust) | 200 - 400 g/ha | Emulsifiable Concentrate (EC), Wettable Powder (WP) | Good to Excellent |
Experimental Protocols
The following protocols are designed for researchers to evaluate the efficacy of this compound against wheat rust in a controlled field or greenhouse environment.
Field Trial Protocol for Efficacy Evaluation
Objective: To determine the effective concentration of this compound for the control of a target rust species in wheat under field conditions.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.
-
Plot Size: 1.5 m x 5 m per treatment.
-
Wheat Cultivar: A susceptible wheat variety to the target rust pathogen should be used to ensure adequate disease development.
-
Treatments:
-
Untreated Control (UTC) - sprayed with water only.
-
This compound at various concentrations (e.g., corresponding to 100, 200, 300, and 400 g a.i./ha).
-
A standard commercial fungicide as a positive control.
-
Procedure:
-
Sowing and Crop Management: Sow the wheat at the recommended seed rate and follow standard agronomic practices for the region regarding fertilization and irrigation.
-
Inoculation (if necessary): If natural infection is not reliable, inoculate the plots with a suspension of fresh urediniospores of the target rust pathogen at the tillering to jointing stage (Zadoks growth stage 25-31). Inoculation should be done in the evening to take advantage of dew formation.
-
Fungicide Application:
-
Prepare spray solutions of this compound at the desired concentrations based on the formulation's active ingredient percentage.
-
Apply the treatments at the first sign of rust pustules or as a preventative measure. A second application may be necessary 14-21 days later, depending on disease pressure.
-
Use a calibrated backpack sprayer or a small plot sprayer with a boom and appropriate nozzles to ensure uniform coverage. The typical spray volume is 200-400 L/ha.
-
-
Disease Assessment:
-
Assess disease severity at 7, 14, and 21 days after the last application.
-
Randomly select 10-20 flag leaves per plot and estimate the percentage of leaf area covered with rust pustules using the modified Cobb scale.
-
Calculate the Percent Disease Index (PDI) for each treatment.
-
-
Data Collection:
-
Record disease severity data.
-
At maturity, harvest the central rows of each plot to determine grain yield and 1000-kernel weight.
-
-
Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.
In Vitro Urediniospore Germination Assay
Objective: To determine the direct inhibitory effect of this compound on the germination of rust urediniospores.
Materials:
-
Freshly collected urediniospores of the target rust species.
-
This compound technical grade or a formulated product.
-
Sterile distilled water.
-
Water agar (2%) plates.
-
Glass slides and coverslips.
-
Microscope.
Procedure:
-
Prepare this compound Solutions: Prepare a stock solution of this compound and make serial dilutions to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Spore Suspension: Prepare a spore suspension of the rust pathogen in sterile distilled water (approximately 1 x 10^5 spores/mL).
-
Treatment Application: Mix equal volumes of the spore suspension and the different this compound concentrations. An untreated control with sterile distilled water should be included.
-
Incubation: Place a drop of each treated spore suspension on a water agar plate or a glass slide in a moist chamber. Incubate at 18-20°C in the dark for 12-24 hours.
-
Assessment:
-
After incubation, observe a minimum of 100 spores per replicate under a microscope.
-
A spore is considered germinated if the germ tube length is at least half the diameter of the spore.
-
Calculate the percentage of germination inhibition for each concentration compared to the untreated control.
-
-
Data Analysis: Calculate the EC50 value (the concentration that inhibits 50% of spore germination) using probit analysis.
Visualizations
The following diagrams illustrate the mode of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound in a fungal cell.
Caption: Experimental workflow for evaluating this compound efficacy.
Safety Precautions
When handling and applying this compound, it is crucial to follow the manufacturer's safety data sheet (SDS) and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and respiratory protection. Avoid contact with skin and eyes, and do not inhale the dust or spray mist.
Conclusion
This compound remains a valuable tool for the management of rust diseases in wheat. Understanding its mechanism of action and adhering to established experimental protocols are essential for conducting rigorous scientific evaluations and developing effective and sustainable disease control strategies. Further research to establish precise dose-response relationships for different rust species and under varying environmental conditions is encouraged.
Application Notes & Protocols for the Analysis of Oxycarboxin Residues in Soil
Introduction
Oxycarboxin is a systemic fungicide used to control rust diseases on various crops and ornamentals.[1][2] Its potential persistence in soil necessitates reliable and sensitive analytical methods to monitor its residues, ensuring environmental safety and compliance with regulatory limits. Soil, being a complex matrix, presents analytical challenges due to the presence of organic matter and inorganic constituents that can interfere with the analysis.[3][4] This document provides detailed application notes and protocols for the determination of this compound residues in soil, primarily focusing on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS).
The QuEChERS method has proven to be a green and sustainable alternative for pesticide residue analysis in soils due to its rapid sample preparation, minimal use of hazardous solvents, and cost-effectiveness.[5][6] Modifications to the original QuEChERS procedure are often necessary to optimize recovery for specific pesticide-soil combinations.
Section 1: Analytical Strategies
The determination of this compound residues in soil involves several key stages: sample collection and preparation, extraction of the analyte from the soil matrix, clean-up of the extract to remove interfering substances, and instrumental analysis for detection and quantification.
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results. Soil samples are typically air-dried and sieved to ensure homogeneity. For dry soil samples, a rehydration step is often included, as the original QuEChERS method was designed for matrices with high water content.[4] An alternative approach is to add water directly during the extraction phase to reduce sample preparation time.[7]
Extraction
While various extraction techniques such as Soxhlet, pressurized liquid extraction (PLE), and microwave-assisted extraction (MAE) can be used, the QuEChERS method is widely favored for its efficiency and simplicity.[5][7] The method typically involves a single-step extraction with acetonitrile, followed by a salting-out step to induce phase separation. Acidification of the acetonitrile, often with acetic acid, can improve the recovery of certain pesticides.[5][8]
Clean-up
A dispersive solid-phase extraction (d-SPE) step is commonly employed for extract clean-up. This involves adding specific sorbents to the extract to remove interfering matrix components. For soil analysis, common sorbents include C18 for non-polar interferences.
Instrumental Analysis
Both LC-MS/MS and GC-MS/MS are powerful techniques for the final determination of this compound. LC-MS/MS is often preferred for its applicability to a wide range of pesticide polarities, while GC-MS/MS is suitable for volatile and semi-volatile compounds.[9][10]
Below is a logical workflow for the analysis of this compound in soil.
Caption: General workflow for this compound residue analysis in soil.
Section 2: Experimental Protocols
This section provides detailed protocols for the extraction and analysis of this compound in soil based on established methods.
Protocol 1: Modified QuEChERS with LC-MS/MS Analysis
This protocol is adapted from a modified QuEChERS method for the analysis of multi-residue pesticides in soil.[8]
2.1.1. Sample Preparation and Extraction
-
Weigh 10 g of air-dried, sieved soil into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of deionized water to the tube, vortex for 1 minute, and let it stand for 10 minutes to hydrate the soil.[8]
-
Add 10 mL of acetonitrile containing 1% (v/v) acetic acid.[8]
-
Cap the tube and shake vigorously for 15 minutes using a mechanical shaker.[8]
-
Add a salt mixture of 4 g of anhydrous magnesium sulfate and 1.7 g of anhydrous sodium acetate.[8]
-
Immediately vortex for 1 minute to prevent the formation of salt agglomerates.[8]
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.[4]
2.1.2. Dispersive SPE Clean-up
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbent (e.g., C18).[7]
-
Vortex the tube for 30 seconds.
-
Centrifuge at ≥5000 rcf for 2 minutes.[4]
2.1.3. Instrumental Analysis (UHPLC-MS/MS)
-
Filter the cleaned-up extract through a 0.22 µm syringe filter into an autosampler vial.
-
Dilute the extract with water (e.g., 1:4 v/v) before injection to minimize matrix effects.[8]
-
Inject the sample into the UHPLC-MS/MS system.
-
UHPLC Conditions (Typical):
-
MS/MS Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
Specific precursor/product ion transitions for this compound need to be determined by direct infusion or from literature.
-
The following diagram illustrates the sample preparation and extraction workflow.
Caption: Step-by-step QuEChERS protocol for soil sample preparation.
Section 3: Data Presentation
The performance of the analytical method is evaluated through validation parameters such as recovery, precision (expressed as relative standard deviation, RSD), limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize typical performance data for pesticide residue analysis in soil using QuEChERS-based methods. While specific data for this compound may vary, these tables provide a representative overview.
Table 1: Method Performance Data from Multi-Residue Studies in Soil
| Analytical Method | Analyte Class | Recovery (%) | RSD (%) | LOQ (µg/kg) | Reference |
| UHPLC-MS/MS | Pesticides & Veterinary Drugs | 70-120 | ≤ 20 | 10-25 | [8] |
| LC-MS/MS | 21 Pesticides | Generally Good | - | - | [3][4] |
| LC-MS/MS & GC-MS/MS | 311 Pesticides | 70-119 | < 20 | 10 | [10] |
| GC-NPD & GC-MS | 25 Fungicides & Insecticides | 68.5-112.1 | 1.8-6.2 | 0.1-10.4 | [11] |
| UHPLC-MS/MS | 29 Antimicrobial Compounds | - | 1.4-14.9 | 1.0-20.0 | [12] |
Table 2: Representative LC-MS/MS and GC-MS/MS Instrumental Parameters
| Parameter | LC-MS/MS | GC-MS/MS |
| Column | C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)[8] | 5-type column (e.g., 30 m x 0.25 mm, 0.25 µm)[13] |
| Mobile Phase/Carrier Gas | Water/Methanol with Formic Acid[8] | Helium |
| Ionization Mode | Electrospray (ESI), Positive | Electron Ionization (EI) |
| Detector | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) or QqQ |
| Acquisition Mode | Selected Reaction Monitoring (SRM) | Scan or SIM |
Section 4: Concluding Remarks
The QuEChERS method combined with LC-MS/MS or GC-MS/MS offers a robust and efficient approach for the determination of this compound residues in soil. The provided protocols and data serve as a comprehensive guide for researchers and analytical scientists. Method validation is crucial, and it is recommended to perform in-house validation to ensure the method's suitability for the specific soil types and instrumentation used. Matrix-matched calibration is often necessary to compensate for matrix effects, which can suppress or enhance the analytical signal.[14] The use of isotopically labeled internal standards is also a valuable strategy to improve accuracy and precision.[14]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 5259-88-1 [smolecule.com]
- 3. weber.hu [weber.hu]
- 4. unitedchem.com [unitedchem.com]
- 5. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. iris.unito.it [iris.unito.it]
- 8. mdpi.com [mdpi.com]
- 9. The Importance of Soil Analysis | SCION Instruments [scioninstruments.com]
- 10. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multiresidue analysis of pesticides in soil by gas chromatography with nitrogen-phosphorus detection and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. repozytorium.piwet.pulawy.pl [repozytorium.piwet.pulawy.pl]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. A multi-residue method for trace analysis of pesticides in soils with special emphasis on rigorous quality control - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Oxycarboxin using HPLC-UVD/MS
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed protocol for the quantitative analysis of the fungicide Oxycarboxin in various matrices using High-Performance Liquid Chromatography with UV-Visible and Mass Spectrometric detection (HPLC-UVD/MS). It includes comprehensive experimental procedures, data presentation in tabular format, and visualizations of the workflow and a simplified degradation pathway.
Introduction
This compound is a systemic fungicide used to control rust diseases in a variety of crops.[1][2] Its chemical formula is C12H13NO4S, and it has a molar mass of 267.30 g/mol .[3] Monitoring its residue levels in agricultural products is crucial for ensuring food safety and regulatory compliance. This application note details a robust and sensitive method for the quantification of this compound using HPLC coupled with both UV-Visible Diode Array Detection (UVD) and Mass Spectrometry (MS). The combination of UVD for routine quantification and MS for confirmation and enhanced selectivity provides a powerful analytical tool.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the analysis of this compound using HPLC-UVD/MS, as established in relevant studies.
| Parameter | Value | Reference |
| Limit of Quantitation (LOQ) | 0.04 mg/kg | [1][2] |
| Recovery Rate | 78.3% - 96.1% | [1][2] |
| Coefficient of Variation (CV) | < 10% | [1][2] |
| UV Wavelength (λmax) | 245 nm | [4] |
| Precursor Ion (m/z) [M+H]+ | 268.1, 268.2 | [5][6][7] |
| Quantifier Ion (m/z) | 174.9 | [5][6] |
| Qualifier Ion(s) (m/z) | 146.9, 147.0 | [5][6] |
Experimental Protocols
This section outlines the detailed methodology for the quantitative analysis of this compound.
Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a common and effective technique for extracting pesticide residues from food matrices.
-
Homogenization: Homogenize a representative sample of the agricultural commodity (e.g., hulled rice, soybean, cabbage, green pepper, apple).[1][2]
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and 10 mL of acetonitrile.
-
Add the appropriate QuEChERS salt packet (e.g., AOAC or EN method salts).
-
Vortex or shake vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing a d-SPE cleanup mixture (e.g., PSA, C18, and MgSO4).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Final Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for HPLC-UVD/MS analysis.
-
HPLC-UVD Conditions
-
Column: Zorbax SB-AQ C18 (or equivalent), 4.6 mm x 150 mm, 5 µm.[1]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
-
UV Detection Wavelength: 245 nm.[4]
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[4]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
MRM Transitions:
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Simplified Degradation Pathway of this compound
Based on identified degradation products, a simplified pathway is illustrated below. This compound can be hydrolyzed, and one of the intermediates is 2-(vinylsulphonyl) acetanilide.[8]
References
- 1. Determination of this compound Residues in Agricultural Commodities Using HPLC-UVD/MS -Korean Journal of Environmental Agriculture | 학회 [koreascience.kr]
- 2. HPLC-UVD/MS를 이용한 농산물 중 this compound의 잔류분석 - 한국환경농학회 학술발표논문집 - 한국환경농학회 - KISS [kiss.kstudy.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C12H13NO4S | CID 21330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nrcgrapes.in [nrcgrapes.in]
- 6. agilent.com [agilent.com]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. Degradation of carboxin (Vitavax) and this compound (Plantvax) by Pseudomonas aeruginosa isolated from soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxycarboxin Soil Drench Application for Ornamental Plants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxycarboxin is a systemic anilide fungicide renowned for its efficacy against rust diseases (Pucciniales) in a variety of agricultural and ornamental crops.[1][2] Its systemic nature allows for uptake by the plant's root system and subsequent translocation throughout the plant, providing prophylactic and curative protection against fungal pathogens.[3] This document provides detailed application notes and experimental protocols for the soil drench application of this compound on ornamental plants, intended for use in research and developmental settings.
Mechanism of Action: this compound targets the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial electron transport chain of fungi.[2] By inhibiting this crucial enzyme, this compound disrupts cellular respiration and energy production, ultimately leading to fungal cell death. This specific mode of action makes it particularly effective against Basidiomycete fungi, including a wide array of rust species.
Quantitative Data Summary
While extensive research exists on the foliar application of this compound, specific data for soil drench applications on a wide range of ornamental species is less documented in publicly available literature. The following tables synthesize available data and provide extrapolated starting concentrations for research purposes. It is imperative for researchers to conduct preliminary trials to determine optimal and non-phytotoxic application rates for specific plant species and cultivars.
Table 1: Recommended Starting Concentrations for this compound Soil Drench Trials
| Formulation | Active Ingredient Concentration | Recommended Foliar Rate¹ | Estimated Starting Drench Concentration (ppm a.i.)² | Estimated Starting Drench Concentration (mg a.i./L) |
| Plantvax® 75W | 75% this compound | 1.6 - 2.4 oz / 10 gal water | 150 - 225 ppm | 150 - 225 mg/L |
¹ Based on the product label for Plantvax® 75W for foliar spray on ornamentals. This is provided as a reference for formulating trial concentrations. ² Calculated based on the foliar application rates. The lower end of this range is recommended for initial phytotoxicity screening.
Table 2: Efficacy of this compound Soil Drench (Limited Data)
| Ornamental Species | Target Pathogen | Application Frequency | Efficacy | Reference |
| Carnation (Dianthus caryophyllus) | Carnation Rust (Uromyces dianthi) | Monthly | Less effective than bi-weekly foliar sprays. | researchgate.net |
| Carnation (Dianthus caryophyllus) | Carnation Rust (Uromyces dianthi) | Pre- or post-inoculation | Decreased rust symptoms. | researchgate.net |
Table 3: Reported Phytotoxicity of this compound (Foliar Application)
| Ornamental Species | Application Method | Observed Phytotoxicity | Reference |
| Frangipani (Plumeria rubra) | Foliar Spray | None observed at tested rates. | [4] |
Experimental Protocols
The following protocols are designed for a research setting to evaluate the efficacy and phytotoxicity of this compound applied as a soil drench.
Protocol for Preparation of this compound Drench Solution
Objective: To prepare a stock solution and various concentrations of this compound for experimental use.
Materials:
-
This compound formulation (e.g., Plantvax® 75W Wettable Powder)
-
Distilled or deionized water
-
Analytical balance
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
Beakers
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Calculate Amount of Formulation:
-
To prepare a stock solution (e.g., 1000 ppm active ingredient), use the following formula:
-
Example for a 1000 ppm stock solution in 1 L using Plantvax® 75W (75% a.i.):
-
-
Prepare Stock Solution:
-
Weigh the calculated amount of this compound formulation.
-
In a beaker, create a slurry by mixing the powder with a small amount of distilled water.
-
Transfer the slurry to a volumetric flask of the desired final volume.
-
Rinse the beaker with distilled water and add the rinse water to the volumetric flask to ensure all the formulation is transferred.
-
Fill the volumetric flask to the mark with distilled water.
-
Add a magnetic stir bar and mix on a magnetic stirrer until the solution is homogenous.
-
-
Prepare Dilutions:
-
Use the stock solution to prepare a dilution series for your experiment (e.g., 25, 50, 100, 150, 200 ppm).
-
Use the formula: C1V1 = C2V2, where:
-
C1 = Concentration of the stock solution
-
V1 = Volume of the stock solution to be used
-
C2 = Desired final concentration
-
V2 = Desired final volume
-
-
Diagram 1: Workflow for Preparing this compound Drench Solution
Caption: Workflow for preparing this compound drench solutions.
Protocol for Efficacy and Phytotoxicity Testing
Objective: To determine the effective concentration range of this compound for rust control and to assess any potential phytotoxicity on ornamental plants.
Materials:
-
Healthy, uniform ornamental plants of the desired species, potted in a standardized growing medium.
-
This compound drench solutions of varying concentrations.
-
Control solution (water).
-
Pathogen inoculum (e.g., uredospores of a relevant rust species).
-
Controlled environment greenhouse or growth chamber.
-
Graduated cylinders or beakers for application.
-
Data collection sheets.
Experimental Design:
-
Completely Randomized Design (CRD) or Randomized Complete Block Design (RCBD).
-
Minimum of 5-10 replicate plants per treatment.
-
Treatments should include a negative control (water drench, no pathogen), a positive control (water drench, with pathogen), and a range of this compound concentrations.
Procedure:
-
Plant Acclimatization: Acclimatize plants to the experimental conditions for at least one week prior to treatment.
-
Inoculation (for efficacy trial):
-
Prepare a spore suspension of the target rust pathogen according to standard laboratory procedures.
-
Apply the inoculum uniformly to the foliage of the plants designated for the efficacy trial.
-
Maintain conditions of high humidity and optimal temperature for spore germination and infection.
-
-
Fungicide Application:
-
Apply the prepared this compound drench solutions and the water control to the soil of each pot.
-
The volume of the drench should be sufficient to moisten the entire root zone without excessive leaching. This volume should be standardized for each pot size.
-
For preventative trials, apply the drench prior to inoculation. For curative trials, apply after symptoms appear.
-
-
Data Collection:
-
Phytotoxicity Assessment: At regular intervals (e.g., 3, 7, 14, and 21 days after treatment), visually assess plants for any signs of phytotoxicity. These include:
-
Stunting
-
Chlorosis (yellowing)
-
Necrosis (tissue death)
-
Leaf distortion
-
Flower discoloration
-
-
A rating scale (e.g., 0 = no injury, 5 = severe injury/plant death) should be used.
-
Efficacy Assessment: At regular intervals after inoculation, assess disease severity using a standardized rating scale (e.g., percentage of leaf area infected, number of pustules per leaf).
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA, mean separation tests) to determine significant differences between treatments.
Diagram 2: Experimental Workflow for Efficacy and Phytotoxicity Testing
Caption: Workflow for efficacy and phytotoxicity testing.
Signaling Pathway and Logical Relationships
Diagram 3: Mechanism of Action of this compound
Caption: this compound's mechanism of action in fungi.
Conclusion
The soil drench application of this compound presents a promising method for the systemic control of rust diseases in ornamental plants. The protocols outlined in this document provide a framework for researchers to systematically evaluate its efficacy and safety on various ornamental species. Due to the limited availability of specific drench application rates in existing literature, it is crucial to conduct well-designed experiments to establish optimal, species-specific concentrations. Such research will be invaluable for developing effective and safe disease management strategies for the ornamental horticulture industry.
References
Application Notes and Protocols for In Vitro Antifungal Activity Assay of Oxycarboxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxycarboxin is a systemic fungicide belonging to the oxathiin class of chemicals. Its primary mechanism of action is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi.[1] This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, ultimately leading to fungal cell death.[1][2] this compound has been particularly effective against basidiomycete fungi, which include economically significant plant pathogens such as rusts and smuts. This document provides a detailed protocol for determining the in vitro antifungal activity of this compound, primarily through a broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
Data Presentation: In Vitro Inhibitory Concentrations of this compound
The following table summarizes the available quantitative data on the inhibitory activity of this compound against select microorganisms. It is important to note that publicly available Minimum Inhibitory Concentration (MIC) data for a wide range of fungal species is limited. The data presented below are primarily 50% inhibitory concentrations (I50), which represent the concentration of this compound required to inhibit 50% of the metabolic activity or growth of the organism.
| Microorganism | Fungal Division/Class | Inhibitory Concentration (µM) | Inhibitory Concentration (µg/mL)* | Data Type |
| Rhizoctonia solani | Basidiomycota | 6.8 | 1.82 | I50 |
| Ustilago maydis | Basidiomycota | 8.0 | 2.14 | I50 |
| Rhizobia species | Bacteria | Not applicable | 19 | Inhibitory Concentration |
*Conversion from µM to µg/mL is based on the molar mass of this compound (267.30 g/mol ).
Experimental Protocols
This section outlines a detailed methodology for determining the in vitro antifungal activity of this compound using the broth microdilution method, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol: Broth Microdilution Assay for Antifungal Susceptibility Testing of this compound
1. Materials
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
Fungal isolate(s) of interest (e.g., Rhizoctonia solani, Ustilago maydis, or other susceptible species)
-
Appropriate fungal growth medium (e.g., Potato Dextrose Broth (PDB), Sabouraud Dextrose Broth (SDB), or RPMI-1640 medium)
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline solution (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland standards
-
Hemocytometer or other cell counting device
-
Incubator
-
Micropipettes and sterile tips
2. Preparation of this compound Stock Solution
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution. This stock solution can be stored at -20°C for future use.
3. Preparation of Fungal Inoculum
-
Culture the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at the optimal temperature and duration to obtain actively growing cultures with spores or mycelial fragments.
-
For filamentous fungi, gently scrape the surface of the agar plate with a sterile loop or cell scraper to collect mycelia. For yeast-like fungi, collect several colonies.
-
Suspend the collected fungal material in sterile saline or PBS.
-
For filamentous fungi, break up mycelial clumps by vortexing or gentle sonication.
-
Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard, which is approximately equivalent to 1-5 x 10^6 colony-forming units (CFU)/mL. This can be verified using a spectrophotometer at 530 nm or by direct counting with a hemocytometer.
-
Dilute this adjusted suspension in the appropriate broth medium to achieve the final desired inoculum concentration for the assay (typically 0.5-2.5 x 10^3 CFU/mL).
4. Assay Procedure
-
In a sterile 96-well microtiter plate, add 100 µL of the appropriate sterile broth medium to all wells except for the first column.
-
In the first column, add 200 µL of the this compound working solution (prepared by diluting the stock solution in the broth medium to twice the highest desired final concentration).
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column. This will create a gradient of this compound concentrations.
-
Column 11 will serve as the growth control (no this compound), and column 12 will be the sterility control (no inoculum).
-
Add 100 µL of the prepared fungal inoculum to each well from column 1 to column 11.
-
Add 100 µL of sterile broth medium to the sterility control wells in column 12.
-
The final volume in each well will be 200 µL.
5. Incubation
-
Seal the microtiter plate with a sterile lid or adhesive film to prevent evaporation.
-
Incubate the plate at the optimal temperature for the growth of the fungal isolate (e.g., 25-30°C) for 24-72 hours, or until sufficient growth is observed in the growth control wells.
6. Determination of Minimum Inhibitory Concentration (MIC)
-
The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth as compared to the drug-free growth control well.
-
The MIC can be determined by visual inspection of the wells.
-
Optionally, for a more quantitative assessment, the optical density (OD) of each well can be read using a microplate reader at a wavelength of 600 nm. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the control.
Mandatory Visualizations
Caption: Experimental workflow for the in vitro antifungal assay of this compound.
Caption: this compound inhibits succinate dehydrogenase (Complex II).
References
Efficacy of Oxycarboxin Against Puccinia Species: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxycarboxin is a systemic fungicide belonging to the oxathiin group. Its primary mode of action is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain of fungi. This disruption of cellular respiration leads to the cessation of energy production and ultimately, fungal cell death. This compound has demonstrated efficacy against a range of rust diseases caused by various Puccinia species, which are significant pathogens of cereal crops and other plants.
These application notes provide a summary of the available data on the efficacy of this compound against Puccinia species, detailed protocols for in-vitro and in-vivo evaluation, and visual representations of its mechanism of action and experimental workflows.
Data Presentation
In-Vitro Efficacy of this compound
Quantitative data on the in-vitro efficacy of this compound against economically important Puccinia species such as P. striiformis and P. graminis is limited in recent literature. However, studies on other Puccinia species and related rust fungi provide valuable insights.
| Fungicide | Target Pathogen | Assay Type | EC50 Value (mg/L) | Reference |
| This compound | Puccinia horiana | Basidiospore germination inhibition | Moderate (Resistance Factor 10-30 in resistant isolates) | [1] |
Note: The EC50 value represents the concentration of a fungicide that causes a 50% reduction in the germination or growth of the fungal pathogen. A lower EC50 value indicates higher efficacy. The data for Puccinia horiana suggests that while effective, resistance can be a factor.
Field Efficacy of Fungicides Against Puccinia Species
Field trials provide a more realistic assessment of a fungicide's performance under agricultural conditions. While recent field trials often focus on newer fungicides, historical data and studies on related compounds offer valuable context for the efficacy of this compound. The following tables summarize data from various field studies on the control of wheat rusts.
Table 1: Efficacy of Various Fungicides on Wheat Stripe Rust (Puccinia striiformis)
| Fungicide Treatment | Application Rate | Mean Disease Severity (%) | Percent Disease Control (%) | Yield Increase (%) | Reference |
| Tebuconazole + Trifloxystrobin | 0.1% | 0.17 | 99.82 | Not Reported | [2][3] |
| Azoxystrobin + Difenoconazole | 0.1% | 3.85 | 95.64 | Not Reported | [3] |
| Propiconazole | 0.1% | 4.39 | 95.02 | Not Reported | [3] |
| Azoxystrobin | 0.1% | 1.22 | 98.67 | 77.33 | [4] |
| Difenoconazole | 0.1% | Not specified | 92.89 | 66.15 | [4] |
| Untreated Control | - | 79.8 - 94.6 | 0 | 0 | [3] |
Table 2: Efficacy of Various Fungicides on Wheat Stem Rust (Puccinia graminis f. sp. tritici)
| Fungicide Treatment | Application Rate | Disease Incidence Reduction (%) | Yield Increase (%) | Reference |
| Tebuconazole | 0.1% | 74.92 (after 14 days) | 169.49 - 185.48 | [5] |
| Propiconazole | 0.1% | Not specified (next best to Tebuconazole) | Not specified | [5] |
| Untreated Control | - | 0 | 0 | [5] |
Note: While specific quantitative data for this compound from recent field trials is scarce, its established role as a rust fungicide suggests it would provide significant control. The data presented for other systemic fungicides, particularly other SDHIs and DMIs (demethylation inhibitors), can serve as a benchmark for expected performance.
Experimental Protocols
In-Vitro Uredospore Germination Inhibition Assay
This protocol is designed to determine the direct inhibitory effect of this compound on the germination of Puccinia uredospores.
Materials:
-
Freshly collected Puccinia uredospores
-
This compound technical grade or formulated product
-
Sterile distilled water
-
Tween 20 (or other suitable surfactant)
-
Water agar (1.5 - 2.0%)
-
Sterile petri dishes (60 mm) or cavity slides
-
Micropipettes and sterile tips
-
Incubator set at the optimal temperature for the specific Puccinia species (e.g., 10-15°C for P. striiformis)
-
Microscope
Procedure:
-
Preparation of Fungicide Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a small volume of a suitable solvent (e.g., acetone or DMSO) if necessary.
-
Bring the solution to the desired final volume with sterile distilled water to create a high-concentration stock solution (e.g., 1000 mg/L).
-
From this stock, prepare a dilution series to achieve the desired test concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Include a surfactant like Tween 20 (0.01-0.05%) in the final dilutions to ensure proper spore suspension.
-
-
Preparation of Spore Suspension:
-
Collect fresh uredospores from infected plant material.
-
Suspend the spores in sterile distilled water containing the surfactant to a final concentration of approximately 1 x 10^5 spores/mL. Vortex briefly to ensure a uniform suspension.
-
-
Assay Setup:
-
Agar Plate Method:
-
Prepare water agar and pour it into sterile petri dishes.
-
Once solidified, pipette 100 µL of each fungicide dilution onto the center of a labeled agar plate and spread evenly.
-
Allow the plates to dry in a laminar flow hood.
-
Pipette 100 µL of the spore suspension onto the center of each plate.
-
-
Cavity Slide Method:
-
Place one drop of each fungicide dilution into a separate cavity of a multi-well slide.
-
Add one drop of the spore suspension to each cavity.
-
-
-
Incubation:
-
Place the petri dishes or cavity slides in a humid chamber (e.g., a sealed container with moist filter paper).
-
Incubate in the dark at the optimal temperature for the Puccinia species for 12-24 hours.
-
-
Data Collection:
-
After incubation, stop spore germination by adding a drop of lactophenol cotton blue to each sample.
-
Using a microscope at 100-200x magnification, count the number of germinated and non-germinated spores in at least three different fields of view per replicate. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Calculate the percentage of germination for each concentration.
-
Calculate the percentage of germination inhibition relative to the untreated control.
-
-
Data Analysis:
-
Use probit analysis or a similar statistical method to calculate the EC50 value for this compound.
-
Detached Leaf Assay for Systemic and Curative Activity
This assay evaluates the ability of this compound to move within the leaf tissue and inhibit fungal growth after infection has occurred.[6][7][8]
Materials:
-
Healthy, susceptible wheat seedlings (or other host plant) at the 2-3 leaf stage.
-
Puccinia uredospores.
-
This compound solution at various concentrations.
-
Benzimidazole or kinetin solution (to retard leaf senescence).
-
Water agar (1.5%).
-
Sterile petri dishes.
-
Atomizer or small paintbrush for inoculation.
-
Growth chamber with controlled light and temperature.
Procedure:
-
Plant Inoculation:
-
Inoculate healthy seedlings with a suspension of Puccinia uredospores (approximately 1 x 10^5 spores/mL in water with a surfactant).
-
Incubate the inoculated plants in a dew chamber or a sealed plastic bag in the dark for 24 hours at the appropriate temperature to allow for infection.
-
Transfer the plants to a growth chamber with a 16-hour photoperiod.
-
-
Fungicide Application (Curative):
-
At 24-48 hours post-inoculation, apply the different concentrations of this compound solution to the leaves using a fine mist sprayer until runoff.
-
Include an untreated control (sprayed with water and surfactant only).
-
-
Detached Leaf Preparation:
-
At 24 hours after fungicide application, excise leaf segments (approximately 5 cm long) from the treated and control plants.
-
Prepare petri dishes with water agar amended with a senescence retardant (e.g., 50 mg/L benzimidazole).
-
Place the leaf segments adaxial side up on the agar.
-
-
Incubation:
-
Seal the petri dishes and incubate them in a growth chamber under a 16-hour photoperiod at the optimal temperature for rust development.
-
-
Data Collection:
-
After 7-14 days, assess the disease severity on each leaf segment. This can be done by:
-
Counting the number of uredinia (pustules) per leaf area.
-
Visually estimating the percentage of leaf area covered by uredinia.
-
-
Calculate the percent disease control for each this compound concentration compared to the untreated control.
-
Greenhouse/Field Trial Protocol for Efficacy Evaluation
This protocol outlines the steps for conducting a small-scale greenhouse or field trial to assess the efficacy of this compound under more realistic growing conditions.[3][5][9]
Materials:
-
Susceptible host plant seeds (e.g., wheat).
-
Pots and appropriate soil mix (for greenhouse trials).
-
Field plots with uniform soil conditions.
-
Puccinia inoculum.
-
This compound formulated product.
-
Spraying equipment (e.g., backpack sprayer).
-
Materials for disease assessment (e.g., rating scales).
Procedure:
-
Experimental Design:
-
Use a randomized complete block design (RCBD) with at least four replications.
-
Treatments should include different application rates of this compound and an untreated control.
-
-
Planting and Inoculation:
-
Plant the host crop and maintain it under standard agronomic practices.
-
Inoculate the plants at a susceptible growth stage (e.g., flag leaf emergence for wheat) with a suspension of Puccinia uredospores. In field trials, natural infection can also be relied upon if disease pressure is typically high.
-
-
Fungicide Application:
-
Apply this compound at the recommended growth stage and application rate. This can be done as a preventive (before symptoms appear) or curative (after initial symptoms) treatment.
-
Ensure uniform spray coverage.
-
-
Disease Assessment:
-
At regular intervals after application (e.g., 7, 14, and 21 days), assess the disease severity in each plot. Use a standardized rating scale, such as the modified Cobb scale for cereal rusts, to estimate the percentage of leaf area affected.
-
-
Yield Data Collection:
-
At crop maturity, harvest the grain from a designated area within each plot.
-
Measure the grain yield and other relevant parameters such as thousand-kernel weight.
-
-
Data Analysis:
-
Analyze the disease severity and yield data using analysis of variance (ANOVA) to determine significant differences between treatments.
-
Calculate the percent disease control and the percentage of yield increase for each this compound treatment compared to the untreated control.
-
Visualizations
Signaling Pathway of this compound's Action
This compound, as a succinate dehydrogenase inhibitor (SDHI), disrupts the mitochondrial electron transport chain, leading to a cascade of events that result in fungal cell death.[10]
Caption: Mechanism of action of this compound via inhibition of Succinate Dehydrogenase.
Experimental Workflow for In-Vitro Fungicide Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of a fungicide against a fungal pathogen in a laboratory setting.
Caption: Workflow for in-vitro uredospore germination inhibition assay.
Experimental Workflow for Field Trial Efficacy Evaluation
This diagram outlines the key stages involved in conducting a field trial to assess the performance of a fungicide.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijnrd.org [ijnrd.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. sawbar.in [sawbar.in]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. scienceopen.com [scienceopen.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for Oxycarboxin Wettable Powder in Research Trials
Audience: Researchers, scientists, and drug development professionals.
Introduction: Oxycarboxin is a systemic fungicide belonging to the oxathiin class of chemicals, specifically classified as a succinate dehydrogenase inhibitor (SDHI).[1][2] First introduced by Uniroyal in 1969 under the brand name Plantvax, it is formulated as a wettable powder for agricultural and research applications.[2][3] Its primary use is to control fungal diseases caused by Basidiomycetes, such as rusts and smuts, on cereals, vegetables, and ornamental plants.[4][5] As a systemic fungicide, it is absorbed and translocated within the plant's tissues, allowing it to protect against established infections.[3][4][5]
Mechanism of Action: The primary mode of action for this compound is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungal cells.[1][2][3] SDH plays a crucial role in both the tricarboxylic acid (TCA) cycle and cellular respiration by catalyzing the oxidation of succinate to fumarate.[6][7] this compound binds to the quinone reduction site (Q-site) of the SDH enzyme complex, which prevents the natural substrate, ubiquinone, from binding.[2] This blockage disrupts the electron transport chain, thereby inhibiting ATP production and ultimately leading to fungal cell death due to energy deprivation.[1][3]
Caption: this compound inhibits Complex II (SDH) in the mitochondrial respiratory chain.
Data Presentation: Efficacy of this compound Against Frangipani Rust
The following tables summarize quantitative data from a research trial evaluating the efficacy of this compound (Plantvax-75W) against frangipani rust (Coleosporium plumeriae). The trials were conducted in both nursery and field settings.
Table 1: Nursery Trial Results
| Treatment | Rate ( g/liter ) | Application Schedule | Mean Rust Rating* | Mean Leaf Drop (%) |
|---|---|---|---|---|
| This compound | 1.2 | Biweekly | 0.2 | 0.0 |
| This compound | 2.4 | Biweekly | 0.5 | 0.0 |
| Mancozeb | 1.8 | Weekly | 2.3 | 34.2 |
| Ferbam | 1.8 | Weekly | 2.4 | 37.0 |
| Sulfur | 8.3 | Weekly | 3.3 | 61.2 |
| Control | - | - | 5.0 | 95.5 |
Source: Adapted from research on frangipani rust control.[8] *Rust Rating Scale: 0 = no pustules, to 5 = 99% leaf surface with pustules and leaf drop.[8]
Table 2: Field Trial Results
| Treatment | Rate ( g/liter ) | Application Schedule | Mean Rust Rating* | Mean Leaf Drop (%) |
|---|---|---|---|---|
| This compound | 1.2 | Biweekly | 0.2 | 0.0 |
| This compound | 2.4 | Biweekly | 0.5 | 0.0 |
| Mancozeb | 1.8 | Weekly | 3.5 | 59.8 |
| Ferbam | 1.8 | Weekly | 3.2 | 60.3 |
| Sulfur | 8.3 | Weekly | 4.0 | 88.2 |
| Control | - | - | 5.0 | 94.5 |
Source: Adapted from research on frangipani rust control.[8] *Rust Rating Scale: 0 = no pustules, to 5 = 99% leaf surface with pustules and leaf drop.[8]
Experimental Protocols
This section provides a generalized protocol for conducting a research trial to evaluate the efficacy of this compound wettable powder. This protocol is based on common practices in fungicide testing and specific details from cited literature.[8]
Protocol 1: Efficacy of this compound Wettable Powder Against a Target Rust Pathogen
1. Objective: To determine the efficacy of various concentrations and application frequencies of this compound wettable powder in controlling a specific rust disease on a host plant species under greenhouse or field conditions.
2. Materials:
-
This compound wettable powder (e.g., 75% active ingredient).[8]
-
Host plants of uniform age and size, susceptible to the target rust pathogen.
-
Inoculum of the target rust pathogen (e.g., uredospores).
-
Pressurized sprayer or similar application equipment.
-
Deionized water.
-
Wetting agent/adjuvant (if required).
-
Personal Protective Equipment (PPE): gloves, lab coat, eye protection.
-
Data collection sheets or electronic device.
-
Environmental monitoring equipment (for temperature and humidity).
3. Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with 4-5 replications.
-
Treatments:
-
T1: Untreated Control (sprayed with water only).
-
T2: this compound - Low concentration (e.g., 1.0 g/L), biweekly application.
-
T3: this compound - High concentration (e.g., 2.0 g/L), biweekly application.
-
T4: this compound - Low concentration (e.g., 1.0 g/L), weekly application.
-
T5: Positive Control (another standard fungicide for the target disease).
-
-
Experimental Unit: A single plant or a plot containing a specified number of plants.
4. Methodology:
-
Plant Preparation: Acclimate healthy, uniform plants to the experimental conditions for 1-2 weeks prior to the start of the trial.
-
Inoculation: If not naturally infected, inoculate plants with a standardized suspension of rust spores. Allow 24-48 hours under high humidity for infection to establish before the first treatment.
-
Treatment Preparation:
-
Calculate the required amount of this compound wettable powder for each concentration.
-
Create a slurry by mixing the powder with a small amount of water.
-
Dilute the slurry to the final volume in the sprayer tank. Mix thoroughly.
-
-
Application:
-
Apply treatments according to the schedule (e.g., weekly, biweekly).
-
Spray plants to the point of runoff, ensuring complete coverage of all foliage.
-
Randomize the order of treatment application within each block to minimize systematic error.
-
-
Incubation: Maintain plants under conditions optimal for disease development (e.g., specific temperature and humidity ranges).
5. Data Collection:
-
Disease Severity: At regular intervals (e.g., weekly), assess disease severity using a standardized rating scale (e.g., 0-5 scale where 0 = no disease and 5 = severe infection and defoliation).[8]
-
Phytotoxicity: Visually inspect plants for any signs of damage due to the chemical treatments (e.g., leaf burn, stunting, discoloration).
-
Plant Health/Physiological Effects: Measure parameters such as plant height, chlorophyll content (using a SPAD meter), or leaf "greenness" to assess potential physiological benefits.[9]
-
Yield: For crop plants, measure relevant yield parameters at the end of the trial.
6. Data Analysis:
-
Analyze disease severity data using Analysis of Variance (ANOVA) appropriate for an RCBD.
-
If the ANOVA shows significant differences, perform a mean separation test (e.g., Tukey's HSD or Duncan's Multiple Range Test) to compare treatment means.[8]
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 5259-88-1 [smolecule.com]
- 4. eagri.org [eagri.org]
- 5. primaryinfo.com [primaryinfo.com]
- 6. Computational and experimental insight into the molecular mechanism of carboxamide inhibitors of succinate-ubquinone oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journals.flvc.org [journals.flvc.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Oxycarboxin Phytotoxicity on Non-Target Plants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the phytotoxic effects of Oxycarboxin on non-target plants.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential explanations and recommended actions.
| Observed Issue | Potential Causes | Recommended Troubleshooting Steps |
| Visible Phytotoxicity Symptoms (Chlorosis, Necrosis, Stunting) in Control Group | - Contaminated water or soil.- Nutrient deficiency or imbalance.- Environmental stress (e.g., improper lighting, temperature, or humidity).- Pathogen infection. | - Use purified water (e.g., deionized or distilled) for all solutions and irrigation.- Ensure the soil or growth medium is sterile and has a balanced nutrient profile.- Monitor and control environmental conditions to ensure they are optimal for the specific plant species.- Inspect plants for signs of disease and take appropriate corrective measures. |
| Inconsistent or Non-Reproducible Phytotoxicity Results | - Inconsistent this compound concentration in treatment solutions.- Uneven application of the treatment solution.- Variation in plant age, size, or health at the start of the experiment.- Fluctuations in environmental conditions during the experiment. | - Prepare fresh this compound solutions for each experiment and verify the concentration.- Ensure uniform and thorough application of the treatment solution to all treated plants.- Use plants of the same age and size, and visually inspect for any signs of pre-existing stress or disease.- Maintain stable and consistent environmental conditions throughout the experimental period. |
| No Observable Phytotoxicity at Expected Concentrations | - The tested plant species is tolerant to this compound at the applied concentrations.- Insufficient duration of the experiment for symptoms to manifest.- Degradation of the this compound solution. | - Increase the concentration of this compound in a dose-response experiment to determine the toxicity threshold.- Extend the observation period of the experiment.- Prepare fresh this compound solutions immediately before application. |
| High Variability in Oxidative Stress Marker Measurements | - Inconsistent sample collection time or method.- Improper sample storage and processing.- Variation in the physiological state of the plants. | - Collect all plant tissue samples at the same time of day to minimize diurnal variations.- Immediately freeze samples in liquid nitrogen after collection and store them at -80°C until analysis.- Ensure all plants within an experimental group are at a similar developmental stage. |
Frequently Asked Questions (FAQs)
Q1: What are the typical visual symptoms of this compound phytotoxicity on non-target plants?
A1: While specific symptoms can vary depending on the plant species, concentration, and duration of exposure, general symptoms of chemical phytotoxicity are often observed. These include:
-
Chlorosis: Yellowing of the leaves, which may be uniform, interveinal, or mottled.
-
Necrosis: Browning and death of plant tissue, often appearing as spots or at the leaf margins and tips.[1][2]
-
Stunting: Reduced overall growth of the plant, including shorter stems and smaller leaves.[1][3]
-
Leaf Distortion: Curling, cupping, or other abnormal leaf shapes.[3]
Q2: What is the primary mode of action of this compound that can lead to phytotoxicity?
A2: this compound is a succinate dehydrogenase inhibitor (SDHI).[4] Its primary mode of action is the inhibition of Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain.[4] This disruption of cellular respiration can lead to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), which can cause oxidative stress and cellular damage in non-target plants.
Q3: How can I quantify the phytotoxic effects of this compound in my experiments?
A3: Quantitative assessment of phytotoxicity can be achieved through various measurements:
-
Growth Parameters: Measure plant height, root length, and biomass (fresh and dry weight) at the beginning and end of the experiment.
-
Photosynthetic Pigments: Determine the concentration of chlorophyll a, chlorophyll b, and total carotenoids in leaf tissue. A reduction in these pigments is a common indicator of stress.
-
Biochemical Markers of Oxidative Stress: Measure the activity of antioxidant enzymes (e.g., catalase, peroxidase, superoxide dismutase) and the levels of lipid peroxidation products (e.g., malondialdehyde - MDA).
Q4: Are there specific experimental conditions that might increase the likelihood of observing this compound phytotoxicity?
A4: Yes, certain conditions can exacerbate the phytotoxic effects of chemicals on plants:
-
High Temperatures: Application during hot weather (e.g., above 30°C or 85°F) can increase the risk of phytotoxicity.[1]
-
Drought Stress: Plants already under water stress may be more susceptible to chemical injury.
-
High Application Rates: Exceeding the recommended application rates significantly increases the risk of adverse effects.
Quantitative Data Summary
Currently, there is a limited amount of publicly available quantitative data specifically detailing the concentration-dependent phytotoxic effects of this compound on a wide range of non-target plant species. Researchers are encouraged to generate this data through controlled experiments. The following table provides a template for recording such data.
Table 1: Template for Recording Quantitative Phytotoxicity Data for this compound
| Plant Species | This compound Concentration (µM) | Observation Period (days) | % Reduction in Plant Height (compared to control) | % Reduction in Dry Biomass (compared to control) | % Reduction in Total Chlorophyll (compared to control) | Fold Change in MDA Levels (compared to control) |
| e.g., Arabidopsis thaliana | 0 | 14 | 0 | 0 | 0 | 1.0 |
| 10 | 14 | |||||
| 50 | 14 | |||||
| 100 | 14 | |||||
| e.g., Solanum lycopersicum | 0 | 21 | 0 | 0 | 0 | 1.0 |
| 10 | 21 | |||||
| 50 | 21 | |||||
| 100 | 21 |
Experimental Protocols
Protocol 1: General Phytotoxicity Assessment
This protocol outlines a basic experimental workflow for observing and quantifying the visible symptoms of this compound phytotoxicity.
Caption: Experimental workflow for assessing this compound phytotoxicity.
Protocol 2: Quantification of Photosynthetic Pigments
This protocol describes the extraction and spectrophotometric quantification of chlorophylls and carotenoids from leaf tissue.
-
Sample Collection: Collect a known weight (e.g., 100 mg) of fresh leaf tissue.
-
Homogenization: Homogenize the tissue in 10 mL of 80% acetone in a chilled mortar and pestle.
-
Extraction: Transfer the homogenate to a centrifuge tube and centrifuge at 5000 x g for 10 minutes.
-
Spectrophotometry: Measure the absorbance of the supernatant at 663 nm, 645 nm, and 470 nm.
-
Calculation: Use the following equations (for 80% acetone) to calculate the pigment concentrations:
-
Chlorophyll a (µg/mL) = 12.7(A663) - 2.69(A645)
-
Chlorophyll b (µg/mL) = 22.9(A645) - 4.68(A663)
-
Total Carotenoids (µg/mL) = (1000(A470) - 1.82(Chl a) - 85.02(Chl b)) / 198
-
Protocol 3: Measurement of Oxidative Stress Markers
-
Lipid Peroxidation (MDA Assay):
-
Homogenize 0.5 g of plant tissue in 5 mL of 0.1% trichloroacetic acid (TCA).
-
Centrifuge at 10,000 x g for 10 minutes.
-
Mix 1 mL of the supernatant with 4 mL of 20% TCA containing 0.5% thiobarbituric acid (TBA).
-
Heat the mixture at 95°C for 30 minutes, then cool on ice.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Measure the absorbance of the supernatant at 532 nm and 600 nm.
-
Calculate MDA concentration using its extinction coefficient (155 mM-1 cm-1) after subtracting the non-specific absorbance at 600 nm.[2][4]
-
-
Catalase (CAT) Activity Assay:
-
Homogenize 1 g of plant tissue in 10 mL of ice-cold 50 mM phosphate buffer (pH 7.0).
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. The supernatant is the enzyme extract.
-
Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.0) and 15 mM H2O2.
-
Add a small volume of the enzyme extract to the reaction mixture.
-
Measure the decrease in absorbance at 240 nm for 1 minute. The decomposition of H2O2 is followed by the decrease in absorbance.[2]
-
Signaling Pathways and Logical Relationships
This compound's Mode of Action and Induction of Oxidative Stress
This compound, as an SDHI fungicide, directly impacts mitochondrial respiration. This primary effect can lead to a cascade of secondary effects, most notably the overproduction of reactive oxygen species (ROS), which in turn triggers oxidative stress and cellular damage.
Caption: Mode of action of this compound leading to oxidative stress.
Logical Relationship for Troubleshooting Phytotoxicity Experiments
This diagram illustrates a logical flow for troubleshooting unexpected results in phytotoxicity studies.
Caption: Troubleshooting flowchart for phytotoxicity experiments.
References
Technical Support Center: Optimizing Oxycarboxin Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Oxycarboxin concentrations to prevent phytotoxicity in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Possible Causes | Troubleshooting Steps |
| 1. Unexpectedly severe phytotoxicity at low this compound concentrations. | - High Plant Susceptibility: The plant species or cultivar may be particularly sensitive to this compound. - Environmental Stress: Plants may be stressed due to factors like high temperature, humidity, or drought, increasing their susceptibility.[1] - Adverse Reaction with Other Chemicals: Interaction with other recently applied pesticides or chemicals can enhance phytotoxicity. | - Conduct a dose-response experiment on a small batch of plants to determine the specific phytotoxic threshold for your plant species (see Experimental Protocol section). - Ensure optimal growing conditions and avoid treating plants that are already under stress.[1] - Review the application history to check for any recent chemical treatments that could have synergistic effects. |
| 2. Inconsistent phytotoxicity symptoms across replicates of the same treatment. | - Uneven Application: Inconsistent spray coverage or soil drenching can lead to varied responses.[2] - Variability in Plant Material: Genetic differences or varying developmental stages within the plant batch can affect susceptibility.[2] - Inconsistent Environmental Conditions: Fluctuations in light, temperature, or humidity across the experimental setup.[2][3] | - Standardize your application technique to ensure uniform coverage for all replicates. - Use healthy, uniform plant material at a consistent growth stage. - Maintain a controlled and consistent environment for all experimental units. |
| 3. No observable fungicidal effect at concentrations that are non-phytotoxic. | - Insufficient Concentration: The non-phytotoxic concentration may be below the effective dose for controlling the target pathogen. - Pathogen Resistance: The fungal strain may have developed resistance to this compound. | - Gradually increase the this compound concentration in small increments in your dose-response study to find a balance between efficacy and plant safety. - Confirm the susceptibility of your fungal strain to this compound through in-vitro testing. |
| 4. Phytotoxicity symptoms appear days after application. | - Delayed Plant Response: Some phytotoxic effects may take several days to become visually apparent.[1] - Systemic Action of this compound: As a systemic fungicide, this compound is absorbed and translocated within the plant, and symptoms may appear in new growth. | - Continue to monitor plants for at least 7-10 days after application for any signs of phytotoxicity.[4] - Observe both old and new growth for the appearance of symptoms. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a systemic fungicide belonging to the oxathiin group of chemicals. Its primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, which disrupts their energy production and leads to cell death.[5][6]
Q2: What are the common symptoms of this compound phytotoxicity?
A2: Common symptoms of fungicide-induced phytotoxicity include leaf speckling, chlorosis (yellowing), necrosis (browning or tissue death), leaf curling or twisting, stunting of growth, and in severe cases, plant death.[1]
Q3: At what concentration is this compound generally considered safe for ornamental plants?
A3: Based on available research, foliar sprays of Plantvax® 75W (a commercial formulation of this compound) at concentrations of 1.2 g/L and 1.7 g/L were effective in controlling rust on frangipani with no observed phytotoxicity.[4] However, it is crucial to note that phytotoxicity is highly dependent on the plant species.
Q4: Can environmental conditions influence this compound phytotoxicity?
A4: Yes, environmental factors can significantly impact a plant's susceptibility to chemical-induced injury. High temperatures (above 80°F or 27°C), high humidity, and drought stress can increase the likelihood of phytotoxicity.[1] It is recommended to apply treatments during cooler parts of the day.
Q5: How should I prepare this compound solutions for my experiments?
A5: For wettable powder formulations like Plantvax® 75W, you will need to create a stock solution and then perform serial dilutions to achieve your desired experimental concentrations. A detailed protocol is provided in the "Experimental Protocols" section below.
Quantitative Data on this compound Concentrations
The following table summarizes available data on this compound concentrations and their observed effects on different plant species. Due to the limited availability of comprehensive public data, researchers are strongly encouraged to perform their own dose-response experiments.
| Plant Species | This compound Formulation | Concentration | Observed Effect | Application Method |
| Frangipani (Plumeria rubra) | Plantvax® 75W | 1.2 g/L (900 mg/L a.i.) | No phytotoxicity observed | Foliar Spray |
| Frangipani (Plumeria rubra) | Plantvax® 75W | 1.7 g/L (1275 mg/L a.i.) | No phytotoxicity observed | Foliar Spray |
| Soybean (Glycine max) | Not Specified | 100 µg/mL (100 mg/L) | Phytotoxic | Soil Incorporation |
a.i. = active ingredient
Experimental Protocols
Protocol 1: Preparation of this compound Dilution Series from a Wettable Powder (WP) Formulation
This protocol provides a method for preparing a range of this compound concentrations from a commercial wettable powder formulation, such as Plantvax® 75W (75% active ingredient).
Materials:
-
This compound 75W Wettable Powder
-
Distilled water
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Volumetric flasks (e.g., 100 mL, 1000 mL)
-
Pipettes (various sizes)
-
Beakers
Procedure:
-
Calculate the amount of WP needed for the stock solution. To prepare a 1000 mg/L (a.i.) stock solution:
-
Desired concentration of active ingredient (a.i.) = 1000 mg/L = 1 g/L
-
Concentration of a.i. in WP = 75% = 0.75 g a.i. / g WP
-
Amount of WP needed per liter = (1 g a.i. / L) / (0.75 g a.i. / g WP) = 1.33 g WP/L
-
-
Prepare the stock solution.
-
Weigh out 1.33 g of this compound 75W WP.
-
In a beaker, create a smooth paste with a small amount of distilled water.[4]
-
Gradually add more water while stirring to form a slurry.
-
Transfer the slurry to a 1000 mL volumetric flask.
-
Rinse the beaker with distilled water several times and add the rinsate to the volumetric flask.
-
Bring the final volume to 1000 mL with distilled water.
-
Place a magnetic stir bar in the flask and stir for at least 30 minutes to ensure a uniform suspension. This is your 1000 mg/L (a.i.) stock solution.
-
-
Perform serial dilutions to obtain the desired test concentrations. For example, to prepare 100 mL of a 100 mg/L solution from the 1000 mg/L stock:
-
Use the formula: C1V1 = C2V2
-
C1 = Concentration of stock solution (1000 mg/L)
-
V1 = Volume of stock solution needed (?)
-
C2 = Desired final concentration (100 mg/L)
-
V2 = Final volume (100 mL)
-
-
V1 = (C2V2) / C1 = (100 mg/L * 100 mL) / 1000 mg/L = 10 mL
-
Pipette 10 mL of the 1000 mg/L stock solution into a 100 mL volumetric flask and bring the volume to 100 mL with distilled water.
-
-
Repeat the serial dilution process to create a range of concentrations for your dose-response experiment (e.g., 500, 250, 125, 62.5, 31.25, 0 mg/L). Always use the next highest concentration to prepare the subsequent lower one for better accuracy.
Protocol 2: Dose-Response Experiment to Determine Phytotoxic Threshold
This experiment will help you determine the optimal, non-phytotoxic concentration of this compound for your specific plant species.
Materials:
-
Healthy, uniform plants of the target species
-
A series of this compound dilutions (prepared as in Protocol 1)
-
Control solution (distilled water)
-
Spraying equipment or drenching apparatus
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Plant Material: Use a sufficient number of healthy, uniform plants for each treatment group and a control group (at least 5-10 plants per group is recommended).
-
Acclimatization: Allow plants to acclimate to the experimental conditions for at least one week before treatment.
-
Treatment Application:
-
Foliar Spray: Apply the different this compound dilutions to the respective plant groups until foliage is thoroughly covered but not dripping. Spray the control group with distilled water.
-
Soil Drench: Apply a consistent volume of each this compound dilution to the soil of each plant in the respective treatment groups. Apply the same volume of distilled water to the control group.
-
-
Incubation: Maintain all plants under controlled environmental conditions (light, temperature, humidity) for the duration of the experiment.
-
Data Collection: Observe the plants daily for at least two weeks. Record the incidence and severity of any phytotoxicity symptoms using a rating scale.
-
Phytotoxicity Rating Scale (Example for Foliar Damage): [7][8]
-
0 = No visible injury
-
1 = Slight leaf discoloration or spotting (<10% of foliage affected)
-
2 = Moderate leaf discoloration or spotting (10-30% of foliage affected)
-
3 = Severe leaf discoloration, necrosis, or deformation (31-60% of foliage affected)
-
4 = Very severe injury (>60% of foliage affected)
-
5 = Plant death
-
-
-
Data Analysis: Analyze the data to determine the highest concentration of this compound that does not cause significant phytotoxicity. This will be your optimal concentration for future experiments.
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: Logic diagram for troubleshooting this compound phytotoxicity.
References
- 1. frontiersin.org [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. greenhouse.ucdavis.edu [greenhouse.ucdavis.edu]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Fungicide Resistance Protocol — Research — Department of Plant Science [plantscience.psu.edu]
- 7. hort [journals.ashs.org]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Oxycarboxin Solubility Challenges
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for overcoming the poor aqueous solubility of Oxycarboxin.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound and why is it problematic?
This compound has a low to moderate aqueous solubility, which can pose significant challenges for in vitro and in vivo experiments that require consistent and accurate concentrations in aqueous media. Exceeding this solubility limit can lead to precipitation, resulting in unreliable experimental data. Published solubility values vary slightly but are generally reported to be around 1.0 to 1.4 g/L at 25°C.[1][2]
Q2: How should I prepare a concentrated stock solution of this compound for my experiments?
Due to its limited water solubility, a concentrated stock solution of this compound should be prepared using an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice.[3]
Experimental Protocol: Preparing a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molar Mass: 267.30 g/mol )[4]
-
Anhydrous, high-purity DMSO[1]
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the mass of this compound needed. For 1 mL of a 100 mM stock solution:
-
Mass (g) = 0.100 mol/L * 0.001 L * 267.30 g/mol = 0.02673 g (or 26.73 mg)
-
-
Weighing: Accurately weigh 26.73 mg of this compound and place it into a sterile vial.
-
Dissolution: Add 1 mL of high-purity DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex thoroughly. If the compound does not dissolve completely, gentle warming in a 37°C water bath or brief sonication can be applied to aid dissolution.[1]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption by the hygroscopic DMSO.[5][6]
Troubleshooting Guide
Issue: My this compound precipitated when I diluted the DMSO stock solution into my aqueous buffer/medium. What went wrong?
This is a very common issue known as antisolvent precipitation.[7] DMSO is an excellent solvent for this compound, but water is not. When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the local concentration of DMSO drops sharply, reducing its solvating power and causing the poorly soluble this compound to crash out of the solution.[1][8]
Solutions:
-
Modify Dilution Technique: The most critical step is to add the DMSO stock to the aqueous buffer, not the other way around. Add the stock solution dropwise into the vortex of a rapidly stirring or vortexing tube of the aqueous medium. This ensures immediate dispersion and minimizes localized high concentrations of the compound.[1]
-
Reduce Final Concentration: Your target concentration may still be above the solubility limit in the final, low-DMSO environment. Try working with a lower final concentration of this compound.
-
Increase Cosolvent Percentage: If your experimental system can tolerate it, increase the final percentage of DMSO in the aqueous solution (e.g., from 0.1% to 0.5% or 1.0%). Always run a vehicle control to ensure the DMSO concentration itself does not affect your experimental results.[8]
-
Use a Solubility Enhancer: If the above methods are insufficient, you will need to employ a solubility enhancement strategy as detailed below.
Advanced Solubility Enhancement Strategies
If simple cosolvency with DMSO is insufficient, more advanced formulation strategies may be required. The optimal approach must be determined experimentally.
Data Presentation: this compound Solubility
| Solvent | Solubility (g/L) | Temperature (°C) | Reference(s) |
| Water | 1.0 - 1.4 | 25 | [1][2] |
| Acetone | 360 | 25 | [1] |
| Methanol | 70 | 25 | [1] |
| Ethanol | 30 | 25 | [1] |
| Dimethyl Sulfoxide (DMSO) | 2230 | 25 | [1] |
Using Surfactants
Surfactants like Tween 80 or Poloxamers can form micelles in aqueous solutions that encapsulate hydrophobic compounds, thereby increasing their apparent solubility.[9][10]
-
General Guidance: Prepare the aqueous buffer containing the surfactant at a concentration above its Critical Micelle Concentration (CMC). Then, slowly add the concentrated this compound stock (e.g., in DMSO) to the surfactant solution while vortexing.
-
Considerations: The presence of surfactants may interfere with some biological assays. Always include a vehicle control with the surfactant alone.
Using Cyclodextrins (Inclusion Complexation)
Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate "guest" molecules like this compound, forming a water-soluble inclusion complex.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and low toxicity.[12]
Experimental Protocol: Preparation of an this compound-HP-β-CD Inclusion Complex (Kneading Method)
This protocol aims to create a 1:1 molar ratio complex, which is a common starting point.[13]
Materials:
-
This compound (MW: 267.30 g/mol )
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD, average MW ~1460 g/mol )
-
Mortar and pestle
-
Ethanol-water solution (e.g., 50% v/v)
-
Vacuum oven or desiccator
Procedure:
-
Calculation (1:1 Molar Ratio):
-
Weigh out 267.3 mg of this compound (1 mmol).
-
Weigh out 1460 mg (1.46 g) of HP-β-CD (1 mmol).
-
-
Mixing: Place the weighed this compound and HP-β-CD into a mortar. Mix the powders gently.
-
Kneading: Slowly add a small amount of the ethanol-water solution dropwise to the powder mixture while triturating continuously with the pestle. Continue adding liquid and kneading for 30-60 minutes to form a thick, uniform paste.[11][14]
-
Drying: Spread the paste in a thin layer on a glass dish and dry it under vacuum at 40-50°C until all solvent has evaporated and a constant weight is achieved.
-
Final Product: The resulting dry solid is the inclusion complex. It can be crushed into a fine powder. This powder should exhibit significantly improved aqueous solubility compared to the parent this compound.
-
Confirmation (Optional): The formation of the inclusion complex can be confirmed using analytical techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or X-ray Diffractometry (XRD).[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. ijcsrr.org [ijcsrr.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C12H13NO4S | CID 21330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. phytotechlab.com [phytotechlab.com]
- 6. researchgate.net [researchgate.net]
- 7. Solubility of organic solutes in ethanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Preparation, characterization, dissolution, and permeation of flibanserin − 2-HP-β-cyclodextrin inclusion complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside [mdpi.com]
- 14. tsijournals.com [tsijournals.com]
Technical Support Center: Investigating Oxycarboxin Resistance in Fungi
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of Oxycarboxin resistance in fungi.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action of this compound?
This compound is a systemic fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class (FRAC Group 7).[1][2][3][4] Its primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain.[1][2][3][5] By blocking this enzyme, this compound disrupts fungal respiration and energy production (ATP synthesis), ultimately leading to fungal cell death.[1][2][3]
Q2: What are the known mechanisms of resistance to this compound and other SDHI fungicides?
The primary mechanisms of resistance to SDHI fungicides like this compound are:
-
Target site mutations: Mutations in the genes encoding the subunits of the SDH enzyme (SdhB, SdhC, and SdhD) are the most common cause of resistance.[6][7][8][9] These mutations can reduce the binding affinity of this compound to the SDH enzyme.
-
Overexpression of efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters and other efflux pumps can actively remove the fungicide from the fungal cell, reducing its intracellular concentration to sub-lethal levels.[7][8]
Q3: Are there known fitness costs associated with this compound resistance mutations?
Yes, resistance-conferring mutations can sometimes lead to fitness penalties in the absence of the fungicide.[10][11] These penalties can manifest as reduced mycelial growth, sporulation, or pathogenicity.[10][12] However, the extent of the fitness cost is variable and depends on the specific mutation, the fungal species, and environmental conditions.[10][12] In some cases, no significant fitness cost is observed.[12]
Troubleshooting Guides
Problem: Fungal isolates show unexpected resistance to this compound in vitro.
Possible Cause 1: Target site mutation in sdh genes.
-
Troubleshooting Steps:
-
Perform Minimum Inhibitory Concentration (MIC) assays: Determine the EC50 values (effective concentration to inhibit 50% of growth) for your isolates and compare them to a known sensitive (wild-type) strain. A significant increase in the EC50 value suggests resistance.
-
Sequence the sdhB, sdhC, and sdhD genes: Amplify and sequence these genes from both resistant and sensitive isolates. Compare the sequences to identify any point mutations that lead to amino acid substitutions.
-
Consult literature and databases: Check for previously reported mutations in your fungal species of interest that are known to confer SDHI resistance.
-
Possible Cause 2: Overexpression of efflux pumps.
-
Troubleshooting Steps:
-
Perform gene expression analysis (qRT-PCR): Quantify the expression levels of known efflux pump genes (e.g., ABC transporters) in your resistant isolates and compare them to the sensitive strain. Significantly higher expression in the resistant isolates in the presence of this compound may indicate this resistance mechanism.
-
Use of efflux pump inhibitors: In your MIC assays, include a known efflux pump inhibitor along with this compound. A significant reduction in the EC50 value in the presence of the inhibitor would suggest the involvement of efflux pumps.
-
Possible Cause 3: Experimental error.
-
Troubleshooting Steps:
-
Verify fungicide concentration: Ensure the stock solution and final concentrations of this compound in your media are correct.
-
Check culture conditions: Confirm that the growth medium, temperature, and incubation time are optimal for your fungal species and consistent across experiments.
-
Ensure purity of fungal isolates: Contamination with a more resistant fungal species could lead to misleading results.
-
Quantitative Data Summary
Table 1: Common Mutations in SDH Subunits Conferring Resistance to SDHI Fungicides.
| Fungal Species | Gene | Mutation | Resistance Level |
| Alternaria alternata | SdhB | H277Y/R/L | High |
| SdhC | H134R | High | |
| SdhC | S135R | Moderate | |
| Botrytis cinerea | SdhB | H272Y/R/L | High |
| SdhB | N230I | High | |
| SdhB | P225F/L/T | High | |
| Zymoseptoria tritici | SdhB | N225T | Low |
| SdhB | T268I | Low | |
| SdhC | T79N | Low | |
| SdhC | H152R | Moderate | |
| Corynespora cassiicola | SdhB | H278Y/R | Not specified |
| SdhC | S73P | Not specified |
Note: Resistance levels (Low, Moderate, High) are relative and can vary between different SDHI fungicides.
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination using Mycelial Growth Assay
-
Objective: To determine the EC50 value of this compound for a fungal isolate.
-
Materials:
-
Fungal isolate of interest
-
Known sensitive (wild-type) fungal strain
-
Appropriate solid growth medium (e.g., Potato Dextrose Agar - PDA)
-
This compound stock solution (e.g., in DMSO)
-
Sterile petri dishes
-
Sterile cork borer or scalpel
-
-
Procedure:
-
Prepare a series of PDA plates amended with different concentrations of this compound. A common range to test is 0, 0.01, 0.1, 1, 10, and 100 µg/mL. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all plates and does not inhibit fungal growth.
-
From the edge of a actively growing fungal culture, take a mycelial plug using a sterile cork borer or cut a small agar square with a scalpel.
-
Place the mycelial plug in the center of each prepared PDA plate.
-
Incubate the plates at the optimal temperature for the fungus.
-
Measure the diameter of the fungal colony at regular intervals until the colony on the control plate (without fungicide) has reached a substantial size.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the fungicide concentration and performing a regression analysis.
-
2. DNA Extraction and Sequencing of sdh Genes
-
Objective: To identify point mutations in the sdhB, sdhC, and sdhD genes.
-
Materials:
-
Fungal mycelium
-
DNA extraction kit or protocol (e.g., CTAB method)
-
PCR primers specific for the sdhB, sdhC, and sdhD genes of the fungal species.
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Thermal cycler
-
Gel electrophoresis equipment
-
DNA sequencing service
-
-
Procedure:
-
Grow the fungal isolate in liquid or on solid media and harvest the mycelium.
-
Extract genomic DNA using a suitable method.
-
Design or obtain primers that flank the coding regions of the sdhB, sdhC, and sdhD genes.
-
Perform PCR to amplify these genes from the extracted DNA.
-
Verify the size of the PCR products by gel electrophoresis.
-
Purify the PCR products and send them for Sanger sequencing.
-
Align the obtained sequences with the wild-type sequence to identify any nucleotide changes and the corresponding amino acid substitutions.
-
3. Gene Expression Analysis by qRT-PCR
-
Objective: To quantify the expression of efflux pump genes in response to this compound treatment.
-
Materials:
-
Fungal isolate
-
Liquid growth medium
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR primers for target efflux pump genes and a reference gene (e.g., actin or GAPDH)
-
SYBR Green or other fluorescent dye-based qRT-PCR master mix
-
Real-time PCR instrument
-
-
Procedure:
-
Grow the fungal isolate in liquid culture to a specific growth phase (e.g., mid-log phase).
-
Expose the culture to a sub-lethal concentration of this compound for a defined period. Include an untreated control.
-
Harvest the mycelium and immediately freeze it in liquid nitrogen.
-
Extract total RNA from the mycelium.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for your target efflux pump genes and a reference gene.
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the untreated control.
-
Visualizations
Caption: Mode of action of this compound on the fungal mitochondrial electron transport chain.
Caption: Experimental workflow for investigating this compound resistance mechanisms.
Caption: Logical relationships between mechanisms of this compound resistance.
References
- 1. echemi.com [echemi.com]
- 2. medkoo.com [medkoo.com]
- 3. Buy this compound | 5259-88-1 [smolecule.com]
- 4. SDHI Fungicides | FRAC [frac.info]
- 5. ndsu.edu [ndsu.edu]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Research in Plant Disease [online-rpd.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. Fitness Penalties in the Evolution of Fungicide Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in Oxycarboxin Efficacy Trials
Welcome to the Technical Support Center for Oxycarboxin efficacy trials. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistency and reliability of your experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data presented in clear, structured tables.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your this compound efficacy trials, providing potential causes and actionable solutions.
Q1: Why am I seeing high variability in my in vitro EC50 values for this compound against rust fungi?
A1: Inconsistent EC50 values in in vitro assays are a common issue that can arise from several factors related to the experimental setup and execution.
-
Inoculum Inconsistency: The age, viability, and density of the fungal inoculum can significantly impact growth rates and, consequently, the calculated EC50 values.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) may have inhibitory effects on fungal growth at higher concentrations.
-
Assay Conditions: Fluctuations in incubation temperature, pH of the growth medium, and light exposure can affect both fungal growth and the stability of this compound.[1]
-
Pipetting and Dilution Errors: Inaccurate serial dilutions or inconsistent pipetting can lead to significant variations in the final concentrations tested.
Troubleshooting Steps:
-
Standardize Inoculum: Always use a fresh, actively growing fungal culture to prepare your inoculum. Ensure the inoculum density is consistent across all replicates and experiments.
-
Include Solvent Controls: Always include a control group treated with the same concentration of the solvent used to dissolve this compound to account for any potential inhibitory effects.
-
Maintain Consistent Conditions: Ensure that incubation temperature, humidity, and lighting are consistent for all plates and across all experiments. The pH of the growth medium should also be standardized.
-
Verify Pipette Calibration and Technique: Regularly calibrate your pipettes and ensure your technique is consistent, especially when performing serial dilutions.
Q2: My field trial results for this compound show poor efficacy, despite promising in vitro data. What could be the reason?
A2: Discrepancies between in vitro and in vivo results are common in fungicide trials. Several factors in the field can influence the performance of this compound.
-
Application Timing: this compound has protective and curative properties, but its efficacy is often maximized when applied preventatively or at the very early stages of disease development.[2]
-
Spray Solution pH: The pH of the water used to prepare the spray solution can affect the stability and efficacy of this compound. Many pesticides are most stable in slightly acidic water (pH 5-6.5).[3]
-
Fungicide Resistance: The target rust population may have developed resistance to SDHI fungicides like this compound.
-
Environmental Factors: Rainfall shortly after application can wash off the product. High temperatures and UV radiation can also lead to degradation.
-
Poor Coverage: Inadequate spray coverage on all parts of the plant can lead to reduced efficacy.
Troubleshooting Steps:
-
Optimize Application Timing: Initiate spray programs at the first sign of disease or based on disease forecasting models.
-
Test and Adjust Water pH: Test the pH of your water source and, if necessary, use a buffering agent to adjust it to the optimal range for this compound stability.
-
Monitor for Resistance: If resistance is suspected, collect fungal isolates and perform in vitro sensitivity assays. Rotate or tank-mix this compound with fungicides that have different modes of action.
-
Consider Environmental Conditions: Avoid applying this compound if heavy rain is forecasted. Consider using adjuvants that improve rainfastness.
-
Ensure Proper Application Technique: Use appropriate nozzles and spray volume to ensure thorough coverage of the crop canopy.
Q3: I am observing signs of phytotoxicity on my plants after applying this compound. What are the typical symptoms and how can I avoid this?
A3: Phytotoxicity is plant injury caused by chemical exposure.[4] While this compound is generally considered to have low phytotoxicity when used as directed, misapplication or environmental stress can lead to adverse effects.[2][5]
Common Symptoms of Fungicide Phytotoxicity:
-
Leaf Burn or Necrosis: Scorched or dead areas on the leaves, often starting at the edges or tips.
-
Chlorosis: Yellowing of leaf tissue due to a lack of chlorophyll.
-
Leaf Distortion: Curling, cupping, or other abnormal leaf shapes.
-
Stunting: Reduced plant growth and development.
-
Speckling or Spotting: Small, discolored spots on the leaves.[4]
Prevention of Phytotoxicity:
-
Adhere to Labeled Rates: Always follow the manufacturer's recommended application rates for the specific crop and target disease.
-
Avoid Spraying Stressed Plants: Do not apply this compound to plants that are under stress from drought, heat, or other environmental factors.
-
Test on a Small Scale: When using this compound on a new plant species or cultivar for the first time, it is advisable to test it on a small number of plants before treating the entire crop.
-
Check for Tank Mix Incompatibility: When tank-mixing this compound with other pesticides or adjuvants, ensure they are compatible to avoid synergistic phytotoxic effects. A jar test is recommended before mixing in the spray tank.
| Plant Type | Common Phytotoxicity Symptoms from Fungicides |
| Ornamentals (e.g., Carnations, Geraniums) | Leaf speckling, marginal chlorosis (yellowing of leaf edges), and in severe cases, necrosis (browning).[4] |
| Cereals (e.g., Wheat, Barley) | Leaf tip burn, chlorotic blotches, and in some cases, stunting of new growth. |
| Vegetables | Leaf curling, yellowing, and necrotic spots. |
Q4: Can I tank-mix this compound with other pesticides?
A4: Tank mixing can be an effective way to broaden the spectrum of pest control and manage resistance. However, it can also lead to physical or chemical incompatibilities.
-
Physical Incompatibility: This can result in the formation of precipitates, gels, or separation of products in the spray tank, leading to clogged nozzles and uneven application.
-
Chemical Incompatibility: This can lead to the degradation of one or more of the active ingredients, reducing their efficacy, or it can result in a synergistic effect that causes phytotoxicity.
Best Practices for Tank Mixing:
-
Consult the Product Label: Always check the this compound label for any specific instructions or warnings regarding tank mixing.
-
Perform a Jar Test: Before mixing a new combination in the spray tank, perform a jar test to check for physical compatibility. Mix the products in the same proportions as you would in the spray tank in a clear glass jar and observe for any signs of incompatibility.
-
Follow the Correct Mixing Order: Generally, the order of addition is: 1) water-soluble bags, 2) wettable powders and dry flowables, 3) suspension concentrates (flowables), 4) emulsifiable concentrates, 5) surfactants and other adjuvants.
-
Ensure Good Agitation: Maintain constant agitation in the spray tank throughout the mixing and application process.
| Potential Tank Mix Partner | Compatibility with this compound (General Guidance) | Potential Issues |
| Other Fungicides (e.g., Chlorothalonil, Mancozeb) | Generally compatible. | Always perform a jar test, especially with different formulations. |
| Insecticides | Compatibility varies. | Some insecticide formulations, particularly emulsifiable concentrates, may be incompatible. |
| Herbicides | Not generally recommended. | High risk of phytotoxicity to the crop. |
| Adjuvants (e.g., Surfactants, Stickers) | Generally compatible and can improve performance. | Ensure the adjuvant is approved for use with fungicides on the target crop. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Mycelial Growth Inhibition Assay
This protocol is used to determine the half-maximal effective concentration (EC50) of this compound against a specific fungal pathogen.
1. Preparation of this compound Stock Solution:
-
Accurately weigh a precise amount of technical-grade this compound.
-
Dissolve the this compound in a minimal amount of a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10,000 ppm).[6]
-
Store the stock solution in a dark, airtight container at 4°C.
2. Preparation of Fungicide-Amended Media:
-
Prepare a suitable growth medium for the target fungus (e.g., Potato Dextrose Agar - PDA).
-
Autoclave the medium and allow it to cool to approximately 50-55°C.
-
Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 ppm).
-
Thoroughly mix the amended medium and pour it into sterile Petri dishes.
-
Prepare control plates containing the same concentration of the solvent used for the stock solution and plates with no amendments.
3. Inoculation and Incubation:
-
Take mycelial plugs (e.g., 5 mm diameter) from the actively growing edge of a fresh culture of the target fungus.
-
Place one mycelial plug in the center of each fungicide-amended and control plate.
-
Seal the plates and incubate them in the dark at the optimal temperature for the growth of the fungus.
4. Data Collection and Analysis:
-
Measure the colony diameter in two perpendicular directions at regular intervals until the fungal growth in the control plates has nearly covered the plate.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Determine the EC50 value by performing a probit or logistic regression analysis of the inhibition data.
| Concentration of this compound (ppm) | Average Mycelial Growth Diameter (mm) | Percent Inhibition (%) |
| 0 (Control) | 85.0 | 0 |
| 0.01 | 78.2 | 8.0 |
| 0.1 | 63.8 | 25.0 |
| 1.0 | 41.7 | 51.0 |
| 10.0 | 15.3 | 82.0 |
| 100.0 | 5.0 | 94.1 |
Note: The data in this table is for illustrative purposes only.
Field Efficacy Trial for Rust Control in Wheat
This protocol outlines a standard procedure for evaluating the efficacy of this compound in a field setting.
1. Experimental Design:
-
Use a randomized complete block design with at least four replications.
-
Individual plot sizes should be large enough to minimize spray drift between plots (e.g., 2m x 5m).
2. Treatment Application:
-
Apply this compound at the manufacturer's recommended rate for rust control in wheat.
-
Use a calibrated backpack or small plot sprayer to ensure accurate and uniform application.
-
Include an untreated control for comparison.
-
Time the application based on the experimental objectives (e.g., preventative at a specific growth stage or curative at the onset of disease symptoms).
3. Disease Assessment:
-
Assess disease severity on the flag leaf or other designated leaves at multiple time points after application (e.g., 7, 14, and 21 days).
-
Use a standardized disease rating scale (e.g., modified Cobb scale for rusts) to quantify the percentage of leaf area affected.
4. Yield Data Collection:
-
At crop maturity, harvest the grain from a designated area within each plot.
-
Measure the grain yield and adjust for moisture content.
-
Thousand-kernel weight can also be determined as a measure of grain quality.
| Treatment | Application Rate (g a.i./ha) | Mean Rust Severity on Flag Leaf (%) | Mean Grain Yield (t/ha) |
| Untreated Control | 0 | 45.8 | 5.2 |
| This compound | 300 | 12.5 | 6.8 |
| This compound | 400 | 8.2 | 7.1 |
| Standard Fungicide | - | 10.1 | 6.9 |
Note: The data in this table is for illustrative purposes only. a.i. = active ingredient.
Visualizations
This compound's Mechanism of Action
Caption: this compound inhibits the enzyme Succinate Dehydrogenase (SDH), blocking the electron transport chain and ATP production in fungi.
Troubleshooting Workflow for Inconsistent Efficacy Results
Caption: A logical workflow to diagnose the root cause of inconsistent results in this compound efficacy trials.
Logical Relationships in Experimental Design
Caption: Key components of a robust experimental design for reliable this compound efficacy trials.
References
- 1. benchchem.com [benchchem.com]
- 2. primaryinfo.com [primaryinfo.com]
- 3. organisancorp.com [organisancorp.com]
- 4. Plant phytotoxicity in the greenhouse - MSU Extension [canr.msu.edu]
- 5. Symptoms of phytotoxicity and main compounds-OASIS AGRO SCIENCE LTD [oasisagro.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Systemic Uptake and Translocation of Oxycarboxin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the systemic uptake and translocation of Oxycarboxin in experimental settings.
Troubleshooting Guide
This guide addresses common issues encountered during the application and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor or inconsistent disease control | Inadequate systemic uptake: The formulation may not be optimized for the plant species or environmental conditions. | - Optimize Formulation: Experiment with different adjuvant types (see Adjuvant Selection Guide below). Non-ionic surfactants can improve spreading, while crop oil concentrates may enhance penetration. - Adjust Application Timing: Apply during periods of high transpiration (e.g., morning) to maximize xylem transport.[1][2] - Consider Application Method: For soil-borne pathogens or to ensure root uptake, consider a soil drench application in addition to or instead of foliar sprays.[1][3] |
| Fungicide Resistance: The target pathogen may have developed resistance to SDHI fungicides.[4][5] | - Rotate Fungicides: Alternate this compound with fungicides from different FRAC groups.[2][6] - Tank Mixing: Use a tank mix with a multi-site fungicide to broaden the spectrum of activity and manage resistance.[7] | |
| Incorrect Application Rate: Applying too little or too much can lead to inefficacy or phytotoxicity. | - Follow Label Recommendations: Adhere to the recommended application rates, typically ranging from 0.5 to 1.0 kg of active ingredient per hectare for field applications.[8] For lab settings, perform dose-response studies to determine the optimal concentration. | |
| Phytotoxicity symptoms observed (e.g., leaf burn, stunting) | High Application Concentration: The concentration of this compound or adjuvants is too high. | - Reduce Concentration: Lower the application rate and conduct trials to find the maximum safe concentration for your specific plant species and growth stage. |
| Environmental Stress: Applying under hot, dry conditions can increase the risk of phytotoxicity.[9] | - Apply During Cooler Periods: Avoid spraying during the hottest part of the day or when plants are under drought stress.[9] | |
| Inconsistent results between experimental replicates | Variable Application Technique: Inconsistent spray coverage or volume. | - Standardize Application: Use calibrated spray equipment to ensure uniform coverage. For small-scale experiments, use a precision sprayer. |
| Plant Growth Stage Variability: Uptake and translocation can vary with the age and developmental stage of the plant. | - Use Uniform Plant Material: Select plants of the same age and growth stage for experiments. | |
| Environmental Fluctuations: Changes in temperature, humidity, and light can affect plant physiological processes influencing uptake. | - Control Environmental Conditions: Conduct experiments in a controlled environment (growth chamber or greenhouse) with stable conditions. | |
| Difficulty in detecting and quantifying this compound in plant tissues | Inadequate Extraction Method: The chosen solvent or technique may not efficiently extract this compound. | - Use Appropriate Solvents: Acetone is a commonly used solvent for extracting this compound from plant tissues.[10][11] - Optimize Extraction Protocol: Follow a validated extraction method, such as the QuEChERS method, for pesticide residue analysis.[12] |
| Low Analyte Concentration: The amount of translocated this compound may be below the detection limit of the analytical instrument. | - Increase Sample Size: Use a larger amount of plant tissue for extraction. - Utilize Sensitive Analytical Techniques: High-Performance Liquid Chromatography (HPLC) with UV-Vis or Mass Spectrometry (MS) detection is recommended for sensitive quantification.[10][11] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action and translocation pathway for this compound?
A1: this compound is a systemic fungicide belonging to the oxathiin class.[13] Its primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain of fungi, which disrupts cellular respiration and energy production.[13][14] As a systemic fungicide, it is absorbed by the plant and primarily translocated upwards through the xylem with the transpiration stream.[1][15]
Q2: How can I improve the penetration of this compound through the plant cuticle?
A2: The plant cuticle is a major barrier to foliar-applied fungicides. To improve penetration:
-
Use Adjuvants: Incorporating adjuvants like non-ionic surfactants or crop oil concentrates into your spray solution can enhance spreading and penetration of the cuticle.
-
Formulation: Ensure this compound is properly dissolved or suspended in the spray solution. Wettable powder formulations are common and require thorough mixing.[16]
Q3: What factors can affect the stability of my this compound stock solution?
A3: The stability of this compound in solution can be influenced by several factors:
-
pH: Extreme pH values (highly acidic or alkaline) can lead to degradation. It is generally stable under neutral conditions.[17]
-
Temperature: Store stock solutions in a cool, dark place to minimize thermal degradation.[18][19]
-
Light: Exposure to light can cause photodegradation. Use amber vials or store in the dark.[18][19]
-
Oxidation: Minimize exposure to oxygen by using freshly prepared solutions and storing them in tightly sealed containers.[20]
Q4: Can I apply this compound as a soil drench?
A4: Yes, soil drenching can be an effective application method, particularly for targeting root and systemic diseases.[3] This method allows for direct uptake by the roots and subsequent translocation through the xylem to the aerial parts of the plant.
Q5: How do I manage the risk of fungicide resistance to this compound?
A5: this compound is an SDHI fungicide (FRAC Group 7), which is at medium to high risk for resistance development.[5][6] To manage resistance:
-
Rotate FRAC Groups: Avoid consecutive applications of fungicides from the same FRAC group. Alternate with fungicides that have different modes of action.[2]
-
Limit Applications: Do not exceed the recommended number of applications per season as specified on the product label.
-
Use Integrated Pest Management (IPM): Combine fungicide applications with other disease management strategies such as using resistant plant varieties and practicing good sanitation.
Quantitative Data Summary
| Parameter | Value | Source |
| Chemical Name | 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide 4,4-dioxide | [8] |
| Molecular Formula | C12H13NO4S | [8][13] |
| Molecular Weight | 267.30 g/mol | [8][13] |
| Solubility in Water | 1.7 g/L at 20°C | [8] |
| Typical Application Rate (Foliar) | 0.5 - 1.0 kg active ingredient per hectare | [8] |
| FRAC Group | 7 (Succinate dehydrogenase inhibitors - SDHI) | [6][16] |
Experimental Protocols
Protocol 1: Quantification of this compound in Plant Tissue using HPLC
Objective: To determine the concentration of this compound in plant leaves following application.
Materials:
-
Treated and untreated plant leaf samples
-
Acetone (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Florisil solid-phase extraction (SPE) cartridges
-
High-Performance Liquid Chromatograph (HPLC) with a C18 column and UV detector
-
Analytical balance, centrifuge, rotary evaporator
-
This compound analytical standard
Procedure:
-
Sample Preparation:
-
Collect a known weight (e.g., 5-10 g) of leaf tissue.
-
Homogenize the tissue with a blender or mortar and pestle.
-
-
Extraction:
-
Liquid-Liquid Partitioning:
-
Reduce the volume of the acetone extract using a rotary evaporator.
-
Add 50 mL of saline water and 50 mL of dichloromethane to a separatory funnel.
-
Shake vigorously and allow the layers to separate.
-
Collect the lower dichloromethane layer. Repeat the partitioning twice more.
-
-
Clean-up:
-
HPLC Analysis:
-
Inject the sample into the HPLC system.
-
Use a C18 column with a mobile phase such as acetonitrile and water.
-
Detect this compound using a UV detector at its maximum absorbance wavelength (around 254 nm).
-
Quantify the concentration by comparing the peak area to a calibration curve prepared from the analytical standard.
-
Protocol 2: Visualization of this compound Translocation using Mass Spectrometry Imaging (MSI)
Objective: To visualize the spatial distribution of this compound in a plant leaf over time.
Materials:
-
Young, healthy plants (e.g., tomato)
-
This compound solution
-
Mass Spectrometry Imaging platform (e.g., DESI-MSI or MALDI-MSI)
-
Microscope slides
-
Cryostat or other tissue sectioning equipment
Procedure:
-
Application:
-
Apply a small, known volume (e.g., 10 µL) of the this compound solution to a specific spot on a leaf.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 2, 24, 48, 72 hours) after application, excise the treated leaf.
-
-
Sample Preparation for MSI:
-
Imprinting Method: Gently press the leaf surface onto a suitable substrate (e.g., porous Teflon) to transfer the surface chemicals for DESI-MSI analysis.[21]
-
Cross-Sectioning Method: Embed the leaf tissue in a suitable matrix (e.g., gelatin) and freeze. Section the tissue using a cryostat to obtain thin cross-sections for MALDI-MSI analysis.[22]
-
-
MSI Analysis:
-
Analyze the prepared samples using the MSI platform.
-
Acquire mass spectra across the entire sample surface to generate an ion map corresponding to the mass-to-charge ratio (m/z) of this compound.
-
-
Data Visualization:
-
Process the MSI data to generate an image showing the intensity and location of the this compound signal within the leaf, revealing its translocation from the application point.
-
Visualizations
References
- 1. How to Effectively Apply Systemic Fungicides: A Comprehensive Guide [naya.com.np]
- 2. 10 Useful Rules for Fungicide Application | Purdue University Vegetable Crops Hotline [vegcropshotline.org]
- 3. journals.flvc.org [journals.flvc.org]
- 4. extension.psu.edu [extension.psu.edu]
- 5. site.caes.uga.edu [site.caes.uga.edu]
- 6. SDHI Fungicides | FRAC [frac.info]
- 7. kzndard.gov.za [kzndard.gov.za]
- 8. agrochemx.com [agrochemx.com]
- 9. Best practices in fungicide application - Landscape Ontario [landscapeontario.com]
- 10. HPLC-UVD/MS를 이용한 농산물 중 this compound의 잔류분석 - 한국환경농학회 학술발표논문집 - 한국환경농학회 - KISS [kiss.kstudy.com]
- 11. Determination of this compound Residues in Agricultural Commodities Using HPLC-UVD/MS -Korean Journal of Environmental Agriculture | 학회 [koreascience.kr]
- 12. Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medkoo.com [medkoo.com]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. extension.purdue.edu [extension.purdue.edu]
- 16. This compound (Ref: F 461) [sitem.herts.ac.uk]
- 17. echemi.com [echemi.com]
- 18. researchgate.net [researchgate.net]
- 19. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scribd.com [scribd.com]
- 21. Visualizing active fungicide formulation mobility in tomato leaves with desorption electrospray ionisation mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Using Mass Spectrometry Imaging to Visualize Pesticide Accumulation and Time-Dependent Distribution in Fungicide-Coated Seeds - PMC [pmc.ncbi.nlm.nih.gov]
Oxycarboxin Stability in Research Solvent Systems: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Oxycarboxin in various solvent systems. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing solid this compound and its solutions?
A1: For solid, crystalline this compound, storage in a cool, dry, well-ventilated, and dark area is recommended to maintain its integrity.[1][2] For solutions, storage conditions depend on the duration:
-
Short-term (days to weeks): Store solutions in a dry, dark environment at 0 - 4°C.[2]
-
Long-term (months to years): For extended storage, solutions should be kept at -20°C.[2]
Q2: Which common laboratory solvents can be used to prepare this compound stock solutions?
A2: this compound, an off-white solid, is soluble in several common organic solvents.[3][4] Acetone, dimethylformamide (DMF), ethanol, and methanol are suitable for preparing stock solutions.[4] Chloroform has also been used as a solvent for analytical purposes like infrared spectrophotometry.[1][3] Its solubility is high in acetone (83.7 g/L at 20°C) and moderate in water (1.4 g/L at 20°C, pH 7).[5]
Q3: How stable is this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is highly dependent on the pH of the medium. It is most stable in neutral to slightly acidic conditions and is incompatible with highly acidic or basic pesticides.[1][3]
-
At pH 6 and 25°C, the hydrolysis half-life (DT50) is reported to be 44 days.[1][3]
-
At pH 7 and 20°C, the hydrolysis half-life is significantly shorter, around 9.8 days.[5]
-
It is noted to be stable at pH 5 .[5]
Q4: Is this compound sensitive to light exposure?
A4: this compound exhibits moderate sensitivity to light. In aqueous solutions exposed to light with a wavelength greater than 290 nm for 8 hours, less than 10% photodegradation was observed.[3] However, this degradation can be significantly accelerated by the presence of photosensitizing agents like humic and fulvic acids, which can increase degradation to approximately 25% under simulated sunlight over the same period.[3] Therefore, it is best practice to protect this compound solutions from light, especially during long-term storage or prolonged experiments.
Q5: What factors can accelerate the degradation of this compound during my experiments?
A5: Several factors can compromise the stability of this compound in solution:
-
Temperature: High temperatures accelerate chemical degradation reactions.[6] this compound is stable at 55°C for 18 days, but prolonged exposure to higher temperatures should be avoided.[1][3]
-
pH: As detailed in Q3, pH plays a critical role. Solutions with high acidity or alkalinity will degrade the compound more rapidly.[1][3]
-
Light: As discussed in Q4, prolonged exposure to UV or visible light can lead to photodegradation.[3][7]
-
Oxidation: The presence of strong oxidizing agents can affect stability.[8][9]
-
Solvent Choice: While soluble in several organic solvents, the long-term stability in each may vary. It is crucial to use high-purity solvents.
Q6: What are the most appropriate analytical techniques for monitoring the stability of this compound?
A6: Several analytical methods are suitable for stability studies. The choice depends on the specific requirements of the analysis (e.g., quantification, identification of degradants).
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and accurate method for separating, identifying, and quantifying this compound and its degradation products, making it one of the most frequently used techniques in stability testing.[10][11]
-
Gas Chromatography (GC): GC, particularly with a nitrogen-selective detector, has been successfully used for the qualitative analysis and determination of this compound residues.[1][3]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), this technique is essential for identifying the structure of unknown degradation products.[12][13]
-
UV-Visible Spectroscopy: The UV absorption spectrum of this compound in an aqueous solution shows a distinct peak around 245 nm, which can be used for quantification, although it is less specific than chromatographic methods.[3]
Troubleshooting Guide
Problem: My experimental results are inconsistent, and I suspect my this compound solution is degrading.
-
Possible Cause: The stock or working solution may have degraded due to improper storage (temperature, light) or the solution being past its stability window (e.g., aqueous solution at pH 7).
-
Solution:
-
Prepare a Fresh Solution: Always start by preparing a fresh stock solution from the solid compound.
-
Verify Concentration: Use a reliable analytical method like HPLC-UV or UV-Vis spectroscopy to confirm the concentration of the newly prepared solution.[3][10]
-
Conduct a Mini-Stability Test: Analyze your solution at the beginning and end of your experiment's duration under the exact experimental conditions (solvent, temperature, light exposure) to check for degradation.
-
Review Storage Practices: Ensure all solutions are stored as recommended (see FAQ Q1) and are clearly labeled with the preparation date.
-
Problem: I observed a precipitate forming in my aqueous working solution after dilution from an organic stock.
-
Possible Cause: The concentration of this compound in the final aqueous solution has exceeded its solubility limit (approx. 1.4 g/L at 20°C, pH 7).[5] This can happen if the percentage of the organic co-solvent is too low in the final mixture.
-
Solution:
-
Increase Co-Solvent Percentage: If your experimental design allows, slightly increase the proportion of the organic solvent (e.g., acetone, methanol) in your final aqueous solution to improve solubility.
-
Lower the Concentration: Prepare a more dilute working solution that is below the aqueous solubility limit.
-
Gentle Warming and Sonication: Briefly and gently warm the solution or place it in an ultrasonic bath to help redissolve the precipitate. However, be cautious with heat as it can accelerate degradation.[6] Allow the solution to return to the experimental temperature before use and observe if the precipitate reforms.
-
Problem: My HPLC chromatogram shows new, unexpected peaks over time.
-
Possible Cause: These new peaks are likely degradation products resulting from hydrolysis, photodegradation, or oxidation.
-
Solution:
-
Characterize the Peaks: If possible, use HPLC-MS to determine the mass of the compounds corresponding to the new peaks to help identify potential degradation products.[13]
-
Perform Forced Degradation Studies: To confirm the origin of the peaks, intentionally expose your this compound solution to stress conditions (e.g., high heat, strong acid/base, UV light, oxidation). Compare the chromatograms from the stressed samples to your experimental samples. If the peaks match, it confirms they are degradants.
-
Optimize Experimental Conditions: Based on the identified degradation pathway, adjust your experimental protocol. This may involve adjusting the pH to be closer to 6, protecting the solution from light, or using deoxygenated solvents.[3]
-
Data & Protocols
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature | pH | Solubility (mg/L) | Reference |
| Water | 20°C | 7 | 1,400 | [5] |
| Acetone | 20°C | N/A | 83,700 | [5] |
| Ethanol | 25°C | N/A | Soluble | [4] |
| Methanol | 25°C | N/A | Soluble | [4] |
| DMF | 25°C | N/A | Soluble | [4] |
Table 2: Stability of this compound under Different Conditions
| Condition | Parameter | Value | Reference |
| Hydrolysis | Half-life (DT50) at 25°C, pH 6 | 44 days | [1][3] |
| Hydrolysis | Half-life (DT50) at 20°C, pH 7 | 9.8 days | [5] |
| Thermal | Stable at 55°C | 18 days | [1][3] |
| Photodegradation | >290 nm light, 8 hours | < 10% degradation | [3] |
| Photodegradation | Simulated sunlight with photosensitizer, 8 hours | ~25% degradation | [3] |
Experimental Protocol: Stability Assessment of this compound in an Aqueous Buffer via HPLC
This protocol outlines a general method for determining the stability of this compound in a specific solvent system.
1. Materials and Reagents:
-
This compound (analytical standard)
-
HPLC-grade methanol or acetone
-
HPLC-grade water
-
Buffer salts (e.g., phosphate or acetate) to prepare the desired pH
-
HPLC system with a UV detector and a C18 column
2. Preparation of Solutions:
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of HPLC-grade methanol or acetone in a volumetric flask. Store this solution at -20°C, protected from light.
-
Working Solution (e.g., 10 µg/mL): Prepare the desired aqueous buffer (e.g., 50 mM phosphate buffer, pH 6.0). Dilute the stock solution with the buffer to achieve the final target concentration. Ensure the final percentage of organic solvent is low enough to prevent precipitation.
3. Stability Study Setup:
-
Divide the working solution into separate amber vials to minimize contamination and evaporation.
-
Time Points: Designate time points for analysis (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Storage Conditions: Store the vials under the conditions you wish to test (e.g., room temperature, 4°C, 40°C). Include a set of vials protected from light and another set exposed to controlled light conditions if photostability is being assessed.[13]
4. HPLC Analysis:
-
Method: Develop an isocratic or gradient HPLC method capable of separating this compound from potential degradants.
-
Mobile Phase Example: Acetonitrile:Water (e.g., 60:40 v/v)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm[3]
-
Injection Volume: 20 µL
-
-
Analysis: At each time point, take a sample from the designated vial and inject it into the HPLC system.
-
Quantification: Record the peak area of the this compound peak. The concentration at time t (C_t) is calculated relative to the initial concentration at time 0 (C_0).
5. Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point: % Remaining = (Peak Area_t / Peak Area_0) * 100.
-
Plot the percentage remaining versus time to visualize the degradation profile.
-
If degradation follows first-order kinetics, a plot of ln(% Remaining) vs. time will yield a straight line with a slope k (the degradation rate constant).[14] The half-life (t½) can be calculated as t½ = 0.693 / k.
Visualizations
References
- 1. Buy this compound | 5259-88-1 [smolecule.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | C12H13NO4S | CID 21330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound (Ref: F 461) [sitem.herts.ac.uk]
- 6. iipseries.org [iipseries.org]
- 7. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
- 8. Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review [mdpi.com]
- 9. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. (PDF) Determination of this compound Residues in Agricultural [research.amanote.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmaceutical Stability Analysis - Creative BioMart [creativebiomart.net]
- 14. Kinetics and New Mechanism of Azoxystrobin Biodegradation by an Ochrobactrum anthropi Strain SH14 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oxycarboxin Stability and Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and efficacy of Oxycarboxin, with a particular focus on the influence of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of this compound in aqueous solutions?
A1: this compound is most stable in neutral to slightly acidic conditions. Its hydrolysis half-life is significantly longer at pH 6 (44 days at 25°C) compared to alkaline conditions.[1][2] At pH 9, hydrolysis is rapid. Therefore, for preparing stock solutions and in experimental setups where chemical stability is critical, maintaining a pH at or below 7 is recommended.
Q2: How does pH affect the fungicidal efficacy of this compound?
A2: The efficacy of this compound is intrinsically linked to its ability to inhibit the enzyme succinate dehydrogenase in fungi.[3] The optimal pH for the activity of succinate dehydrogenase is approximately 7.8. While this compound is less stable at this alkaline pH, its target enzyme functions optimally. Therefore, a compromise is necessary. For short-term efficacy studies, a pH closer to the enzyme's optimum may yield higher activity, provided the compound does not significantly degrade during the experiment's timeframe. For longer-term experiments, a pH of 6-7 would be a safer choice to ensure the stability of the compound.
Q3: I am observing precipitation when dissolving this compound for my experiments. What could be the cause and how can I resolve it?
A3: Precipitation of this compound can be due to several factors:
-
Low Solubility: this compound has limited water solubility. Ensure you are not exceeding its solubility limit at the experimental temperature.
-
pH Effects: Changes in pH upon dissolution can affect solubility. It is advisable to use buffered solutions.
-
Solvent Choice: If you are using a co-solvent like DMSO to aid dissolution, ensure the final concentration of the co-solvent in your aqueous medium is low enough to not cause precipitation of this compound.
Troubleshooting Tip: Start by preparing a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into your buffered aqueous experimental medium. Perform a visual check for precipitation after dilution.
Q4: My efficacy results with this compound are inconsistent. What are the potential sources of variability?
A4: Inconsistent results can arise from several experimental variables:
-
pH of the Medium: As discussed, the pH of your assay medium can significantly impact both the stability of this compound and the activity of its target enzyme. Ensure consistent and accurate pH buffering in all experiments.
-
Solution Preparation and Storage: Prepare fresh solutions of this compound for each experiment. If storage is necessary, store at 4°C in the dark and in a buffered solution at a slightly acidic to neutral pH.
-
Uniformity of Application: In in-vitro assays, ensure a homogenous distribution of this compound in the growth medium. In plant-based assays, ensure uniform spray coverage.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Fungicidal Activity | 1. Degradation of this compound: The pH of the experimental medium may be too high (alkaline), leading to rapid hydrolysis. 2. Incorrect pH for Target Enzyme: The pH may be too far from the optimal pH of succinate dehydrogenase (around 7.8). 3. Inaccurate Concentration: Errors in weighing or dilution. | 1. Check and adjust the pH of your medium to be within the stable range for this compound (ideally pH 6-7). 2. For short-term assays, you can test a range of pH values (e.g., 6.5, 7.0, 7.5) to find the optimal balance between stability and efficacy. 3. Re-calculate and carefully prepare fresh solutions. |
| High Variability Between Replicates | 1. Inconsistent pH: Small variations in pH between replicates can lead to different rates of degradation or efficacy. 2. Non-homogenous Solution: this compound may not be fully dissolved or evenly distributed in the assay medium. | 1. Use a reliable buffer system and verify the pH of each replicate. 2. Ensure complete dissolution of the stock solution and thorough mixing after dilution into the final medium. |
| Precipitate Formation During Experiment | 1. Change in Temperature: A decrease in temperature can reduce the solubility of this compound. 2. Interaction with Media Components: Components of your growth medium may be interacting with this compound to cause precipitation. | 1. Ensure all solutions and experimental setups are maintained at a constant and appropriate temperature. 2. Perform a solubility test of this compound in the specific medium you are using before starting the main experiment. |
Data Summary
Table 1: Effect of pH on the Stability of this compound
| pH | Temperature (°C) | Half-life (t1/2) | Stability |
| 6 | 25 | 44 days[1][2] | Relatively Stable |
| 9 | 25 | Rapid Hydrolysis | Unstable |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of this compound
This protocol outlines a method to determine the hydrolysis rate of this compound at different pH values.
-
Preparation of Buffer Solutions: Prepare buffers of at least three different pH values (e.g., pH 4, 7, and 9) using standard laboratory buffer systems (e.g., acetate for pH 4, phosphate for pH 7, and borate for pH 9).
-
Preparation of this compound Stock Solution: Accurately weigh and dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile or methanol) to prepare a concentrated stock solution.
-
Incubation: Add a small aliquot of the this compound stock solution to each buffer solution in sealed, amber glass vials to achieve a final concentration suitable for your analytical method (e.g., 10 µg/mL). Incubate the vials at a constant temperature (e.g., 25°C).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 44 days), withdraw an aliquot from each vial.
-
Analysis: Analyze the concentration of the remaining this compound in each sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH. The slope of the line will give the degradation rate constant (k), and the half-life (t1/2) can be calculated using the formula: t1/2 = 0.693 / k.
Protocol 2: In-Vitro Efficacy of this compound at Different pH
This protocol describes a method to assess the fungicidal activity of this compound against a target fungus at various pH levels.
-
Fungal Culture: Grow the target fungal species (e.g., a rust fungus) on a suitable agar medium.
-
Preparation of pH-Adjusted Media: Prepare a liquid or solid growth medium and divide it into aliquots. Adjust the pH of each aliquot to the desired levels (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) using sterile acidic or basic solutions.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent. Serially dilute the stock solution to obtain a range of test concentrations.
-
Assay Setup:
-
For solid media: Incorporate the different concentrations of this compound into the pH-adjusted agar media before pouring the plates.
-
For liquid media: Add the different concentrations of this compound to the pH-adjusted liquid media in sterile tubes or microplates.
-
-
Inoculation: Inoculate the center of each agar plate or each well/tube of liquid medium with a standardized amount of fungal spores or mycelia.
-
Incubation: Incubate the plates/tubes at the optimal growth temperature for the fungus.
-
Efficacy Assessment: After a defined incubation period, measure the fungal growth.
-
On solid media: Measure the diameter of the fungal colony.
-
In liquid media: Measure the optical density or dry weight of the fungal biomass.
-
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration of this compound at each pH. Determine the EC50 (half-maximal effective concentration) value for each pH to compare the efficacy.
Visualizations
Caption: Experimental workflows for stability and efficacy studies of this compound.
Caption: Relationship between pH, stability, enzyme activity, and efficacy of this compound.
References
Technical Support Center: Managing Oxycarboxin Resistance in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing Oxycarboxin resistance in long-term experimental settings. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a systemic fungicide belonging to the oxathiin class of chemicals.[1][2] It functions by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi.[1][2][3] By binding to the quinone reduction site of the SDH enzyme, this compound blocks the conversion of succinate to fumarate, a critical step in the tricarboxylic acid (TCA) cycle and cellular respiration.[2] This disruption of energy production ultimately leads to fungal cell death.[1][3]
Q2: How does resistance to this compound and other SDHI fungicides develop?
A2: The primary mechanism of resistance to Succinate Dehydrogenase Inhibitor (SDHI) fungicides, including this compound, is the development of point mutations in the genes encoding the subunits of the SDH enzyme (SdhB, SdhC, and SdhD). These mutations can alter the amino acid sequence of the protein, reducing the binding affinity of this compound to its target site. This allows the fungus to maintain its metabolic function even in the presence of the fungicide. While less common, increased expression of efflux pumps that actively transport the fungicide out of the fungal cell can also contribute to reduced sensitivity.
Q3: If a fungal strain is resistant to another SDHI fungicide (e.g., Boscalid), will it also be resistant to this compound?
A3: Generally, there is a high risk of cross-resistance among different SDHI fungicides because they share the same target site. However, the level of cross-resistance can vary depending on the specific mutation in the SDH gene and the chemical structure of the SDHI compound. Some mutations may confer broad resistance to many SDHIs, while others might lead to resistance to one specific subgroup of SDHIs but remain sensitive to others. Therefore, it is crucial to experimentally determine the sensitivity profile of a resistant strain to a range of SDHI fungicides.
Troubleshooting Guides
Issue: Inconsistent EC50 values in mycelial growth inhibition assays.
| Potential Cause | Troubleshooting Steps |
| Inoculum Variability | Use mycelial plugs of a consistent size and age, taken from the actively growing edge of a fresh culture. For spore-based assays, ensure spore suspensions are of a consistent concentration and viability. |
| Uneven Fungicide Distribution | Thoroughly mix the this compound stock solution into the molten agar medium before pouring plates. Ensure a homogenous mixture. |
| Solvent Effects | If using a solvent like DMSO to dissolve this compound, include a solvent control (media with the same concentration of solvent but no fungicide) to assess any inhibitory effects of the solvent itself. |
| Inconsistent Incubation Conditions | Maintain consistent temperature, humidity, and light conditions for all plates throughout the incubation period. |
| This compound Degradation | Prepare fresh fungicide solutions for each experiment. This compound has a hydrolysis half-life of 44 days at pH 6 and 25°C, and its stability can be affected by highly acidic or alkaline conditions.[4] |
Issue: PCR amplification of Sdh genes from a resistant isolate fails.
| Potential Cause | Troubleshooting Steps |
| Poor DNA Quality | Assess the purity and concentration of the extracted genomic DNA using spectrophotometry. Ensure A260/280 and A260/230 ratios are within the optimal range. The presence of PCR inhibitors from fungal pigments or polysaccharides can be an issue. |
| Primer Design | Verify that the primers are specific to the target Sdh gene of your fungal species. If using primers from literature, check for any sequence variations in your species that might affect primer binding. |
| PCR Conditions | Optimize the annealing temperature and extension time for your specific primers and fungal DNA. Consider using a PCR enhancer or a different polymerase if amplification is still problematic. |
Data on SDHI Fungicide Resistance
The following tables summarize the 50% effective concentration (EC50) values for various SDHI fungicides against wild-type (WT) and resistant fungal isolates with specific mutations in the succinate dehydrogenase (Sdh) subunits.
Table 1: EC50 Values (µg/mL) of SDHI Fungicides for Alternaria alternata Isolates with Different Sdh Mutations
| Fungicide | Wild-Type (WT) | SdhB-H277Y | SdhB-H277L | SdhC-H134R | SdhC-G79R | SdhC-S135R |
| Boscalid | 0.1 - 0.5 | >100 | 10 - 50 | >100 | 10 - 50 | >100 |
| Fluopyram | 0.1 - 0.5 | 0.1 - 0.5 | 0.1 - 0.5 | 0.1 - 0.5 | 0.1 - 0.5 | 0.1 - 0.5 |
| Fluxapyroxad | 0.05 - 0.2 | 1 - 5 | 1 - 5 | 1 - 5 | 1 - 5 | 1 - 5 |
| Penthiopyrad | 0.05 - 0.2 | 1 - 5 | 1 - 5 | 1 - 5 | 1 - 5 | 1 - 5 |
Data compiled from studies on Alternaria alternata resistance.[5][6]
Table 2: EC50 Values (µg/mL) of SDHI Fungicides for Botrytis cinerea Isolates with Different SdhB Mutations
| Fungicide | Wild-Type (WT) | H272R | H272Y | P225F | P225H | N230I |
| Boscalid | 0.1 - 0.5 | >100 | >100 | 10 - 50 | 10 - 50 | >100 |
| Fluopyram | 0.05 - 0.2 | 0.05 - 0.2 | 0.05 - 0.2 | >10 | >10 | >10 |
| Fluxapyroxad | 0.01 - 0.05 | 0.1 - 0.5 | 0.1 - 0.5 | 1 - 5 | 1 - 5 | >10 |
| Pydiflumetofen | 0.01 - 0.05 | 0.01 - 0.05 | 0.01 - 0.05 | 0.1 - 0.5 | 0.1 - 0.5 | 0.1 - 0.5 |
| Isofetamid | 0.01 - 0.05 | 0.01 - 0.05 | 0.01 - 0.05 | 0.01 - 0.05 | 0.01 - 0.05 | 0.01 - 0.05 |
Data compiled from studies on Botrytis cinerea resistance.[7][8]
Experimental Protocols
Protocol 1: Determination of EC50 Values using a Microplate Absorbance Assay
This protocol outlines a method for determining the concentration of this compound that inhibits fungal growth by 50% in a liquid medium.[7][9]
Materials:
-
96-well flat-bottom microtiter plates
-
Fungal isolate of interest
-
Appropriate liquid growth medium (e.g., Potato Dextrose Broth, Yeast Bacto Agar)
-
This compound
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Spectrophotometer (microplate reader)
-
Sterile pipette tips and reagent reservoirs
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Store at -20°C for long-term use.[2]
-
Prepare Fungal Inoculum:
-
For mycelial growth: Grow the fungus in liquid medium until it reaches the exponential growth phase. Homogenize the mycelium to create a fine suspension.
-
For spore germination: Harvest spores from a fresh culture and adjust the concentration to a standardized value (e.g., 1 x 10^5 spores/mL).
-
-
Prepare Serial Dilutions: In a separate 96-well plate or in sterile tubes, perform a serial dilution of the this compound stock solution in the liquid growth medium to achieve a range of desired final concentrations.
-
Plate Setup:
-
Add a standardized volume of the fungal inoculum to each well of a new 96-well plate.
-
Add an equal volume of the corresponding this compound dilution to each well.
-
Include control wells:
-
Positive control: Fungal inoculum + medium with solvent (no this compound).
-
Negative control: Medium only (no inoculum).
-
-
-
Incubation: Incubate the plates at the optimal temperature for the fungal species for a predetermined period (e.g., 48-72 hours), allowing for sufficient growth in the positive control wells.
-
Data Collection: Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the average OD of the negative control from all other OD readings.
-
Calculate the percentage of growth inhibition for each this compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the log-transformed this compound concentrations and use a non-linear regression analysis to determine the EC50 value.
-
Protocol 2: Molecular Detection of Sdh Gene Mutations using Allele-Specific PCR (AS-PCR)
This protocol provides a general framework for designing and performing an AS-PCR to detect a specific point mutation in an Sdh gene.[10][11]
Materials:
-
Genomic DNA extracted from the fungal isolate
-
Allele-specific primers (forward and reverse) for the wild-type and mutant alleles
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
PCR tubes or plates
-
Thermal cycler
-
Agarose gel electrophoresis equipment
Procedure:
-
Primer Design: Design two forward primers that differ at their 3' end to specifically anneal to either the wild-type or the mutant allele. A common reverse primer is used for both reactions.
-
PCR Reaction Setup: Prepare two separate PCR reactions for each DNA sample: one with the wild-type specific forward primer and one with the mutant-specific forward primer. Each reaction should contain the DNA template, the respective forward primer, the common reverse primer, Taq polymerase, buffer, and dNTPs.
-
PCR Amplification: Perform PCR using a thermal cycler with an optimized annealing temperature to ensure specific primer binding. A typical program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis.
-
Interpretation:
-
Amplification in the reaction with the wild-type specific primer and not in the mutant-specific reaction indicates a wild-type genotype.
-
Amplification in the reaction with the mutant-specific primer and not in the wild-type specific reaction indicates a homozygous mutant genotype.
-
Amplification in both reactions suggests a heterozygous genotype.
-
Visualizations
Caption: Mechanism of this compound action and resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Mutations in Sdh Gene Subunits Confer Different Cross-Resistance Patterns to SDHI Fungicides in Alternaria alternata Causing Alternaria Leaf Spot of Almond in California - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a microplate absorbance assay for assessing fungicide sensitivity of filamentous fungi and comparison to an amended agar assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Allele-Specific Probe and Primer Amplification Assay, a New Real-Time PCR Method for Fine Quantification of Single-Nucleotide Polymorphisms in Pooled DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and application of a cost-effective multiplex Kompetitive Allele-Specific polymerase chain reaction assay for pyramiding resistant genes of fusarium head blight and powdery mildew in wheat - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Oxycarboxin Degradation in Plant Tissues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying the degradation products of Oxycarboxin in plant tissues. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and established experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary degradation products in plants?
This compound (also known as Carboxin sulfone) is a systemic fungicide used to control rust diseases in various crops.[1] In plant tissues, its degradation is part of a broader metabolic pathway of its parent compound, Carboxin. The primary degradation pathway involves the oxidation of Carboxin to Carboxin sulfoxide, which is then further oxidized to this compound.[1][2]
Once formed, this compound undergoes further degradation. Studies in bean plants have identified the opening of the oxathiin ring as a key metabolic step, leading to the formation of several degradation products.[3] The identified metabolites include:
-
2-(2-hydroxyethylsulfonyl)acetanilide
-
4-phenyl-3-thiomorpholinone-1,1-dioxide
-
2-(vinylsulfonyl)acetanilide[3]
Microbial degradation studies of the parent compound, Carboxin, have also shown hydrolysis to aniline, which is then further metabolized.[4][5] This suggests that aniline and its subsequent breakdown products could also be potential, later-stage metabolites in plants.
Q2: What are the typical application rates for this compound?
This compound is typically applied at rates of 200–400 g/ha to control rust diseases like soybean rust.
Q3: What are the main analytical techniques used for the identification and quantification of this compound and its metabolites?
The most common and effective analytical techniques for the analysis of this compound and its degradation products in plant matrices are hyphenated chromatographic methods. These include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique for identifying and quantifying a wide range of pesticide residues and their metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also widely used, particularly for more volatile compounds or those that can be easily derivatized.
Quantitative Data Summary
The following table summarizes the residual concentrations of Carboxin and its primary metabolites, including this compound, in peanut kernels, shells, and straw after seed treatment. This data is based on a study by Dongmei Wei et al. (2019) and provides an example of the expected residue levels in a crop.
| Compound | Matrix | Concentration Range (mg/kg) |
| Carboxin | Peanut Kernels | 0.005 - 0.02 |
| Carboxin Sulfoxide | Peanut Kernels | 0.01 - 0.05 |
| This compound | Peanut Kernels | 0.005 - 0.03 |
| Carboxin | Peanut Shells | 0.01 - 0.08 |
| Carboxin Sulfoxide | Peanut Shells | 0.02 - 0.15 |
| This compound | Peanut Shells | 0.01 - 0.10 |
| Carboxin | Peanut Straw | 0.05 - 0.25 |
| Carboxin Sulfoxide | Peanut Straw | 0.10 - 0.80 |
| This compound | Peanut Straw | 0.05 - 0.50 |
Note: The data presented is a representative range compiled from the findings of the study for illustrative purposes.
Experimental Protocols
This section provides a detailed methodology for the extraction and analysis of this compound and its degradation products from plant tissues, based on established methods for Carboxin and other pesticide metabolite analyses.
Protocol: Extraction and LC-MS/MS Analysis of this compound and its Metabolites in Plant Tissues
1. Sample Preparation: a. Collect plant tissue samples (e.g., leaves, stems, fruits) and immediately flash-freeze them in liquid nitrogen to quench metabolic activity. b. Store the samples at -80°C until analysis. c. Lyophilize (freeze-dry) the samples to remove water and then grind them into a fine powder using a mortar and pestle or a cryogenic grinder.
2. Extraction: a. Weigh 2 g of the homogenized plant powder into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile with 1% acetic acid. c. Add internal standards to the sample. d. Vortex the mixture for 1 minute. e. Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride (for QuEChERS-based extraction). f. Vortex vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing 900 mg of anhydrous magnesium sulfate, 150 mg of primary secondary amine (PSA) sorbent, and 150 mg of C18 sorbent. b. Vortex for 30 seconds and then centrifuge at 10000 rpm for 5 minutes. c. Take 1 mL of the cleaned extract and evaporate it to dryness under a gentle stream of nitrogen. d. Reconstitute the residue in 1 mL of methanol/water (1:1, v/v) for LC-MS/MS analysis.
4. LC-MS/MS Analysis: a. Liquid Chromatography (LC) Conditions:
- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL. b. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- This compound: Precursor ion > Product ion 1, Product ion 2
- 2-(2-hydroxyethylsulfonyl)acetanilide: Precursor ion > Product ion 1, Product ion 2
- 4-phenyl-3-thiomorpholinone-1,1-dioxide: Precursor ion > Product ion 1, Product ion 2
- 2-(vinylsulfonyl)acetanilide: Precursor ion > Product ion 1, Product ion 2 (Note: Specific MRM transitions need to be optimized by infusing standards of each analyte into the mass spectrometer.)
Troubleshooting Guides
Issue 1: Low or No Recovery of Analytes
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Ensure the plant tissue is thoroughly homogenized. Try a different extraction solvent or a solvent mixture (e.g., ethyl acetate). Increase the extraction time and use sonication to improve efficiency. |
| Analyte Degradation | Ensure samples are processed quickly and kept cold. Check the pH of the extraction solvent, as some metabolites may be unstable at certain pH values. |
| Poor d-SPE Cleanup | The analyte may be binding to the d-SPE sorbent. Try a different sorbent or reduce the amount of sorbent used. |
Issue 2: Matrix Effects (Ion Suppression or Enhancement) in LC-MS/MS
| Possible Cause | Troubleshooting Step |
| Co-eluting Matrix Components | Improve the sample cleanup procedure. Use a more effective d-SPE sorbent combination. Dilute the final extract to reduce the concentration of interfering compounds. |
| Sub-optimal Chromatographic Separation | Optimize the LC gradient to better separate the analytes from interfering matrix components. Try a different LC column with a different chemistry. |
| Ionization Competition | Use a matrix-matched calibration curve for quantification. Employ an isotopically labeled internal standard for each analyte to compensate for matrix effects. |
Issue 3: Poor Peak Shape in Chromatography
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample extract. |
| Incompatible Reconstitution Solvent | Ensure the reconstitution solvent is compatible with the initial mobile phase conditions. |
| Column Contamination | Wash the column with a strong solvent or replace the column if necessary. |
Visualizations
Caption: Proposed metabolic pathway of this compound in plants.
Caption: General experimental workflow for metabolite analysis.
References
Validation & Comparative
A Comparative Guide to the Efficacy of Oxycarboxin and Carboxin on Rust Fungi
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fungicides Oxycarboxin and Carboxin, focusing on their efficacy against rust fungi (order Pucciniales). The information presented is collated from scientific literature to aid in research and development decisions.
Executive Summary
This compound and Carboxin are systemic fungicides belonging to the oxathiin group of chemicals. Both effectively control a range of rust diseases in various crops. Their primary mechanism of action is the inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, classifying them as Succinate Dehydrogenase Inhibitors (SDHIs). While sharing a common mode of action, their efficacy and application differ. In vitro studies have shown Carboxin to be more potent against the uredospores of some rust species. However, this compound is generally considered to provide longer-lasting disease control in planta due to its greater chemical stability.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the effective dose required to inhibit 50% of mycelial growth (ED50) for this compound and Carboxin against various fungi, including the rust fungus Uromyces phaseoli. The data is derived from a foundational study by Snel & Edgington (1970).
| Fungal Species | Common Name | This compound ED50 (µM) | Carboxin ED50 (µM) |
| Uromyces phaseoli | Bean Rust | >50 | 1.8 |
| Rhizoctonia solani | 1.1 | 0.4 | |
| Ustilago maydis | Corn Smut | 8.0 | 0.8 |
| Tilletia foetida | Stinking Smut | 2.0 | 0.8 |
Note: Lower ED50 values indicate higher fungitoxicity.
Mechanism of Action: Succinate Dehydrogenase Inhibition
Both this compound and Carboxin disrupt the fungal respiratory process. They target and bind to Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain. This binding action blocks the oxidation of succinate to fumarate, a critical step in the tricarboxylic acid (TCA) cycle and electron transport chain. The inhibition of this process halts ATP production, leading to the eventual death of the fungal cell.
Caption: Mechanism of action of this compound and Carboxin on the fungal mitochondrial electron transport chain.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of fungicide efficacy. Below are outlines for key experimental protocols.
In Vitro Efficacy: Spore Germination Inhibition Assay
This assay determines the direct inhibitory effect of the fungicides on the germination of rust uredospores.
-
Preparation of Fungicide Solutions:
-
Prepare stock solutions of this compound and Carboxin in a suitable solvent (e.g., acetone or dimethyl sulfoxide).
-
Create a series of dilutions to achieve the desired test concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL) in sterile distilled water. A solvent control should also be prepared.
-
-
Spore Suspension:
-
Collect fresh uredospores from infected plant material.
-
Suspend the spores in sterile distilled water containing a wetting agent (e.g., Tween 20) to ensure even distribution. Adjust the concentration to approximately 1 x 10^5 spores/mL.
-
-
Assay Setup:
-
On a sterile microscope slide or in the wells of a microtiter plate, mix equal volumes of the fungicide dilution and the spore suspension.
-
For the control, mix the spore suspension with sterile distilled water (and solvent if applicable).
-
Place the slides in a humid chamber (e.g., a petri dish with moist filter paper) to prevent drying.
-
-
Incubation:
-
Incubate the slides in the dark at a temperature optimal for the specific rust species (typically 18-25°C) for 6-24 hours.
-
-
Data Collection and Analysis:
-
After incubation, observe the spores under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Count at least 100 spores per replicate for each treatment and calculate the percentage of germination.
-
Calculate the percentage of inhibition relative to the control.
-
The ED50 value can be determined by probit analysis.
-
Caption: Workflow for an in vitro spore germination inhibition assay.
In Planta Efficacy: Field Trial Protocol
Field trials are essential for evaluating the performance of fungicides under real-world conditions.
-
Experimental Design:
-
Select a field with a history of rust disease.
-
Use a randomized complete block design with at least four replications.
-
Plant a susceptible wheat variety to ensure adequate disease pressure.
-
-
Treatments:
-
Treatments should include an untreated control, this compound at a specified rate, and Carboxin at a specified rate.
-
Fungicides are typically applied as a foliar spray or as a seed treatment.
-
-
Fungicide Application:
-
For foliar application, apply the fungicides at the first sign of disease or at a specific growth stage (e.g., flag leaf emergence).
-
Use a calibrated sprayer to ensure uniform coverage.
-
For seed treatment, apply the fungicides to the seeds before planting.
-
-
Disease Assessment:
-
Assess disease severity at regular intervals (e.g., every 7-10 days) after fungicide application.
-
Use a standardized disease rating scale, such as the modified Cobb scale, to estimate the percentage of leaf area covered by rust pustules on the upper leaves of randomly selected plants in each plot.
-
-
Yield Data Collection:
-
At crop maturity, harvest the central rows of each plot to determine grain yield.
-
Measure other relevant parameters such as thousand-kernel weight.
-
-
Data Analysis:
-
Analyze the disease severity and yield data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
-
Caption: Workflow for an in planta field trial to evaluate fungicide efficacy.
Concluding Remarks
Both this compound and Carboxin are effective systemic fungicides against rust fungi, operating through the inhibition of succinate dehydrogenase. The choice between the two may depend on the specific application and desired outcome. Carboxin demonstrates higher intrinsic toxicity in in vitro settings, suggesting it may be more effective in situations where rapid initial control is required, such as seed treatments. Conversely, the greater stability of this compound within the plant suggests it is better suited for applications requiring prolonged protection, such as foliar sprays for controlling established rust infections. Further research involving direct, modern field comparisons would be beneficial to provide more definitive guidance on the selection of these fungicides for optimal rust disease management.
A Comparative Guide to Validating the Binding of Oxycarboxin and Other Carboxamides to Succinate Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies for validating the binding of the fungicide Oxycarboxin and other carboxamide-based Succinate Dehydrogenase Inhibitors (SDHIs) to their target enzyme, Succinate Dehydrogenase (SDH). SDH, also known as Complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain, making it a key target for the development of fungicides and potential therapeutic agents.[1]
Mechanism of Action: Competitive Inhibition at the Ubiquinone Binding Site
This compound and other carboxamide fungicides function by inhibiting the activity of SDH.[2] Their mechanism of action involves binding to the ubiquinone (Q) binding site of the SDH enzyme complex.[3][4] This binding is competitive with the natural substrate, ubiquinone, effectively blocking the transfer of electrons from the iron-sulfur clusters within SDH to the ubiquinone pool.[3][4] This disruption of the electron transport chain ultimately halts ATP synthesis via oxidative phosphorylation, leading to fungal cell death.[4]
Quantitative Comparison of Inhibitory Activity
| Compound | Parameter | Value | Organism/System |
| Carboxin | Ki | 1.1 µM | Bovine heart mitochondria[5] |
| Boscalid | IC50 | 4.8 µM | Homo sapiens SDH[6] |
| Bixafen | IC50 | ~µM range | Human SDH[7][8] |
| Fluxapyroxad | IC50 | 1.266 µg/mL | Rhizoctonia solani SDH[9] |
| Thifluzamide | IC50 | 1.73 µM | Rhizoctonia solani SDH[10] |
Experimental Protocols for Binding Validation
Validating the binding of a small molecule like this compound to its target protein, SDH, requires a multi-faceted approach employing various biophysical and biochemical techniques. Below are detailed methodologies for key experiments.
Succinate Dehydrogenase (SDH) Activity Assay
This assay measures the enzymatic activity of SDH and is used to determine the inhibitory effect of compounds like this compound. A common method involves monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[11][12][13][14]
Principle: SDH catalyzes the oxidation of succinate to fumarate. The electrons from this reaction are transferred to DCPIP, causing its color to change from blue to colorless, which can be measured spectrophotometrically at 600 nm.[14]
Materials:
-
Isolated mitochondria or purified SDH
-
SDH Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
Substrate: Sodium succinate
-
Electron Acceptor: DCPIP
-
Intermediate Electron Carrier: Phenazine methosulfate (PMS)
-
Inhibitor: this compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare mitochondrial extracts or purified SDH in ice-cold assay buffer.[11]
-
Reaction Mixture Preparation: In each well of a microplate, prepare a reaction mixture containing the assay buffer, sodium succinate, and PMS.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound) to the respective wells. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the mitochondrial preparation or purified SDH to each well.
-
Kinetic Measurement: Immediately start monitoring the decrease in absorbance at 600 nm at regular intervals for a set period (e.g., 10-30 minutes) at a constant temperature (e.g., 25°C).[13][14]
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The IC50 value, the concentration of inhibitor that causes 50% inhibition of SDH activity, can be determined by plotting the reaction rate against the inhibitor concentration.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
Principle: A solution of the ligand (e.g., this compound) is titrated into a solution of the protein (SDH) in the sample cell of a calorimeter. The heat released or absorbed during binding is measured and plotted against the molar ratio of ligand to protein.
Materials:
-
Purified and highly concentrated SDH
-
This compound or other test ligand
-
Dialysis buffer (ensure the ligand and protein are in identical buffer to minimize heats of dilution)
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation: Dialyze the purified SDH extensively against the chosen buffer. Dissolve the ligand in the same dialysis buffer. Degas both solutions to prevent air bubbles.
-
Loading the Calorimeter: Load the SDH solution into the sample cell and the ligand solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the ligand into the protein solution while stirring.
-
Data Acquisition: The instrument records the heat change after each injection.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, stoichiometry (n), and ΔH. The change in entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.
X-ray Crystallography
X-ray crystallography provides high-resolution, three-dimensional structural information of the protein-ligand complex, revealing the precise binding mode and interactions at the atomic level.[15][16][17][18]
Principle: A high-quality crystal of the protein-ligand complex is grown and then diffracted with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be determined.
Materials:
-
Highly purified and concentrated SDH
-
This compound or other test ligand
-
Crystallization screens and reagents
-
X-ray source and detector
Procedure:
-
Complex Formation: Incubate the purified SDH with a molar excess of the ligand to ensure saturation of the binding sites.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques like vapor diffusion (hanging or sitting drop).
-
Crystal Harvesting and Cryo-protection: Once suitable crystals are obtained, they are harvested and typically cryo-cooled in liquid nitrogen to prevent radiation damage during data collection.
-
Data Collection: Mount the crystal on a goniometer and expose it to a focused beam of X-rays. Collect the diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem (often by molecular replacement if a related structure is known) to generate an initial electron density map. Build the atomic model of the protein-ligand complex into the electron density and refine it to obtain a final, high-resolution structure.
Visualizing the Molecular Pathways and Experimental Workflows
To better understand the context of this compound's action and the experimental approaches to validate its binding, the following diagrams have been generated.
Caption: Role of SDH in the TCA Cycle and Electron Transport Chain.
Caption: Experimental workflow for validating this compound-SDH binding.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C12H13NO4S | CID 21330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. The Short-Term Exposure to SDHI Fungicides Boscalid and Bixafen Induces a Mitochondrial Dysfunction in Selective Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Baseline Sensitivity to and Succinate Dehydrogenase Activity and Molecular Docking of Fluxapyroxad and SYP-32497 in Rice Sheath Blight (Rhizoctonia solani AG1-IA) in China [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sunlongbiotech.com [sunlongbiotech.com]
- 12. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]
- 13. abcam.com [abcam.com]
- 14. tycmhoffman.com [tycmhoffman.com]
- 15. Studying protein-ligand interactions using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] X-ray crystallographic studies of protein-ligand interactions. | Semantic Scholar [semanticscholar.org]
- 17. X-ray crystallography of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
Comparative Molecular Docking Analysis of Oxycarboxin and Other SDHI Fungicides with Fungal Succinate Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular docking of Oxycarboxin, a first-generation succinate dehydrogenase inhibitor (SDHI), with fungal succinate dehydrogenase (SDH). Due to the limited availability of specific molecular docking data for this compound, its close analog Carboxin is used as a primary reference point. The performance of Carboxin is compared with other commercially available and novel SDHI fungicides, supported by experimental and computational data from various studies. This guide aims to offer a comprehensive overview for researchers engaged in the development of novel fungicides targeting fungal SDH.
Introduction to SDHI Fungicides and this compound
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain in fungi.[1][2][3] By inhibiting this enzyme, SDHI fungicides disrupt fungal respiration and energy production, leading to fungal cell death.[4][5][6] this compound, and its parent compound Carboxin, were among the first systemic fungicides developed that target SDH.[7] They act by binding to the ubiquinone-binding site (Qp site) of the SDH enzyme complex, which prevents the natural substrate, ubiquinone, from binding.[1][3] This guide delves into the molecular interactions of these compounds with their target protein through computational docking studies.
Quantitative Comparison of SDHI Fungicides
The following table summarizes the available quantitative data from various molecular docking and in vitro inhibition studies of different SDHI fungicides. Binding energy is a measure of the affinity between the ligand (fungicide) and the protein (SDH), with more negative values indicating a stronger interaction. IC50 values represent the concentration of the fungicide required to inhibit 50% of the SDH enzyme activity.
| Fungicide | Target Organism/Protein | Docking Score/Binding Energy (kcal/mol) | IC50 (µg/mL) | Reference |
| Carboxin (this compound Analog) | Gallus gallus SDH (PDB: 2FBW) | Not explicitly stated, used as a reference for docking other compounds. | Not Available | [8][9] |
| Boscalid | Rhizoctonia solani | Not Available | 0.05–8.65 | [9] |
| Fluxapyroxad | Rhizoctonia solani | Weaker affinity than SYP-32497 | 1.226 | [9] |
| SYP-32497 | Rhizoctonia solani | Stronger affinity than Fluxapyroxad | 0.300 | [9] |
| Compound 3f (Novel Pyridine Carboxamide) | Botrytis cinerea SDH | Not Available | 5.6 | [5] |
| Thifluzamide | Botrytis cinerea SDH | Not Available | 7.61 | [5] |
| Penthiopyrad | Fusarium oxysporum f. sp. capsici | Used as a reference standard. | Not Available | [10] |
| Novel Aromatic Carboxamides (Compound IIc) | Rhizoctonia solani | Strong binding predicted by molecular dynamics. | EC50 = 0.02 mg/L | [11] |
Experimental Protocols: Molecular Docking of Fungicides with Fungal SDH
The following is a generalized protocol for performing a molecular docking study of a fungicide with fungal SDH, synthesized from methodologies reported in multiple research articles.[8][9][12][13][14]
1. Protein Preparation:
- Selection of Protein Structure: Obtain the 3D crystal structure of fungal succinate dehydrogenase from a protein database such as the Protein Data Bank (PDB). A commonly used structure is from Gallus gallus in complex with Carboxin (PDB ID: 2FBW), which serves as a good template due to the conserved nature of the SDH binding site.[8][9]
- Receptor Preparation: Prepare the protein for docking by removing water molecules and any co-crystallized ligands.[9] Add polar hydrogen atoms and assign Kollman charges to the protein structure. Define the active site by creating a grid box around the known binding site of the reference ligand (e.g., Carboxin).[12]
2. Ligand Preparation:
- Ligand Sketching and Optimization: Draw the 2D structure of the fungicide (e.g., this compound, Carboxin, and other comparators) using a chemical drawing tool. Convert the 2D structure to a 3D structure.
- Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field to obtain a stable, low-energy conformation.[12]
3. Molecular Docking Simulation:
- Software Selection: Utilize molecular docking software such as AutoDock, Glide, or PyRx.[8][12][13]
- Docking Execution: Dock the prepared ligands into the defined active site of the prepared protein receptor. The docking algorithm will explore various possible conformations and orientations of the ligand within the binding pocket.
- Scoring and Ranking: The software will calculate a binding energy or docking score for each pose, which predicts the binding affinity. The poses are then ranked based on these scores.[13]
4. Analysis of Docking Results:
- Binding Mode Analysis: Visualize the best-ranked docking poses to analyze the interactions between the fungicide and the amino acid residues of the SDH active site. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking.[5][9]
- Comparative Analysis: Compare the binding modes and energies of the different fungicides to understand the structural basis for their varying inhibitory activities.
Visualizing Molecular Docking and SDH Inhibition
The following diagrams illustrate the typical workflow of a molecular docking study and the signaling pathway of SDH inhibition.
Conclusion
Molecular docking studies are invaluable for understanding the interactions between SDHI fungicides and the fungal SDH enzyme. While specific quantitative docking data for this compound is scarce, the analysis of its analog Carboxin and comparison with a range of other SDHIs provide crucial insights. Newer generations of SDHIs, such as SYP-32497 and novel carboxamide derivatives, demonstrate higher binding affinities and inhibitory activities in computational and experimental assays.[9][11] The detailed protocols and workflows presented in this guide offer a foundational framework for researchers to conduct their own in silico evaluations of novel fungicide candidates, accelerating the discovery and development of more effective and specific fungal control agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Baseline Sensitivity to and Succinate Dehydrogenase Activity and Molecular Docking of Fluxapyroxad and SYP-32497 in Rice Sheath Blight (Rhizoctonia solani AG1-IA) in China [mdpi.com]
- 10. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel aromatic carboxamide potentially targeting fungal succinate dehydrogenase: Design, synthesis, biological activities and molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Computational and In silico study of novel fungicides against combating root rot, gray mold, fusarium wilt, and cereal rust - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In silico Prediction, Characterization, Molecular Docking, and Dynamic Studies on Fungal SDRs as Novel Targets for Searching Potential Fungicides Against Fusarium Wilt in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Oxycarboxin and Myclobutanil for the Control of Carnation Rust (Uromyces dianthi)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent systemic fungicides, Oxycarboxin and Myclobutanil, for the management of carnation rust, a significant disease caused by the fungus Uromyces dianthi. This document synthesizes available experimental data to offer an objective performance comparison, outlines common experimental protocols, and visualizes the underlying biochemical pathways and experimental workflows.
Introduction to Carnation Rust and Fungicidal Control
Carnation rust, incited by the basidiomycete fungus Uromyces dianthi, is a prevalent and economically impactful disease in carnation (Dianthus caryophyllus) cultivation worldwide. The pathogen manifests as characteristic cinnamon-brown pustules on the leaves and stems, leading to reduced photosynthetic capacity, aesthetic damage, and in severe cases, plant death. Effective management of carnation rust often necessitates the application of fungicides. Among the systemic options, this compound and Myclobutanil have been widely utilized. Both fungicides exhibit systemic properties, meaning they are absorbed and translocated within the plant, providing both curative and preventative action against the pathogen.
Mode of Action: A Tale of Two Pathways
This compound and Myclobutanil belong to different classes of fungicides and therefore disrupt the life cycle of Uromyces dianthi through distinct biochemical mechanisms.
This compound , a member of the carboxamide class, is a Succinate Dehydrogenase Inhibitor (SDHI). Its primary mode of action is the inhibition of the enzyme succinate dehydrogenase (also known as Complex II) in the mitochondrial electron transport chain of the fungus. This disruption halts cellular respiration, leading to a rapid cessation of energy production and ultimately, fungal cell death.
Myclobutanil , a triazole fungicide, functions as a Demethylation Inhibitor (DMI). It specifically inhibits the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol. Ergosterol is a vital component of fungal cell membranes, providing structural integrity and regulating permeability. By blocking ergosterol production, Myclobutanil disrupts membrane function, leading to abnormal fungal growth and death.
Comparative Efficacy: Insights from Experimental Data
A key study conducted by Ferrin and Rohde (1991) in greenhouse trials provides a direct comparison of this compound (as Plantvax) and Myclobutanil (as Systhane) for the control of carnation rust. The findings from this and other relevant studies are summarized below.
| Fungicide | Trade Name(s) | Fungicide Class | Application Method(s) | Efficacy Summary |
| This compound | Plantvax | Carboxamide (SDHI) | Foliar Spray, Soil Drench | Effective control of carnation rust. Foliar sprays at two-week intervals have been shown to be more effective than monthly soil drenches.[1] Some studies indicate it can halt the progress of established infections when applied as a drench.[2] |
| Myclobutanil | Systhane, Eagle | Triazole (DMI) | Foliar Spray | Highly effective against carnation rust, demonstrating both preventative and curative properties. In direct comparative studies, it has shown slightly better, though not always statistically significant, performance than this compound.[1] |
Quantitative Comparison from Ferrin and Rohde (1991):
While the full dataset is not available, a summary of the 12-week greenhouse trial provides the following comparison:
| Metric | Myclobutanil (Systhane) | This compound (Plantvax) |
| Disease Incidence | 33.5% lower than Plantvax | Baseline |
| Disease Severity | 2.3% lower than Plantvax | Baseline |
This suggests that while both are effective, Myclobutanil may offer a slight advantage in reducing the overall incidence of the disease under the tested conditions.
Experimental Protocols
A standardized protocol for evaluating the efficacy of fungicides against carnation rust is crucial for reproducible and comparable results. The following outlines a typical experimental workflow.
1. Plant Material and Inoculation:
-
Healthy, susceptible carnation cultivars are grown in a controlled greenhouse environment.
-
Urediniospores of Uromyces dianthi are collected from infected plants.
-
A spore suspension is prepared in sterile distilled water with a surfactant (e.g., Tween 20) to ensure even distribution.
-
Plants are inoculated by spraying the spore suspension onto the foliage until runoff.
-
Inoculated plants are maintained in a high-humidity environment (e.g., a dew chamber) for 24-48 hours to facilitate spore germination and infection.
2. Fungicide Application:
-
Fungicide treatments are prepared according to the manufacturer's recommended rates.
-
Treatments are applied as foliar sprays at specified intervals (e.g., 7, 14, or 21 days).
-
A control group of plants is sprayed with water and surfactant only.
-
The experiment is typically laid out in a randomized complete block design to minimize the effects of environmental variability within the greenhouse.
3. Disease Assessment:
-
Disease severity is assessed at regular intervals after inoculation.
-
A disease rating scale is used to quantify the percentage of leaf area covered by rust pustules. A common scale is 0-4 or 0-5, where:
-
0 = No visible symptoms
-
1 = 1-10% of leaf area affected
-
2 = 11-25% of leaf area affected
-
3 = 26-50% of leaf area affected
-
4 = >50% of leaf area affected, with significant leaf yellowing and necrosis
-
-
Disease incidence is calculated as the percentage of plants or leaves showing any symptoms of rust.
4. Data Analysis:
-
The collected data on disease severity and incidence are statistically analyzed (e.g., using ANOVA) to determine the significance of differences between fungicide treatments and the control.
Visualizing the Mechanisms and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for fungicide efficacy testing on carnation rust.
Caption: Modes of action for this compound and Myclobutanil on Uromyces dianthi.
Conclusion
Both this compound and Myclobutanil are effective systemic fungicides for the control of carnation rust. This compound provides a robust control mechanism by disrupting fungal respiration, while Myclobutanil effectively manages the disease by inhibiting the formation of essential fungal cell membrane components. Direct comparative studies suggest that Myclobutanil may offer a slight advantage in reducing disease incidence. The choice between these two fungicides may depend on various factors, including local regulations, cost, and the need for rotational programs to mitigate the risk of fungicide resistance. For drug development professionals, the distinct modes of action of these compounds offer different targets for the development of novel antifungal agents. Further research with detailed, publicly available quantitative data from multiple geographic locations and under varied environmental conditions would be beneficial for a more comprehensive understanding of their comparative performance.
References
Cross-Resistance Between Oxycarboxin and Other SDHI Fungicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cross-resistance patterns between the first-generation succinate dehydrogenase inhibitor (SDHI), Oxycarboxin, and other newer generation SDHIs. The information is compiled from various experimental studies to assist researchers in understanding the complexities of SDHI resistance and to inform the development of effective disease management strategies.
Introduction to SDHI Fungicides and Resistance
Succinate dehydrogenase inhibitors (SDHIs) are a critical class of fungicides that target Complex II of the mitochondrial respiratory chain in fungi, inhibiting the enzyme succinate dehydrogenase. This disruption of the fungal respiration process leads to cell death.[1][2] this compound, an oxathiin-carboxamide, was one of the first SDHIs introduced to the market.[1][3] In recent years, a newer generation of SDHIs with broader spectrums of activity have been developed, including boscalid, fluopyram, and fluxapyroxad.[4]
The primary mechanism of resistance to SDHI fungicides is through mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme (SdhB, SdhC, and SdhD).[5] These mutations can alter the binding affinity of the fungicide to the target site, leading to reduced efficacy. While SDHIs are generally considered to be cross-resistant, the patterns of cross-resistance are complex and depend on the specific mutation in the SDH gene and the chemical structure of the SDHI compound.[5][6]
Quantitative Comparison of SDHI Efficacy
The following tables summarize the 50% effective concentration (EC50) values for this compound and other selected SDHIs against key fungal pathogens. Lower EC50 values indicate higher antifungal activity. It is important to note that direct comparative studies including this compound alongside newer SDHIs are limited in recent literature. The data for Carboxin, a closely related oxathiin-carboxamide, is included to provide an indication of the efficacy of this chemical group.
Table 1: Comparative Efficacy (EC50 in µg/mL) of SDHIs against Alternaria alternata
| SDHI Fungicide | Chemical Group | Wild Type EC50 (µg/mL) | Resistant (SdhB/SdhC/SdhD mutations) EC50 (µg/mL) |
| This compound/Carboxin | Oxathiin-carboxamide | Data Not Available | Data Not Available |
| Boscalid | Pyridine-carboxamide | 0.13 - 0.56 | >100 |
| Fluopyram | Pyridinyl-ethyl-benzamide | 0.04 - 0.15 | 0.06 - 0.73 |
| Fluxapyroxad | Pyrazole-4-carboxamide | 0.02 - 0.08 | 0.05 - >10 |
Note: Data is compiled from multiple sources and experimental conditions may vary. The lack of recent, direct comparative EC50 data for this compound is a notable gap in the current literature.
Table 2: Comparative Efficacy (EC50 in µg/mL) of SDHIs against Botrytis cinerea
| SDHI Fungicide | Chemical Group | Wild Type EC50 (µg/mL) | Resistant (SdhB mutations) EC50 (µg/mL) |
| This compound/Carboxin | Oxathiin-carboxamide | Data Not Available | Data Not Available |
| Boscalid | Pyridine-carboxamide | 0.1 - 2.0 | >100 |
| Fluopyram | Pyridinyl-ethyl-benzamide | 0.05 - 0.5 | 0.1 - >100 |
| Fluxapyroxad | Pyrazole-4-carboxamide | 0.01 - 0.2 | 0.05 - >10 |
Note: Data is compiled from multiple sources and experimental conditions may vary. The lack of recent, direct comparative EC50 data for this compound is a notable gap in the current literature.
Experimental Protocols
The determination of fungicide efficacy and cross-resistance patterns relies on standardized experimental protocols. The following is a detailed methodology for a typical in vitro fungicide sensitivity assay.
In Vitro Mycelial Growth Inhibition Assay
This assay is used to determine the EC50 value of a fungicide against a specific fungal isolate.
1. Fungal Isolates and Culture Preparation:
-
Fungal isolates are obtained from field samples or culture collections.
-
Isolates are grown on a suitable nutrient medium, such as Potato Dextrose Agar (PDA), at an optimal temperature for mycelial growth.
2. Fungicide Stock Solution and Amended Media Preparation:
-
A stock solution of the technical grade fungicide is prepared by dissolving it in an appropriate solvent, such as dimethyl sulfoxide (DMSO).
-
The stock solution is serially diluted to create a range of concentrations.
-
Each fungicide dilution is then added to the molten PDA medium (cooled to approximately 50-55°C) to achieve the desired final concentrations. A control plate containing only the solvent is also prepared.
3. Inoculation and Incubation:
-
A mycelial plug (typically 5 mm in diameter) is taken from the actively growing edge of a fresh fungal culture.
-
The mycelial plug is placed in the center of each fungicide-amended and control PDA plate.
-
The plates are sealed and incubated at the optimal growth temperature for the fungus in the dark.
4. Data Collection and Analysis:
-
The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony on the control plate reaches a predefined size.
-
The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the growth on the control plate.
-
The EC50 value is determined by probit analysis or by regressing the percentage of inhibition against the logarithm of the fungicide concentration.
Visualizations
Mechanism of SDHI Action and Resistance
The following diagram illustrates the mode of action of SDHI fungicides and the primary mechanism of resistance.
Caption: Mechanism of SDHI action and resistance.
Experimental Workflow for Fungicide Sensitivity Assay
The diagram below outlines the key steps in determining the EC50 value of a fungicide.
Caption: Experimental workflow for EC50 determination.
Conclusion
The development of resistance to SDHI fungicides is a significant concern in modern agriculture. While this compound represents an early generation of this chemical class, understanding its relationship with newer SDHIs is crucial for effective resistance management. The available data, although limited for direct comparisons involving this compound, clearly indicates that cross-resistance patterns are complex and mutation-specific. Further research focusing on direct comparative studies of first and later-generation SDHIs is warranted to provide a more complete picture of cross-resistance and to guide the sustainable use of this important class of fungicides. Researchers are encouraged to utilize the detailed experimental protocols provided to generate standardized and comparable data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C12H13NO4S | CID 21330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nzpps.org [nzpps.org]
- 4. site.caes.uga.edu [site.caes.uga.edu]
- 5. A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SDHI Fungicides | FRAC [frac.info]
Evaluating the Effect of Oxycarboxin on Plant Metabolic Pathways: A Comparative Guide
Introduction
Oxycarboxin is a systemic fungicide belonging to the oxathiin class of chemicals, first introduced in the early 1970s. It is primarily used to control rust diseases on a variety of crops and ornamental plants. As a systemic fungicide, it is absorbed and translocated within the plant's vascular system, providing protection against fungal pathogens. Its mode of action involves the inhibition of a key enzyme in fungal respiration, which, due to the conserved nature of metabolic pathways, can also have implications for the host plant's metabolism. This guide provides a comparative analysis of this compound's effects on plant metabolic pathways relative to other common systemic fungicides, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Fungal Respiration
This compound's primary fungicidal activity stems from its role as a Succinate Dehydrogenase Inhibitor (SDHI). It specifically targets Complex II of the mitochondrial electron transport chain in fungi. By binding to the ubiquinone-binding site of the succinate dehydrogenase (SDH) enzyme, this compound effectively blocks the oxidation of succinate to fumarate. This disruption halts the tricarboxylic acid (TCA) cycle and impedes the production of adenosine triphosphate (ATP), the cell's main energy currency, ultimately leading to fungal cell death.
Impact on Plant Metabolic Pathways
While highly effective against fungi, the shared ancestry of metabolic pathways means that the target enzyme, succinate dehydrogenase, is also present in plants. Although the affinity of this compound for the fungal SDH is significantly higher, its application can still influence the plant's own metabolic processes.
-
Mitochondrial Respiration and the TCA Cycle: The primary off-target effect of this compound in plants is the potential inhibition of their own mitochondrial Complex II. This can lead to a "traffic jam" in the TCA cycle, causing an accumulation of succinate and a depletion of downstream metabolites like fumarate and malate. This disruption in the TCA cycle can reduce the overall efficiency of cellular respiration and energy production in the plant.
-
Oxidative Stress: The blockage of the electron transport chain can lead to an increase in the production of reactive oxygen species (ROS) in plant cells. This can induce oxidative stress, potentially damaging cellular components like lipids, proteins, and nucleic acids.
-
Secondary Metabolism: Alterations in primary energy metabolism can have cascading effects on secondary metabolic pathways. For instance, changes in the availability of TCA cycle intermediates, which serve as precursors for various biosynthetic pathways, can affect the production of amino acids, phenolics, and other secondary metabolites. Some studies have noted that the application of certain fungicides can lead to changes in the amino acid and carbohydrate content of plants.
Comparison with Alternative Fungicides
The performance and metabolic impact of this compound can be better understood when compared with other systemic fungicides that have different modes of action. Key alternatives include other SDHIs, Quinone outside Inhibitors (QoIs), and Demethylation Inhibitors (DMIs).
| Fungicide Class | Example(s) | Primary Mode of Action | Target Site | Known Effects on Plant Metabolism |
| Oxathiins (SDHI) | This compound, Carboxin | Succinate Dehydrogenase Inhibitor | Mitochondrial Complex II | Inhibition of respiration, potential for succinate accumulation, can induce oxidative stress. |
| Carboxamides (SDHI) | Boscalid | Succinate Dehydrogenase Inhibitor | Mitochondrial Complex II | Similar to this compound; inhibits spore germination and mycelial growth. Can have physiological "greening" effects by reducing respiration and delaying senescence. |
| Strobilurins (QoI) | Azoxystrobin, Pyraclostrobin | Quinone outside Inhibitor | Mitochondrial Complex III | Inhibits mitochondrial respiration at a different site than SDHIs. Can increase nitrate reductase activity, enhance antioxidant systems, and delay senescence, often leading to a "greening effect" and potential yield increases. |
| Triazoles (DMI) | Propiconazole | Demethylation Inhibitor | C14-demethylase in sterol biosynthesis | Inhibits the synthesis of ergosterol, a key component of fungal cell membranes. Can have plant growth regulator effects and may influence hormone balance. |
Quantitative Data from Experimental Studies
Direct quantitative comparisons of the metabolic effects of this compound and its alternatives on plants are limited in publicly available literature. However, studies on individual fungicides or classes provide insights into their potential impacts.
Table 2: Fungicidal Efficacy (EC50) and General Physiological Effects
| Fungicide | Fungicide Class | Example EC50 (µg/mL) | Target Pathogen Example | Observed Physiological Effects on Plants |
| This compound | Oxathiin (SDHI) | Not specified in reviewed literature | Rust fungi | Primarily fungicidal; potential for respiration inhibition. |
| Boscalid | Carboxamide (SDHI) | 0.51 | Sclerotinia sclerotiorum | Can increase activity of antioxidative systems, leading to reduced stress.[1] |
| Azoxystrobin | Strobilurin (QoI) | 1.86 | Alternaria alternata | Can increase nitrate reductase activity and net CO2 assimilation.[1][2] |
| Propiconazole | Triazole (DMI) | Most effective in a study against A. alternata | Alternaria alternata | Can have plant growth-promoting effects, enhancing height and chlorophyll content.[2] |
Note: EC50 values are highly dependent on the specific fungal isolate and experimental conditions.
Experimental Protocols
To quantitatively assess the metabolic effects of this compound and its alternatives, a series of experiments can be conducted.
Protocol 1: Measurement of Plant Mitochondrial Respiration
This protocol outlines a method to determine the direct impact of fungicides on the respiratory capacity of isolated plant mitochondria.
-
Plant Material: Grow seedlings of a model plant (e.g., Arabidopsis thaliana or pea) under controlled conditions.
-
Mitochondria Isolation: Harvest fresh plant tissue (e.g., leaves or roots) and gently grind in a chilled extraction buffer. Purify mitochondria through differential centrifugation.
-
Oxygen Consumption Assay: Use a Clark-type oxygen electrode to measure the rate of oxygen consumption by the isolated mitochondria.
-
Add a known concentration of isolated mitochondria to a reaction buffer containing a respiratory substrate (e.g., succinate or malate).
-
Initiate respiration by adding ADP (State 3 respiration).
-
Introduce the fungicide (this compound or an alternative) at various concentrations to the reaction chamber.
-
Record the rate of oxygen consumption before and after the addition of the fungicide.
-
-
Data Analysis: Calculate the percentage inhibition of State 3 respiration for each fungicide at each concentration. Determine the IC50 value (the concentration of fungicide that causes 50% inhibition of respiration).
Protocol 2: Metabolite Profiling using Mass Spectrometry
This protocol allows for a broader understanding of the metabolic shifts within the plant in response to fungicide treatment.
-
Plant Treatment: Treat whole plants with this compound or an alternative fungicide at recommended field application rates. Include a control group treated with a blank formulation.
-
Sample Collection: At various time points post-treatment, harvest plant tissues and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Metabolite Extraction: Homogenize the frozen tissue and extract metabolites using a solvent system (e.g., a methanol/chloroform/water mixture).
-
LC-MS/MS Analysis: Analyze the metabolite extracts using Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS). This technique allows for the separation, identification, and quantification of a wide range of metabolites.
-
Data Analysis: Use specialized software to process the raw data, identify metabolites based on their mass-to-charge ratio and fragmentation patterns, and quantify their relative abundance in treated versus control plants. Perform statistical analysis to identify metabolites that are significantly altered by each fungicide treatment.
Visualizations
Signaling Pathway Diagram
Caption: Impact of fungicides on the TCA cycle and electron transport chain.
Experimental Workflow Diagram
Caption: Workflow for comparing fungicide effects on plant metabolism.
Conclusion
This compound is an effective systemic fungicide that operates by inhibiting succinate dehydrogenase in fungal pathogens. This mode of action, while targeted, can also influence the host plant's primary metabolism, particularly mitochondrial respiration. When compared to alternatives, such as other SDHIs like Boscalid, QoIs like Azoxystrobin, and DMIs like Propiconazole, it becomes evident that each class of fungicide interacts with the plant's metabolic pathways in distinct ways. While SDHIs directly impact the TCA cycle, other fungicides can have broader physiological consequences, including effects on photosynthesis, nutrient assimilation, and hormonal balance, which can sometimes result in growth-promoting or "greening" effects. A thorough evaluation using the detailed experimental protocols provided is essential for a comprehensive understanding of the subtle yet significant impacts these compounds have on plant metabolic pathways, guiding the development of more effective and plant-safe fungicides.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Oxycarboxin
For researchers, scientists, and drug development professionals, maintaining a safe laboratory environment is paramount. The proper disposal of chemical waste, such as the fungicide Oxycarboxin, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only prevents potential harm to personnel and the ecosystem but also ensures regulatory compliance. This guide provides essential, step-by-step instructions for the safe and logistical management of this compound waste.
This compound is classified as a hazardous substance, harmful if swallowed, and damaging to the eyes and skin.[1] It is also recognized as being harmful to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this material and its container be disposed of as hazardous waste.[1]
Immediate Safety and Spill Response
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Personnel Safety: Ensure adequate ventilation.[1] Anyone involved in the cleanup must wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1] If inhalation of dust or mist occurs, move the individual to fresh air.[1] In case of skin contact, remove contaminated clothing immediately and rinse the skin with water.[1] For eye contact, rinse cautiously with water for several minutes.[1]
-
Containment: Stop the flow of material if it can be done without risk.[1] Prevent the spill from entering waterways, sewers, basements, or confined areas.[1]
-
Cleanup: For small spills, absorb the material with earth, sand, or another non-combustible absorbent material and transfer it to containers for later disposal.[2] The contaminated area should then be cleaned thoroughly.[2] For large spills, a pre-approved spill plan should be followed, and if necessary, emergency services should be contacted.[3]
Step-by-Step Disposal Protocol for this compound Waste
The ultimate disposal of this compound must be handled in a manner that considers its environmental impact and conforms to all relevant regulations.[4]
-
Waste Collection and Storage:
-
Engage a Licensed Waste Disposal Service:
-
This compound must be disposed of at a licensed waste disposal site.[1][2]
-
It is crucial to engage with a professional chemical waste processor or a licensed hazardous waste disposal company.[6] The waste code should be assigned in discussion between the user, the producer, and the waste disposal company.[1][2]
-
-
Container Management:
-
Empty containers of this compound retain product residue and must be handled as hazardous waste.[1][2]
-
Follow a triple-rinse procedure for empty containers.[7][8] The rinsate (the rinse water) should be collected and disposed of as hazardous waste along with the chemical itself.[7] Do not pour rinsate down the drain.[1][7]
-
After proper rinsing, containers can be taken to an approved waste handling site for recycling or disposal, in accordance with local regulations.[1][2] Never reuse pesticide containers for other purposes.[7][9]
-
-
Regulatory Compliance:
-
Always dispose of this compound in accordance with local, regional, national, and international regulations.[1][2] State and local laws may be more stringent than federal requirements.[7][9]
-
Do not allow this compound to drain into sewers or water supplies.[1][2] It is toxic to fish and should not contaminate waterways.[3]
-
Quantitative Disposal Data
Specific quantitative limits for the disposal of this compound are not universally defined and are subject to local and national regulations. The following table summarizes key data points found in safety data sheets.
| Parameter | Value/Information | Source |
| Oral LD50 (Rat) | 1632 mg/kg | [1] |
| Inhalation LC50 (Rat) | > 5000 mg/l, 4 Hours | [1] |
| Aquatic Hazard | Harmful to aquatic life with long lasting effects. | [1] |
| Disposal Classification | Hazardous Waste | [1][2] |
| Waste Code Assignment | To be determined in discussion with the user, producer, and waste disposal company. | [1][2] |
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. This compound | C12H13NO4S | CID 21330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Storing and Disposing of Chemicals Safely | RHS Advice [rhs.org.uk]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Pesticide and Container Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 8. | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 9. Disposal of Pesticides [npic.orst.edu]
Personal protective equipment for handling Oxycarboxin
Essential Safety and Handling Guide for Oxycarboxin
This guide provides crucial safety, handling, and disposal information for laboratory professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and environmental protection.
Hazard Classification
This compound presents several health and environmental risks. The following table summarizes its hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[1][2][3][4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][3] |
| Serious Eye Damage/Eye Irritation | Category 2A / 2 | Causes serious eye irritation or damage.[1][3][4] |
| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled.[1] |
| Reproductive Toxicity | Category 2 | Suspected of damaging fertility or the unborn child.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause drowsiness or dizziness.[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs through prolonged or repeated exposure.[1] |
| Hazardous to the Aquatic Environment (Acute) | Category 2 | Toxic to aquatic life.[1] |
| Hazardous to the Aquatic Environment (Long-term) | Category 2 | Toxic to aquatic life with long lasting effects.[1] |
Operational Plan: Handling this compound
A systematic approach is critical when handling this compound to ensure safety and minimize exposure risk.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are the primary defense against exposure. The following equipment is mandatory when handling this compound.[5]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl, neoprene).[6] | Prevents skin contact and potential absorption. |
| Eye/Face Protection | Safety goggles with side-shields or a face shield.[6] | Protects against splashes, dust, and vapors.[6] |
| Body Protection | Lab coat, chemical-resistant coveralls, or other impervious clothing. A chemical-resistant apron is recommended when mixing or loading.[6] | Minimizes skin exposure from spills or dust.[6] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if exposure limits are exceeded, if irritation is experienced, or if working with dusts or aerosols in poorly ventilated areas.[6][7][8] | Prevents inhalation of harmful dust, mists, or vapors.[1][6] |
| Basic Clothing | Long-sleeved shirts, long pants, socks, and shoes.[9] | Provides a baseline level of protection against accidental contact. |
Note: Always follow the manufacturer's instructions for cleaning and maintaining PPE.[6] If no instructions are available for washable items, use detergent and hot water, and wash them separately from other laundry.[6]
Safe Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Emergency Equipment: Ensure a safety shower and an eyewash station are readily accessible in the immediate work area.[6]
-
Avoid Contact: Prevent all contact with skin and eyes.[6] Avoid breathing in dust, fumes, mists, or vapors.[1][6]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, smoking, or using the restroom.[1][4][6]
-
Contaminated Clothing: Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[4][6]
Storage Conditions
-
Container: Store in the original, tightly sealed container.[1][4]
-
Location: Keep in a cool, dry, well-ventilated, and secure area, out of reach of children and animals.[9]
-
Temperature: For short-term storage, maintain a temperature of 0-4°C. For long-term storage, -20°C is recommended.[10]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and alkalis.[4][6]
Disposal Plan for this compound
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and health risks.
Unused or Unwanted Product
-
Preferred Method: The most favorable course of action is to use an alternative, less hazardous chemical if possible.[9] Any unused material should be recycled for its approved use or returned to the manufacturer or supplier.[9]
-
Hazardous Waste: If the above options are not feasible, this compound must be disposed of as hazardous waste.[11]
-
Regulations: All disposal activities must be in strict accordance with local, regional, and national environmental regulations.[1][4] Contact your local hazardous waste disposal facility for guidance.[11]
-
Chemical Degradation: Simple hydrolysis is not recommended as decomposition products can be more toxic than the original compound.[12] Professional hazardous waste services should be used.[13]
Empty Containers
-
Rinsing: Triple-rinse empty containers thoroughly with an appropriate solvent (e.g., water).
-
Rinsate Disposal: The rinse water (rinsate) should be collected and used as a diluent for a product mixture applied according to the label directions.[11][13] Do not pour rinsate down the drain or onto the ground. [11][13]
-
Final Disposal: Once properly rinsed, containers may be disposed of in accordance with institutional and local regulations, which may include recycling or regular waste disposal.[13] Never reuse an empty pesticide container for any other purpose.[11]
Visual Workflow for Safe Handling
The following diagram illustrates the key procedural steps for the safe handling of this compound, from preparation to final disposal.
Caption: Safe Handling Workflow of this compound.
References
- 1. cdn.chemservice.com [cdn.chemservice.com]
- 2. chemical-label.com [chemical-label.com]
- 3. This compound (Ref: F 461) [sitem.herts.ac.uk]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. solutionsstores.com [solutionsstores.com]
- 6. benchchem.com [benchchem.com]
- 7. accustandard.com [accustandard.com]
- 8. accustandard.com [accustandard.com]
- 9. This compound | C12H13NO4S | CID 21330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. Disposal of Pesticides [npic.orst.edu]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. www2.gov.bc.ca [www2.gov.bc.ca]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
